FLAG-Cys
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H65N11O21S |
|---|---|
Molecular Weight |
1116.1 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H65N11O21S/c45-11-3-1-5-23(48-39(70)25(13-20-7-9-21(56)10-8-20)50-36(67)22(47)14-31(57)58)37(68)51-27(16-33(61)62)41(72)53-29(18-35(65)66)43(74)54-28(17-34(63)64)42(73)52-26(15-32(59)60)40(71)49-24(6-2-4-12-46)38(69)55-30(19-77)44(75)76/h7-10,22-30,56,77H,1-6,11-19,45-47H2,(H,48,70)(H,49,71)(H,50,67)(H,51,68)(H,52,73)(H,53,72)(H,54,74)(H,55,69)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
ICCXXHMWPXPQHN-WQXPEFPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The FLAG-Cys Peptide: A Technical Guide to Dual-Functionality in Protein Research
The FLAG-Cys peptide represents a powerful evolution of the classic FLAG epitope tagging system. By incorporating a terminal cysteine residue, this modified peptide offers a dual-functionality that serves the needs of researchers in proteomics, cell biology, and drug development. It combines the highly specific, mild, and reliable immunoaffinity handle of the FLAG tag with the versatile covalent conjugation capabilities of a cysteine thiol group. This guide provides an in-depth overview of the this compound peptide, its core properties, key applications, and detailed experimental protocols.
Core Concepts and Properties
The standard FLAG peptide is an eight-amino-acid sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys or DYKDDDDK) that is widely used as a fusion tag for recombinant proteins.[1][2] It is recognized with high specificity by well-characterized monoclonal antibodies, such as the M2 antibody, enabling efficient protein purification and detection.[3]
The this compound peptide incorporates a cysteine residue, typically at the C-terminus, resulting in the sequence DYKDDDDK-C . This addition introduces a unique chemical handle: the sulfhydryl (thiol) group of the cysteine.[4] Cysteine is one of the least abundant amino acids, and its thiol group is highly reactive under specific conditions, making it an ideal target for site-specific modifications. This dual-motif design allows a target protein to be first purified via the FLAG tag and then precisely modified at the cysteine residue for downstream applications.
Logical Structure of the this compound Peptide
The peptide can be understood as having two distinct functional domains: an affinity tag for purification and a reactive site for conjugation.
Caption: Functional domains of the this compound peptide.
Quantitative Data Summary
The utility of the this compound peptide is underpinned by its predictable physicochemical properties. The binding affinity of the FLAG tag is well-documented, and the kinetics of cysteine conjugation are well-characterized for various reagents.
| Property | Value / Range | Significance |
| Molecular Weight (FLAG) | ~1013.0 g/mol | Low molecular weight minimizes interference with fusion protein structure and function. |
| Molecular Weight (this compound) | ~1116.2 g/mol | Calculated based on the addition of a cysteine residue to the FLAG peptide. |
| Antibody Binding Affinity (Kd) | 90 - 170 nM (for Anti-FLAG M2) | Indicates a strong and specific interaction, enabling efficient capture from complex mixtures like cell lysates. |
| Cysteine Conjugation Yield | Can exceed 95% | High efficiency ensures that a large proportion of the purified protein can be successfully labeled or modified. |
| **Conjugation Rate (k₂) ** | ~0.5 - 3.2 x 10⁵ M⁻¹s⁻¹ | Varies widely with the reagent used (e.g., maleimides, vinylheteroarenes, quinone methides), allowing for rapid reactions. |
Experimental Protocols and Workflows
The dual functionality of the this compound peptide lends itself to a sequential workflow: first, purification of the tagged protein, followed by its specific modification.
Protocol 1: Affinity Purification of a this compound Tagged Protein
This protocol describes the one-step isolation of a this compound tagged protein from a cell lysate using anti-FLAG M2 affinity gel.
Materials:
-
Cell pellet expressing this compound tagged protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100
-
Protease Inhibitor Cocktail
-
Wash Buffer (TBS): 50 mM Tris-HCl pH 7.4, 150 mM NaCl
-
Elution Buffer: TBS containing 100-150 µg/mL 3xFLAG® peptide
-
Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich A2220)
Methodology:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Bead Equilibration: Gently resuspend the anti-FLAG M2 affinity gel. Transfer the required volume of slurry to a microcentrifuge tube. Wash the beads three times with 1 mL of ice-cold TBS, pelleting by gentle centrifugation (e.g., 500 x g for 1 minute) between washes.
-
Binding: Add the clarified cell lysate from Step 1 to the equilibrated beads. Incubate with gentle end-over-end rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads three times with 1 mL of ice-cold TBS to remove non-specifically bound proteins.
-
Elution: After the final wash, add Elution Buffer to the beads. Incubate at 4°C for 30-60 minutes with gentle shaking. Pellet the beads and carefully collect the supernatant, which contains the purified this compound tagged protein. Repeat elution for maximal recovery.
Caption: Workflow for affinity purification of this compound proteins.
Protocol 2: Site-Specific Bioconjugation via Thiol-Maleimide Chemistry
This protocol details the labeling of the purified this compound peptide's thiol group with a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Purified this compound tagged protein in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Maleimide-activated molecule (e.g., Maleimide-PEG-Biotin, Fluorescein-5-Maleimide) dissolved in DMSO or DMF
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
Methodology:
-
Reduction of Thiol (If Necessary): The cysteine thiol must be in a reduced state. If disulfide bonds may have formed, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain free thiols that will react with the maleimide.
-
Prepare Maleimide Reagent: Dissolve the maleimide-activated molecule in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution. The reaction should be performed in a degassed buffer at pH 7.0-7.5.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Purification of Conjugate: Remove excess, unreacted maleimide reagent using size-exclusion chromatography (desalting column) or dialysis. The final product is the site-specifically labeled protein.
Caption: Thiol-maleimide reaction for cysteine conjugation.
Conclusion
The this compound peptide is a versatile and robust tool for modern protein science. By providing two orthogonal functionalities on a single, small tag, it streamlines complex experimental workflows. Researchers can leverage the high specificity of the FLAG system for efficient purification and then utilize the unique reactivity of the cysteine residue for precise, site-specific labeling, immobilization, or conjugation to other molecules of interest. This dual capability makes the this compound system an invaluable asset for creating well-defined protein conjugates for applications ranging from high-resolution imaging to the development of novel biotherapeutics.
References
- 1. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-DYKDDDDK Tag Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Affinity Pull-Down of Proteins Using Anti-FLAG M2 Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to FLAG-Cys: Structure, Synthesis, and Applications
For researchers, scientists, and drug development professionals, the strategic use of epitope tags is fundamental to elucidating protein function, interactions, and localization. Among the arsenal of available tags, the FLAG tag system is renowned for its high specificity and mild elution conditions. This guide provides a detailed technical overview of a valuable variant, FLAG-Cys, a FLAG peptide featuring a C-terminal cysteine residue. This addition expands the functionality of the FLAG tag, enabling site-specific conjugation and labeling, thereby opening new avenues for protein analysis and therapeutic development.
Core Chemical Structure and Properties of this compound
The this compound peptide consists of the eight-amino-acid FLAG sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) followed by a terminal cysteine residue. The full amino acid sequence is DYKDDDDK-C.
Chemical Structure
The chemical structure of this compound can be represented in two dimensions as follows:
Caption: 2D representation of the this compound peptide sequence (DYKDDDDK-C).
Physicochemical Properties
The addition of a cysteine residue modifies the physicochemical properties of the standard FLAG peptide. These properties are crucial for designing experiments and predicting the behavior of the peptide in various applications.
| Property | Value | Source |
| Amino Acid Sequence | DYKDDDDK-C | - |
| Molecular Formula | C₄₄H₆₅N₁₁O₂₂S | Calculated |
| Molecular Weight | 1116.1 g/mol | Calculated |
| Isoelectric Point (pI) | ~3.97 | Calculated |
| Net Charge at pH 7 | -4 | Calculated |
| Extinction Coefficient | 1490 M⁻¹cm⁻¹ (at 280 nm) | Calculated |
Note: The theoretical pI is highly acidic due to the presence of five aspartic acid residues.[1] The extinction coefficient is based on the single tyrosine residue.
Experimental Protocols
The synthesis of this compound and its application in techniques like immunoprecipitation require specific and detailed protocols.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for each amino acid in the sequence, starting from Lys):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5x).
-
-
Repeat Steps 2 and 3 for each amino acid in the sequence: Lys(Boc), Asp(OtBu), Asp(OtBu), Asp(OtBu), Asp(OtBu), Lys(Boc), Tyr(tBu), Asp(OtBu).
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (Step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Stir the suspension at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound peptide by mass spectrometry and analytical HPLC.
Immunoprecipitation of a this compound Tagged Protein
This protocol describes the immunoprecipitation of a target protein fused with a this compound tag from a cell lysate.
Materials:
-
Cells expressing the this compound tagged protein of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG M2 affinity gel (agarose beads conjugated with anti-FLAG antibody)
-
Wash buffer (e.g., TBS or PBS)
-
Elution buffer: 3xFLAG peptide solution (150 ng/µL in TBS) or Glycine-HCl (pH 3.5)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Binding to Affinity Gel:
-
Equilibrate the anti-FLAG M2 affinity gel with lysis buffer.
-
Add the equilibrated affinity gel to the clarified lysate.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Centrifuge the lysate/bead mixture at 5,000 x g for 30 seconds at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of wash buffer, centrifuging between each wash.
-
-
Elution:
-
Competitive Elution (Mild): Add 3xFLAG peptide solution to the beads and incubate for 30 minutes at 4°C with gentle agitation. Centrifuge and collect the supernatant containing the purified protein.
-
Acidic Elution: Add Glycine-HCl (pH 3.5) to the beads and incubate for 5-10 minutes. Centrifuge and immediately neutralize the eluate with a Tris-based buffer.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to the eluted protein.
-
Boil the sample for 5 minutes.
-
Analyze the protein by SDS-PAGE and Western blotting using an antibody against the protein of interest or the FLAG tag.
-
Applications and Workflows
The presence of the C-terminal cysteine residue significantly expands the utility of the FLAG tag, particularly in drug development and the study of protein signaling pathways.
Site-Specific Conjugation
The thiol group of the cysteine residue provides a reactive handle for site-specific conjugation of various molecules, including:
-
Fluorophores: For precise protein tracking and imaging.
-
Biotin: For strong and specific binding to streptavidin, useful in pull-down assays and surface immobilization.
-
Small Molecule Drugs: To create antibody-drug conjugate (ADC)-like molecules for targeted delivery.
-
Crosslinkers: To study protein-protein interactions.
Caption: Site-specific conjugation possibilities with this compound.
Investigating Protein-Protein Interactions in Signaling Pathways
This compound tagged proteins are instrumental in elucidating protein-protein interactions within signaling cascades. The workflow typically involves immunoprecipitation followed by mass spectrometry to identify interacting partners.
Caption: Workflow for identifying protein interactions using this compound.
The ability to purify protein complexes under native conditions is a significant advantage of the FLAG system.[2] The mild elution with a competitive FLAG peptide helps to preserve weak or transient protein-protein interactions that are often critical in signaling pathways.
References
The Principle of FLAG-Cys Tagging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the FLAG-Cys tagging system, a dual-function molecular tool engineered for advanced protein analysis. By combining the high-specificity immuno-affinity purification capabilities of the FLAG epitope with the site-specific covalent modification potential of a cysteine residue, this tagging strategy offers a versatile platform for protein purification, detection, and functional characterization.
Core Principle of this compound Tagging
The this compound tag is a fusion tag that incorporates two distinct functional motifs: the well-established FLAG epitope and a strategically placed cysteine (Cys) residue. The standard FLAG-tag sequence, DYKDDDDK, is recognized with high specificity by anti-FLAG antibodies, enabling efficient immunoprecipitation and affinity purification.[1] Crucially, the native FLAG sequence does not contain cysteine, meaning a Cys residue must be genetically engineered into the construct, typically at the N- or C-terminus of the FLAG sequence (e.g., DYKDDDDKC or CDYKDDDDK).
This addition of a unique, reactive thiol group from the cysteine residue allows for site-specific covalent labeling of the tagged protein with a variety of probes, such as fluorescent dyes, biotin, or cross-linkers, using thiol-reactive chemistry.[2][3] This dual functionality allows for a sequential workflow: first, the protein of interest is isolated from a complex mixture using the FLAG tag, and subsequently, the purified protein can be specifically labeled via the cysteine residue for downstream applications.
Data Presentation: Quantitative Parameters
The efficiency of the this compound tagging system is dependent on the individual efficiencies of the affinity purification and the covalent labeling steps. The following tables summarize key quantitative data gathered from typical FLAG purification and cysteine labeling experiments.
| Parameter | Typical Value | Source(s) |
| FLAG Affinity Purification | ||
| Binding Capacity of Anti-FLAG Resin | ≥3 mg/mL | [4] |
| Typical Protein Yield | 0.6–1 mg/mL of resin | [5] |
| Dissociation Constant (Kd) of FLAG/Anti-FLAG Interaction | 100 nM | |
| Cysteine Covalent Labeling | ||
| Labeling Efficiency (Maleimide Chemistry) | 70–90% | |
| Specificity of Maleimide for Thiols (pH 6.5-7.5) | High (1000x faster than for amines at pH 7) |
Table 1: Quantitative data associated with FLAG purification and Cysteine labeling.
Experimental Protocols and Methodologies
A typical workflow utilizing a this compound tagged protein involves expression of the fusion protein, purification via the FLAG tag, and subsequent covalent labeling of the engineered cysteine.
Expression of this compound Tagged Protein
The this compound tag is introduced into the protein of interest at the genetic level. A DNA sequence encoding the FLAG epitope and a cysteine residue is cloned in-frame with the gene of interest in a suitable expression vector. The choice of N- or C-terminal placement of the tag should be empirically determined to minimize interference with protein folding and function.
Protocol: Affinity Purification of this compound Tagged Protein
This protocol is adapted for the purification of a this compound tagged protein from mammalian cell lysate.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
Elution Buffer: Wash Buffer containing 100-150 µg/mL 3xFLAG® peptide.
-
Anti-FLAG M2 Affinity Gel: (e.g., Sigma-Aldrich A2220).
-
Protease Inhibitor Cocktail.
Procedure:
-
Cell Lysis: Harvest cells expressing the this compound tagged protein and resuspend in ice-cold Lysis Buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Bead Preparation: Wash 20-40 µL of Anti-FLAG M2 Affinity Gel slurry per sample with 1 mL of ice-cold Wash Buffer. Centrifuge at 5,000 x g for 1 minute and discard the supernatant. Repeat the wash twice.
-
Binding: Add the clarified cell lysate to the washed beads and incubate at 4°C for 2-4 hours on a rotator.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Elution: To elute the bound protein, add 50-100 µL of Elution Buffer to the beads and incubate at 4°C for 30 minutes with gentle shaking. Centrifuge and collect the supernatant containing the purified this compound tagged protein.
Protocol: Covalent Labeling with a Maleimide Dye
This protocol describes the labeling of the purified this compound tagged protein with a thiol-reactive maleimide-conjugated fluorescent dye.
Materials:
-
Purified this compound Protein: In a thiol-free buffer (e.g., PBS, pH 7.2).
-
Maleimide-conjugated Dye: (e.g., Fluorescein-5-Maleimide) dissolved in DMSO or DMF to a stock concentration of 10 mM.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).
-
Desalting Column: (e.g., Sephadex G-25) to remove excess dye.
Procedure:
-
Reduction (Optional): If the cysteine thiol is suspected to be oxidized, add a 10-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide-dye stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like DTT or 2-mercaptoethanol to a final concentration of 10-20 mM.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. The labeled protein will elute in the void volume.
-
Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific absorbance maximum).
Mandatory Visualizations
Experimental Workflow
References
An In-Depth Technical Guide to FLAG-Cys vs. Standard FLAG Tag for Researchers, Scientists, and Drug Development Professionals
Introduction
The FLAG epitope tag, a short, hydrophilic octapeptide with the sequence DYKDDDDK, is a cornerstone of protein research, enabling highly specific detection, purification, and functional analysis of recombinant proteins.[1][2][3][4] Its small size and high affinity for specific monoclonal antibodies have made it an indispensable tool in molecular biology.[5] A recent innovation on this widely used tag is the incorporation of a cysteine residue, creating what is referred to as a "FLAG-Cys" tag. This modification introduces a reactive thiol group, opening up new avenues for site-specific conjugation of a wide array of molecules, including fluorophores, drugs, and other probes.
This technical guide provides a comprehensive comparison of the standard FLAG tag and the this compound tag. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate tag for their experimental needs and in implementing the associated methodologies. The guide covers the core biochemical properties, details experimental protocols, and presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of their applications.
Core Principles and Biochemical Properties
The standard FLAG tag's utility lies in its high antigenicity and the availability of high-affinity monoclonal antibodies for its detection and capture. The this compound tag retains the core FLAG sequence while adding a strategic cysteine residue, typically at the N-terminus (C-DYKDDDDK) or C-terminus (DYKDDDDK-C), to enable site-specific chemical modification.
Standard FLAG Tag
The standard FLAG tag is a small, hydrophilic peptide, which minimizes its potential to interfere with the structure and function of the fusion protein. Its sequence was rationally designed to be highly immunogenic.
This compound Tag: A Gateway to Bioconjugation
The defining feature of the this compound tag is the presence of a cysteine residue, which provides a unique chemical handle for covalent modification. The sulfhydryl group of cysteine is highly reactive towards specific chemical moieties, such as maleimides and haloacetyls, allowing for the site-specific attachment of various payloads. This capability is particularly valuable in applications requiring precise labeling of a protein of interest.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of the standard FLAG tag. Due to the lack of direct comparative studies, a separate column for this compound highlights its primary distinguishing feature: the capacity for site-specific conjugation.
| Feature | Standard FLAG Tag | This compound Tag | Reference(s) |
| Amino Acid Sequence | DYKDDDDK | C-DYKDDDDK or DYKDDDDK-C | |
| Molecular Weight | ~1.01 kDa | ~1.13 kDa | |
| Key Feature | High-affinity antibody binding | High-affinity antibody binding and site-specific conjugation via thiol group | |
| Binding Affinity (Kd) | ~100 nM to anti-FLAG M1 antibody | Not extensively reported, but expected to be similar to standard FLAG | |
| Common Applications | Protein Purification, Immunoprecipitation, Western Blotting, Immunofluorescence | All applications of standard FLAG, plus site-specific labeling for imaging, drug conjugation, etc. |
| Application | Standard FLAG Tag Performance | This compound Tag Performance | Reference(s) |
| Protein Purification Yield | 0.6-1 mg/mL of resin (typical) | Expected to be similar to standard FLAG, but not extensively reported. | |
| Western Blot Sensitivity | High, dependent on antibody and detection system | Expected to be similar to standard FLAG. | |
| Immunoprecipitation Efficiency | High, widely used for isolating protein complexes | Expected to be similar to standard FLAG. | |
| Site-Specific Labeling | Not possible | Enables covalent attachment of probes with high efficiency (typically 70-90% coupling efficiency for cysteine labeling) |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the involvement of FLAG-tagged proteins in two well-studied signaling pathways.
Caption: MAPK signaling pathway with a FLAG-tagged ERK protein.
Caption: EGFR signaling initiated by a FLAG-tagged EGFR.
Experimental Workflow Diagrams
The following diagrams illustrate typical experimental workflows for both standard FLAG and this compound tags.
Caption: Workflow for immunoprecipitation of a standard FLAG-tagged protein.
References
- 1. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 2. Immunpräzipitation von FLAG-Fusionsproteinen mit Affinitätsgelen monoklonaler Antikörper [sigmaaldrich.com]
- 3. FLAG Tag: A Comprehensive Overview for Biopharmaceutical Research [kbdna.com]
- 4. FLAG-tag - Wikipedia [en.wikipedia.org]
- 5. The Chemistry Behind FLAG-tag Antibody Binding Specificity [synapse.patsnap.com]
The Cys-FLAG Tag: A Technical Guide to Enhancing Functionality Through Site-Specific Modification
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The FLAG® tag (DYKDDDDK) is a widely utilized epitope tag for the affinity purification and detection of recombinant proteins due to its high hydrophilicity and the availability of specific, high-affinity monoclonal antibodies like the anti-FLAG® M2. While the standard FLAG tag is highly effective for purification and immunodetection, its functionality can be significantly expanded by incorporating a strategically placed cysteine residue. This addition transforms the Cys-FLAG tag into a dual-purpose tool, retaining the established affinity purification capabilities while introducing a unique, reactive handle for precise, site-specific bioconjugation. This guide provides a comprehensive overview of the benefits, quantitative parameters, and detailed protocols associated with the use of Cys-FLAG tags in research and drug development.
The Core Advantage: Combining Affinity Purification with Site-Specific Labeling
The primary benefit of adding a cysteine to the FLAG tag is the introduction of a unique chemical handle for covalent modification. Cysteine's thiol group (-SH) is highly nucleophilic and relatively rare in proteins, making it an ideal target for specific chemical reactions under physiological conditions.[1][2] This enables a "tag-and-modify" strategy where a protein can be first expressed and purified using the FLAG tag's affinity properties and then specifically labeled or modified at the engineered cysteine residue.[1]
Key applications unlocked by this approach include:
-
Fluorescent Labeling: Attaching fluorophores for imaging studies, single-molecule tracking, or FRET-based assays.
-
Drug Conjugation: Creating antibody-drug conjugates (ADCs) or other targeted therapeutic proteins where a cytotoxic agent is attached at a defined location.[2]
-
PEGylation: Modifying proteins with polyethylene glycol (PEG) to improve solubility, stability, and pharmacokinetic profiles.
-
Surface Immobilization: Tethering proteins to surfaces for biosensor development or other analytical applications.
-
Cross-linking: Introducing cross-linkers to study protein-protein interactions.
Quantitative Data & Performance Metrics
Table 1: Anti-FLAG® M2 Antibody Binding Affinity
| Analyte | Antibody Format | Method | Dissociation Constant (Kd) | Reference(s) |
|---|---|---|---|---|
| FLAG Peptide (DYKDDDDK) | Full IgG | ELISA-based | 93 - 169 nM | [3] |
| FLAG Peptide (DYKDDDDK) | Fab Fragment | SPR | 1.91 ± 0.24 µM |
| FLAG Peptide (DYKDDDDK) | Full IgG | SPR | 2.95 ± 0.31 nM* | |
Note: The significantly higher affinity (lower Kd) for the full IgG in SPR analysis is attributed to the avidity effect of bivalent binding.
Table 2: Cysteine-Maleimide Labeling Efficiency
| Reaction Type | Reagents | Typical Efficiency | Key Considerations | Reference(s) |
|---|
| Thiol-Maleimide Conjugation | Cysteine, Maleimide-derivatized molecule | 70 - 90% | Requires maintenance of reduced thiol groups. pH-dependent (optimal pH 6.5-7.5). | |
Consideration on Cys-FLAG Performance: The FLAG epitope recognized by the M2 antibody involves key interactions with residues Asp1, Tyr2, Lys3, Asp4, and Asp6 of the DYKDDDDK sequence. Placing a cysteine at the N-terminus (Cys-DYKDDDDK) or C-terminus (DYKDDDDK-Cys) as a small, uncharged residue is generally considered unlikely to significantly disrupt the peptide's conformation and its binding to the antibody, especially given the tag's inherent flexibility. However, empirical validation is always recommended.
Experimental Design and Workflow
The use of a Cys-FLAG tag follows a logical progression from protein expression to final application. The workflow ensures that the purification and labeling steps are decoupled, allowing for optimization of each.
Caption: General workflow for expressing, purifying, and labeling a Cys-FLAG tagged protein.
Experimental Protocols
This section provides a synthesized protocol for the expression, purification, and labeling of a protein containing an N-terminal Cys-FLAG tag.
Vector Construction
-
Design: Design a cloning strategy to fuse the sequence TGT-GAT-TAC-AAG-GAT-GAC-GAT-GAC-AAG (encoding Cys-DYKDDDDK) to the N-terminus of your gene of interest (GOI). Ensure the tag and GOI are in the correct reading frame.
-
Cloning: Use standard molecular cloning techniques (e.g., Gibson assembly, restriction enzyme cloning) to insert the Cys-FLAG-GOI cassette into a suitable expression vector for your chosen system (e.g., pET vectors for E. coli, pcDNA vectors for mammalian cells).
-
Verification: Sequence-verify the final construct to confirm the integrity of the Cys-FLAG tag and the fusion junction.
Protein Expression and Lysis
-
Expression: Transform the verified plasmid into the appropriate expression host (e.g., E. coli BL21(DE3), HEK293 cells). Induce protein expression according to standard protocols for your specific protein and system.
-
Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors). For intracellular proteins, lyse the cells using sonication or a French press. For secreted proteins from mammalian cells, collect the conditioned media.
-
Clarification: Centrifuge the lysate at high speed (e.g., >14,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the clarified supernatant.
Anti-FLAG Affinity Purification
-
Resin Equilibration: Wash anti-FLAG M2 affinity gel (e.g., from Sigma-Aldrich) with TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) according to the manufacturer's instructions.
-
Binding: Add the clarified lysate to the equilibrated resin. Incubate for 1-4 hours at 4°C with gentle end-over-end rotation to allow the Cys-FLAG-tagged protein to bind.
-
Washing: Pellet the resin by gentle centrifugation and discard the supernatant (flow-through). Wash the resin extensively with TBS (e.g., 3-5 times with 10 bed volumes of buffer) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein by competitive elution. Add TBS containing 100-200 µg/mL 3xFLAG® peptide to the resin and incubate for 30-60 minutes at 4°C. Collect the eluate. Repeat the elution step to maximize recovery.
Site-Specific Cysteine Labeling (Thiol-Maleimide Chemistry)
The following diagram illustrates the chemical principle of the most common cysteine labeling method.
Caption: Reaction schematic for thiol-maleimide bioconjugation.
-
Buffer Exchange (Optional): If necessary, exchange the eluted protein into a labeling buffer (e.g., PBS, pH 7.2). This can be done using dialysis or a desalting column.
-
Reduction (Critical): To ensure the cysteine thiol is free and reactive, add a reducing agent that will not interfere with the maleimide reaction. TCEP (tris(2-carboxyethyl)phosphine) is ideal as it does not contain a thiol group. Add TCEP to a final concentration of 0.5-1 mM and incubate for 30 minutes at room temperature. Do not use DTT or β-mercaptoethanol.
-
Conjugation: Prepare a stock solution of the maleimide-activated label (e.g., fluorescent dye, biotin) in a compatible solvent like DMSO. Add a 5-20 fold molar excess of the label to the reduced protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like free cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
Removal of Excess Label: Remove the unreacted label from the now-conjugated protein using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.
-
Final QC: Verify the successful conjugation and purity of the final product using appropriate methods, such as mass spectrometry (to confirm the mass shift), SDS-PAGE with fluorescence imaging (if applicable), and functional assays to ensure the protein's activity has not been compromised.
Conclusion
The Cys-FLAG tag is a powerful and versatile tool for modern protein science. By making a simple, single-amino-acid addition to the well-established FLAG tag sequence, researchers can unlock the vast potential of site-specific bioconjugation. This dual-functionality streamlines complex experimental workflows, enabling the production of highly pure, specifically modified proteins for a wide array of applications, from fundamental cell biology to the development of next-generation protein therapeutics. Careful consideration of vector design, purification conditions that preserve the cysteine's redox state, and optimized labeling chemistry are key to successfully implementing this advanced tagging strategy.
References
A Technical Guide to FLAG-Cys Peptide Synthesis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purity assessment of the FLAG-Cys peptide (sequence: DYKDDDDK-Cys). The guide details the core principles of solid-phase peptide synthesis (SPPS) tailored for this specific sequence, addresses potential challenges, and outlines rigorous methods for purification and quality control.
Introduction to this compound Peptide
The FLAG tag (DYKDDDDK) is a widely utilized epitope tag in protein science for the detection, purification, and localization of recombinant proteins. The addition of a C-terminal cysteine residue provides a reactive thiol group, enabling site-specific conjugation to other molecules, such as fluorescent dyes, cytotoxic drugs, or surfaces for immobilization. The successful synthesis of a high-purity this compound peptide is therefore critical for a multitude of downstream applications.
This guide will cover the essential aspects of producing and characterizing high-quality this compound peptide, including a detailed synthesis protocol, strategies to mitigate common side reactions, and robust analytical methods for purity determination.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The standard method for synthesizing the this compound peptide is Fmoc-based solid-phase peptide synthesis (SPPS).[1] This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.[2]
Key Considerations for this compound Synthesis
The synthesis of the this compound peptide presents specific challenges due to its amino acid composition:
-
Aspartic Acid (Asp): The presence of multiple aspartic acid residues increases the risk of aspartimide formation, a common side reaction that can lead to impurities and reduced yield.[3]
-
Cysteine (Cys): The highly reactive thiol group of cysteine must be protected throughout the synthesis to prevent side reactions such as oxidation and S-alkylation.[4][5] The choice of protecting group is critical and depends on the desired downstream applications.
Experimental Protocol: Fmoc-SPPS of this compound
This protocol outlines the manual synthesis of a this compound peptide on a Rink Amide resin, which upon cleavage yields a C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIPS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling (for each amino acid in the sequence, starting with Cys):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence (DYKDDDDK-Cys) in the C-terminal to N-terminal direction.
-
Final Fmoc Deprotection: After the final amino acid (Asp) has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (94% TFA, 2.5% Water, 2.5% EDT, 1% TIPS) to the dried resin.
-
Gently agitate the mixture for 3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Slowly add the TFA filtrate dropwise into a tube of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification of this compound Peptide
The crude synthetic peptide contains the target this compound peptide along with various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
Experimental Protocol: Preparative RP-HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound peptide
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration to elute the peptide and impurities. A shallow gradient is often used for better resolution.
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the absorbance at 214 nm or 220 nm.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure this compound peptide.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.
Purity Assessment of this compound Peptide
A comprehensive assessment of purity is crucial to ensure the quality and reliability of the synthetic this compound peptide. This typically involves a combination of analytical RP-HPLC and mass spectrometry.
Quantitative Data on Purity and Impurities
The purity of synthetic peptides can vary depending on the synthesis and purification methods. The following table summarizes typical purity levels and common impurities encountered during this compound peptide synthesis.
| Parameter | Typical Value/Identity | Method of Determination | Reference |
| Purity after Synthesis (Crude) | 50-70% | Analytical RP-HPLC | |
| Purity after HPLC Purification | >95% (Research Grade) | Analytical RP-HPLC | |
| >98% (High Purity Grade) | Analytical RP-HPLC | ||
| Common Impurities | |||
| Deletion Sequences | (e.g., DYKDDDK-Cys) | Mass Spectrometry | |
| Truncated Sequences | (e.g., KDDDDK-Cys) | Mass Spectrometry | |
| Incomplete Deprotection | (e.g., with Boc or tBu groups) | Mass Spectrometry | |
| Aspartimide Formation Products | (α- and β-peptides) | Mass Spectrometry, HPLC | |
| Oxidized Peptide | (Disulfide-bonded dimers) | Mass Spectrometry | |
| S-Alkylated Cysteine | (Adducts from cleavage) | Mass Spectrometry | |
| Piperidinyl-alanine Adduct | (From C-terminal Cys) | Mass Spectrometry |
Experimental Protocols for Purity Analysis
Instrumentation and Materials:
-
Analytical HPLC or UHPLC system with a UV detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Purified this compound peptide
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) onto the equilibrated column.
-
Gradient Elution: Run a linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Detection: Monitor the absorbance at 214 nm.
-
Data Analysis: Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF-MS)
Procedure:
-
Sample Preparation: Prepare the peptide sample according to the instrument's requirements. This may involve dissolving the peptide in a suitable solvent for direct infusion or co-crystallizing it with a matrix for MALDI.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the this compound peptide. Analyze for the presence of peaks corresponding to the common impurities listed in the table above.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key experimental workflows.
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Purification and Analysis Workflow for this compound Peptide.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Introduction: The Convergence of Affinity Tagging and Covalent Probing
An In-depth Technical Guide to FLAG-Cys for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern proteomics and drug discovery, the ability to identify and quantify protein interactions, particularly transient or covalent modifications, is paramount. Affinity tagging, exemplified by the widely adopted FLAG® epitope (DYKDDDDK), provides a robust method for the detection and purification of proteins. Concurrently, the field of chemoproteomics has advanced the use of reactive chemical probes to covalently label specific amino acid residues, offering a powerful tool to map active sites, identify drug targets, and understand post-translational modifications.
The This compound peptide represents the convergence of these two powerful technologies. It consists of the hydrophilic, eight-amino-acid FLAG epitope appended with a terminal cysteine residue (Sequence: DYKDDDDK-Cys). The intrinsic nucleophilicity of the cysteine's thiol group makes it a versatile chemical handle. It can be derivatized with various electrophilic warheads to create highly specific, covalent This compound probes .
These probes enable a powerful workflow known as Activity-Based Protein Profiling (ABPP) or affinity-based chemoproteomics. Researchers can introduce the probe to a complex biological sample (e.g., cell lysate, living cells), where it will covalently bind to accessible, reactive residues on target proteins. The FLAG tag then serves as a high-affinity handle for the subsequent enrichment of these probe-protein conjugates using anti-FLAG antibodies. The enriched proteins can then be identified and quantified by mass spectrometry, revealing the targets of the probe.
This guide provides a comprehensive overview of the this compound system, including detailed experimental protocols, quantitative data representation, and visualizations of the underlying workflows and biological pathways.
Core Principle and Workflow
The utility of this compound is rooted in a multi-step process that transforms a simple peptide into a sophisticated tool for proteome-wide discovery. The workflow begins with the synthesis of a reactive probe and culminates in the identification of its specific protein targets.
Probe Synthesis
The terminal cysteine of the this compound peptide is derivatized with a cysteine-reactive electrophile. A common choice is an iodoacetamide group, which readily reacts with thiol groups in a process called alkylation. This creates a stable thioether bond. The resulting probe, for instance, N-iodoacetyl-FLAG-Cys, is now "armed" to react with other protein thiols.
Covalent Labeling and Target Enrichment
The armed this compound probe is incubated with a proteome. The probe's reactive group will covalently bind to nucleophilic cysteine residues on target proteins. The specificity of this interaction can be influenced by the intrinsic reactivity of the target cysteines, which is often elevated in enzyme active sites or allosteric pockets. After labeling, the reaction is quenched, and the proteome is typically denatured and digested into peptides.
Affinity Purification and Mass Spectrometry
The key advantage of the FLAG tag is exploited at this stage. Anti-FLAG antibody-conjugated beads are used to immunoprecipitate the peptide fragments that are covalently bound to the this compound probe. Non-labeled peptides are washed away, resulting in a highly enriched sample of target peptides. These peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. In a competitive profiling experiment, this workflow can identify the targets of a small molecule inhibitor by observing which probe-labeled proteins are displaced by the drug.
Figure 1: General experimental workflow for protein profiling using a this compound probe.
Quantitative Data Presentation
A key output of a this compound based chemoproteomics experiment is the quantitative identification of proteins that interact with the probe. In a competitive profiling experiment designed to identify the targets of a drug, cell lysates are treated with either a vehicle (e.g., DMSO) or the drug candidate before labeling with the this compound probe. The relative abundance of each identified peptide is then compared between the two conditions. A significant reduction in the drug-treated sample indicates that the drug is binding to that protein and preventing the this compound probe from labeling it.
Table 1: Representative Quantitative Mass Spectrometry Data from a Competitive Profiling Experiment Data shown is hypothetical and for illustrative purposes.
| Protein ID | Gene Name | Peptide Sequence (Modified Cys) | Fold Change (Drug/Vehicle) | p-value |
| P00533 | EGFR | K.VPIKWMALESILHRIYTHQSDVWSYGVTVW.E | 0.15 | 0.001 |
| P04626 | ERBB2 | I.THLGIIMHR.D | 0.95 | 0.89 |
| P62258 | K-RAS | K.LVVVGAGGVGK.S | 1.02 | 0.95 |
| Q02750 | ABL1 | K.IHYTNNEVSDISTSK.A | 0.21 | 0.005 |
| P31749 | AKT1 | F.SVSKEIQNTIAG.R | 0.89 | 0.76 |
C denotes the cysteine residue identified as being labeled by the this compound probe.
Application Example: Elucidating Redox Signaling Pathways
Cysteine residues are central to redox signaling. Their thiol groups can be reversibly oxidized, altering protein structure and function. Chemoproteomic methods are ideal for studying these pathways. A prominent example is the Keap1-Nrf2 pathway, the master regulator of the cellular antioxidant response.
Keap1 (Kelch-like ECH-associated protein 1) is a cysteine-rich sensor protein that targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for degradation under basal conditions. Upon exposure to oxidative or electrophilic stress, specific reactive cysteine residues in Keap1 are modified. This modification induces a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-driven genes, bolstering cellular defenses. This compound based probes can be used to identify which Keap1 cysteines are most reactive to different stressors.
Figure 2: The Keap1-Nrf2 signaling pathway, a key target for cysteine-reactive probes.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for a typical chemoproteomics experiment using a custom-synthesized N-iodoacetyl-FLAG-Cys probe.
Synthesis of N-iodoacetyl-FLAG-Cys Probe
-
Dissolve this compound: Dissolve this compound peptide (LifeTein, et al.) in a nitrogen-purged buffer (e.g., 50 mM Tris, pH 7.2).
-
Prepare Iodoacetyl Reagent: Dissolve a 10-fold molar excess of N-succinimidyl iodoacetate (SIA) in anhydrous DMSO.
-
Conjugation Reaction: Add the SIA solution dropwise to the stirring peptide solution. Allow the reaction to proceed for 2-4 hours at room temperature in the dark.
-
Purification: Purify the resulting N-iodoacetyl-FLAG-Cys probe using reverse-phase HPLC.
-
Verification: Confirm the mass of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the this compound peptide plus 168.95 Da.
Protein Labeling in Cell Lysate
-
Lysate Preparation: Harvest cells and lyse in a suitable buffer (e.g., PBS, pH 7.4) without detergents if possible, using mechanical disruption (e.g., sonication). Determine protein concentration using a BCA assay.
-
Pre-treatment (for Competitive Profiling): Aliquot the lysate (e.g., 1 mg protein per sample). Add the drug of interest (e.g., 10 µM final concentration) or vehicle (DMSO) and incubate for 30 minutes at 37 °C.
-
Probe Labeling: Add the N-iodoacetyl-FLAG-Cys probe to each sample to a final concentration of 1-5 µM. Incubate for 1 hour at room temperature in the dark.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Reduction and Alkylation of Background Cysteines: Add urea to 8 M to denature proteins. Reduce all disulfide bonds with 10 mM DTT for 1 hour at 37 °C. Alkylate all remaining free cysteines with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.
Affinity Purification of Labeled Peptides
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.
-
Bead Preparation: Wash anti-FLAG M2 magnetic beads (e.g., Sigma-Aldrich) three times with TBS buffer (50 mM Tris, 150 mM NaCl, pH 7.4).
-
Immunoprecipitation: Add the digested peptide mixture to the prepared beads. Incubate for 2-4 hours at 4 °C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively:
-
2x with TBS + 0.1% Tween 20
-
2x with high salt buffer (50 mM Tris, 500 mM NaCl, pH 7.4)
-
2x with TBS
-
2x with HPLC-grade water
-
-
Elution: Elute the bound peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA). Incubate for 10 minutes, pellet the beads, and collect the supernatant. Repeat the elution once more and pool the eluates.
Sample Preparation for LC-MS/MS
-
Desalting: Desalt the eluted peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Sample Concentration: Dry the desalted peptides completely in a vacuum concentrator.
-
Reconstitution: Reconstitute the peptides in a small volume (e.g., 10-20 µL) of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
-
Analysis: Analyze the sample by LC-MS/MS on a high-resolution mass spectrometer (e.g., Thermo Orbitrap series). Use a data-dependent acquisition method to select peptide precursors for fragmentation.
-
Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Sequest. Specify carbamidomethylation of cysteine as a fixed modification and the mass of the this compound probe adduct as a variable modification on cysteine. Perform label-free quantification to determine the relative abundance of identified peptides between samples.
FLAG-Cys for Cellular Imaging: An In-depth Technical Guide
The FLAG-tag system is a widely utilized and highly specific tool for the detection and purification of recombinant proteins. By strategically introducing a cysteine residue into the FLAG-tag sequence (FLAG-Cys), researchers can achieve site-specific covalent labeling of proteins with fluorescent probes, enabling advanced cellular imaging applications. This guide provides a comprehensive overview of the this compound system, including its core principles, experimental protocols, and data presentation for researchers, scientists, and drug development professionals.
Core Principles
The FLAG-tag is a short, hydrophilic octapeptide with the sequence DYKDDDDK. Its small size and high antigenicity make it an ideal epitope tag that is less likely to interfere with protein function or localization[1]. Cysteine residues possess a uniquely reactive thiol group, making them a prime target for specific covalent modification with a variety of fluorescent probes[2][3][4]. The this compound system leverages these two concepts by incorporating a cysteine residue into the FLAG-tag sequence, creating a unique site for the attachment of fluorescent dyes. This allows for precise, 1:1 stoichiometric labeling of the protein of interest, which is crucial for quantitative imaging studies.
The specificity of this labeling strategy can be further enhanced by employing techniques such as Cysteine Metal Protection and Labeling (CyMPL). This method involves protecting the target cysteine with a metal ion while other accessible cysteines are blocked, followed by removal of the metal and specific labeling of the desired cysteine[2].
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of cysteine-reactive probes in cellular imaging.
Table 1: Properties of Common Cysteine-Reactive Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Maleimide-Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |
| Maleimide-Alexa Fluor 555 | 555 | 565 | 0.10 | 150,000 |
| Maleimide-Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 |
| Iodoacetamide-FITC | 494 | 518 | 0.92 | 83,000 |
| Iodoacetamide-TAMRA | 546 | 579 | 0.11 | 91,000 |
Note: Data is compiled from various sources and may vary depending on the specific conjugate and experimental conditions.
Table 2: Comparison of Labeling Strategies
| Labeling Strategy | Specificity | Efficiency | Live-cell Compatible | Key Considerations |
| This compound | High (Site-specific) | High | Yes | Requires protein engineering; potential for off-target labeling of other cysteines. |
| CyMPL | Very High | Moderate | Challenging | Can significantly reduce background from non-specific labeling. |
| Antibody-based (Immunofluorescence) | High | Variable | No (for intracellular targets) | Requires cell fixation and permeabilization; signal amplification is possible. |
| Genetically Encoded Tags (e.g., GFP) | Very High | N/A | Yes | The tag itself is fluorescent; can be large and potentially affect protein function. |
Experimental Protocols
Plasmid Construction for this compound Tagged Protein
This protocol outlines the steps for generating a mammalian expression vector encoding a protein of interest fused with a C-terminal this compound tag.
-
Design Primers: Design forward and reverse primers for PCR amplification of the gene of interest. The reverse primer should incorporate the coding sequence for the this compound tag (e.g., GACTACAAGGACGACGATGACAAGTGCTAG) immediately before the stop codon. Include appropriate restriction sites for cloning into the desired expression vector.
-
PCR Amplification: Perform PCR to amplify the gene of interest with the C-terminal this compound tag.
-
Vector and Insert Digestion: Digest both the PCR product and the mammalian expression vector (e.g., pcDNA3.1) with the selected restriction enzymes.
-
Ligation: Ligate the digested insert and vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli for plasmid amplification.
-
Verification: Verify the sequence of the resulting plasmid by Sanger sequencing to ensure the this compound tag is in-frame and free of mutations.
Live-Cell Labeling with Cysteine-Reactive Dyes
This protocol describes the labeling of this compound tagged proteins in living cells.
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the this compound expression plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Allow cells to express the protein for 24-48 hours.
-
-
Labeling Reaction:
-
Prepare a stock solution of the cysteine-reactive fluorescent dye (e.g., maleimide-functionalized dye) in anhydrous DMSO.
-
Dilute the dye to the final working concentration (typically 1-10 µM) in serum-free cell culture medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the dye-containing medium for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with warm PBS or complete medium to remove unbound dye.
-
Replace with fresh, pre-warmed imaging medium (e.g., phenol red-free medium).
-
Proceed with live-cell imaging on a fluorescence microscope.
-
Fixed-Cell Imaging Protocol
For higher resolution imaging or co-localization studies with antibodies.
-
Cell Culture, Transfection, and Labeling: Follow steps 1 and 2 from the live-cell labeling protocol.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization (if required for antibody co-staining):
-
Wash the cells twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining (Optional):
-
Wash the cells twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary and fluorescently-labeled secondary antibodies as required.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image on a confocal or super-resolution microscope.
-
Visualizations
Signaling Pathway Visualization
Caption: A generic signaling pathway initiated by ligand binding to a this compound tagged receptor.
Experimental Workflow
Caption: The experimental workflow for cellular imaging using the this compound system.
Logical Relationship of this compound System
Caption: The logical relationship illustrating the components of the this compound labeling strategy.
References
- 1. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for FLAG-Cys Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent probes is a powerful technique for studying protein localization, dynamics, and interactions within living cells and in vitro. The FLAG-Cys labeling protocol offers a robust method for achieving high-specificity labeling of a protein of interest (POI). This method combines the high specificity of the FLAG epitope tag (DYKDDDDK) for protein identification and purification with the unique reactivity of a strategically introduced cysteine residue for covalent modification with a fluorescent dye.
This approach allows for the precise attachment of a small organic fluorophore to the POI, minimizing potential steric hindrance and functional perturbation that can be associated with larger fluorescent protein tags like GFP.[1][2][3] The result is a specifically labeled protein ready for high-resolution fluorescence microscopy applications. The unique reactivity of the cysteine's sulfhydryl group, especially when engineered into a location with low natural abundance, enables highly selective conjugation.[2][4]
Principle of this compound Labeling
The core principle of this compound labeling involves two key components:
-
A FLAG-tagged protein of interest: The protein is genetically engineered to include a FLAG epitope tag for easy detection and purification, and a unique cysteine residue at a solvent-accessible site for labeling.
-
A cysteine-reactive fluorescent probe: These probes, most commonly maleimide derivatives, react specifically with the sulfhydryl group of the cysteine residue to form a stable covalent bond.
The workflow begins with the expression of the this compound tagged protein in a suitable system. Following expression and optional purification, the protein is treated with a reducing agent to ensure the target cysteine's sulfhydryl group is free and reactive. After removal of the reducing agent, the protein is incubated with the cysteine-reactive fluorescent dye. The unreacted dye is then removed, and the labeled protein can be visualized using fluorescence microscopy.
Key Applications
-
Subcellular Localization: Determine the precise location of a protein of interest within cellular compartments.
-
Protein Dynamics and Trafficking: Track the movement and turnover of proteins in real-time in living cells.
-
Protein-Protein Interactions: Investigate co-localization and proximity of different proteins using multi-color imaging.
-
High-Resolution Imaging: Employ super-resolution microscopy techniques for nanoscale visualization of protein organization.
Experimental Workflow
Figure 1. Experimental workflow for this compound labeling for fluorescence microscopy.
Detailed Protocols
Protocol 1: In Vitro Labeling of Purified this compound Protein
This protocol is suitable for labeling a purified this compound tagged protein before introducing it into cells or for in vitro assays.
Materials:
-
Purified this compound tagged protein in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Cysteine-reactive fluorescent probe (e.g., Maleimide-PEG-Fluorophore)
-
Quenching reagent: Dithiothreitol (DTT) or L-cysteine
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction Buffer: Phosphate or Tris buffer (40–60 mM, pH 7.5) with 20–150 mM NaCl
Procedure:
-
Protein Preparation:
-
Dissolve the purified this compound protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Reduction of Cysteine:
-
Add TCEP to the protein solution to a final concentration of 1-5 mM. TCEP is preferred over DTT as it does not react with maleimides.
-
Incubate for 30 minutes at room temperature.
-
-
Preparation of Fluorescent Probe:
-
Dissolve the cysteine-reactive fluorescent probe in anhydrous DMSO to prepare a 10-20 mM stock solution.
-
-
Labeling Reaction:
-
Add the fluorescent probe stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the probe over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching of Unreacted Probe:
-
Add DTT or L-cysteine to a final concentration of 10 mM to quench any unreacted fluorescent probe.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Remove the excess fluorescent probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the fluorophore and the protein.
-
Confirm the integrity of the labeled protein using SDS-PAGE and fluorescence imaging of the gel.
-
Protocol 2: Labeling of this compound Protein in Live Cells
This protocol is for labeling the this compound tagged protein directly within living cells.
Materials:
-
Mammalian cells expressing the this compound tagged protein
-
Cell culture medium (e.g., DMEM)
-
Cell-permeable, cysteine-reactive fluorescent probe
-
Washing Buffer: PBS or HBSS
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Transfect cells with the plasmid encoding the this compound tagged protein and allow for expression (typically 24-48 hours).
-
-
Cell Washing:
-
Gently wash the cells twice with pre-warmed PBS or HBSS to remove serum from the medium.
-
-
Labeling:
-
Prepare a 1-10 µM solution of the cell-permeable, cysteine-reactive fluorescent probe in serum-free cell culture medium.
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Removal of Excess Probe:
-
Wash the cells three to five times with pre-warmed PBS or HBSS to remove the unbound fluorescent probe.
-
-
Imaging:
-
Replace the wash buffer with fresh, pre-warmed cell culture medium (can be with or without phenol red, depending on the fluorophore).
-
Proceed with live-cell imaging using a suitable fluorescence microscope.
-
Signaling Pathway and Reaction Mechanism
Figure 2. Reaction mechanism of cysteine labeling with a maleimide-fluorophore.
Data Presentation
Table 1: Comparison of Common Cysteine-Reactive Probes
| Probe Chemistry | Reactivity | pH Range | Stability of Conjugate | Notes |
| Maleimide | High | 6.5 - 7.5 | Very High | Most common for cysteine labeling due to high specificity. |
| Iodoacetamide | Moderate | 7.0 - 8.5 | High | Can also react with other nucleophiles at higher pH. |
| Thiol-Disulfide Exchange | Reversible | 7.0 - 8.0 | Moderate | Forms a disulfide bond which can be cleaved by reducing agents. |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Incomplete reduction of cysteine | Increase TCEP concentration or incubation time. |
| Inactive fluorescent probe | Use a fresh stock of the probe; store protected from light and moisture. | |
| Inaccessible cysteine residue | Re-engineer the protein to place the cysteine in a more solvent-exposed loop. | |
| High Background Fluorescence | Insufficient washing | Increase the number and duration of wash steps. |
| Non-specific binding of the probe | Include a quenching step with DTT or L-cysteine after labeling. | |
| Hydrolysis of the maleimide group | Perform labeling at a pH below 8.0. | |
| Cell Toxicity (Live-cell labeling) | High concentration of the probe | Optimize the probe concentration and incubation time. |
| Inherent toxicity of the probe | Screen different cell-permeable fluorescent probes. |
Concluding Remarks
The this compound labeling protocol provides a versatile and specific method for fluorescently labeling proteins for a wide range of microscopy applications. By carefully considering the design of the protein construct, the choice of the fluorescent probe, and the optimization of the labeling conditions, researchers can achieve high-quality, specific labeling for detailed studies of protein function and dynamics. This technique represents a valuable tool in the molecular biologist's toolkit, bridging the gap between genetic encoding and chemical biology.
References
- 1. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorophore ligase for site-specific protein labeling inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Labeling with FLAG-Cys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful technique for studying protein function, localization, and interactions, as well as for developing protein therapeutics like antibody-drug conjugates (ADCs).[1][2] The FLAG-Cys labeling system combines the high specificity of the well-established FLAG epitope tag (DYKDDDDK) with the versatile chemistry of cysteine's thiol group.[3][4][5] By introducing a cysteine residue at a specific location within or adjacent to the FLAG tag, researchers can achieve precise, stoichiometric labeling of a protein of interest (POI) with a wide variety of probes, including fluorophores, biotin, and cytotoxic drugs.
This method leverages the relative rarity of cysteine residues in proteins, allowing for targeted modification without significantly altering the protein's native structure or function. The FLAG tag itself is small, hydrophilic, and generally does not interfere with protein function, making it an ideal platform for introducing a reactive cysteine handle. This application note provides a detailed overview of the this compound labeling strategy, experimental protocols, and expected outcomes.
Principle of the Method
The this compound labeling strategy is a two-stage process that involves genetic engineering followed by a chemical conjugation reaction.
-
Genetic Encoding of the this compound Tag : The DNA sequence encoding the protein of interest is modified to include the FLAG peptide sequence (e.g., DYKDDDDK) with an additional cysteine residue at a defined position (e.g., N-terminus, C-terminus, or internally). This construct is then expressed in a suitable host system (e.g., E. coli, mammalian cells).
-
Thiol-Reactive Chemical Labeling : The purified this compound-tagged protein is then reacted with a probe carrying a thiol-reactive functional group. The most common chemistries for cysteine labeling are based on maleimides and iodoacetamides, which form stable covalent thioether bonds with the sulfhydryl group of the cysteine residue.
This chemoenzymatic approach ensures that the label is attached only at the intended cysteine residue within the FLAG tag, leading to a homogeneously labeled protein population.
Experimental Workflow
The overall workflow for this compound protein labeling involves several key steps, from molecular cloning to final analysis of the labeled protein.
Caption: General experimental workflow for this compound protein labeling.
Key Applications
The this compound labeling methodology is versatile and can be applied to a wide range of research and development areas:
-
Fluorescence Microscopy : Labeling with fluorescent dyes allows for the visualization of protein localization and trafficking in fixed or living cells.
-
Biophysical Assays : Site-specific attachment of fluorophores enables techniques like Fluorescence Resonance Energy Transfer (FRET) to study protein conformational changes and interactions.
-
Protein Purification and Detection : The FLAG tag facilitates efficient purification via affinity chromatography, and the conjugated label can be used for sensitive detection in assays like Western blotting and ELISA.
-
Drug Development : In the context of antibody-drug conjugates (ADCs), a cysteine residue can be engineered into an antibody fragment for the site-specific attachment of a cytotoxic payload.
Data Presentation: Labeling Efficiency and Specificity
The success of a labeling experiment is determined by its efficiency and specificity. The following table summarizes typical data obtained from cysteine-based labeling protocols.
| Parameter | Typical Range | Method of Determination | Reference(s) |
| Labeling Efficiency | 70 - 90% | UV-Vis Absorbance Spectroscopy, Mass Spectrometry | |
| Labeling Specificity | >95% | Mass Spectrometry, Cysteine-free protein control | |
| Reaction Time | 1 - 24 hours | Dependent on temperature and reagent concentrations | |
| pH Range | 6.5 - 7.5 | Optimal for maleimide and iodoacetamide reactions |
Detailed Experimental Protocols
Protocol 1: Expression and Purification of this compound Tagged Protein
This protocol describes the expression of a this compound tagged protein in E. coli and its subsequent purification.
-
Transformation : Transform E. coli BL21(DE3) cells with the expression plasmid containing your this compound tagged gene of interest. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture : Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of rich media with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction : Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression : Continue to incubate the culture for 16-20 hours at 18-25°C with shaking.
-
Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis : Resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, with protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification : Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification : Apply the clarified lysate to an anti-FLAG affinity resin. Wash the resin extensively with wash buffer (e.g., lysis buffer with adjusted salt concentration) to remove non-specifically bound proteins.
-
Elution : Elute the purified this compound protein using a competitive elution buffer (e.g., containing 3x FLAG peptide) or by changing the pH, according to the resin manufacturer's instructions.
-
Buffer Exchange : Exchange the eluted protein into a suitable reaction buffer for labeling (e.g., PBS, pH 7.2) using a desalting column or dialysis.
Protocol 2: Labeling of this compound Protein with a Thiol-Reactive Probe
This protocol outlines the general procedure for labeling the purified this compound protein with a maleimide-functionalized probe.
-
Protein and Probe Preparation :
-
Dissolve the purified this compound protein in a reaction buffer (e.g., PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL (typically 10-100 µM).
-
If the cysteine residue may be oxidized, add a reducing agent like TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature. Note : TCEP does not need to be removed before labeling with maleimides or iodoacetamides. If DTT is used, it must be removed by dialysis or a desalting column prior to adding the reactive dye.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the thiol-reactive probe (e.g., a maleimide-dye) in an anhydrous organic solvent like DMSO or DMF.
-
-
Labeling Reaction :
-
Add a 10- to 50-fold molar excess of the probe stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation and protected from light. The optimal time and temperature should be determined empirically for each specific protein and probe.
-
-
Quenching the Reaction (Optional) :
-
To stop the reaction, a quenching reagent like DTT or free cysteine can be added to a final concentration of 10-20 mM to react with any excess probe. Incubate for 15-30 minutes.
-
-
Removal of Excess Probe :
-
Remove the unreacted probe and quenching agent by passing the reaction mixture through a desalting column, using size-exclusion chromatography, or via dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 3: Analysis of Labeling Efficiency
This protocol provides methods to confirm the successful labeling of the this compound protein.
-
SDS-PAGE Analysis :
-
Analyze the labeled protein by SDS-PAGE. If a fluorescent probe was used, the gel can be imaged on a fluorescence scanner to confirm that the fluorescence signal co-migrates with the protein band. A slight mobility shift may also be observed.
-
-
Mass Spectrometry :
-
For precise confirmation and to determine the labeling stoichiometry, analyze the labeled protein by mass spectrometry (e.g., ESI-MS). The observed mass should correspond to the mass of the protein plus the mass of the conjugated probe. This is the most accurate method to confirm 1:1 labeling.
-
-
UV-Visible Spectroscopy :
-
If the probe has a distinct absorbance spectrum (e.g., a fluorescent dye), the labeling efficiency can be estimated by measuring the absorbance of the protein (at 280 nm) and the probe (at its λ_max). The concentrations of the protein and the dye are calculated using their respective extinction coefficients, and the labeling efficiency is determined as the molar ratio of dye to protein.
-
Signaling Pathways and Logical Relationships
The this compound labeling strategy itself is a biochemical workflow rather than a signaling pathway. However, the resulting labeled protein can be used to investigate cellular signaling pathways. For example, a fluorescently labeled kinase could be used to track its translocation to the nucleus upon pathway activation.
Caption: Use of a labeled protein to study a signaling pathway.
Conclusion
The this compound site-specific labeling method offers a robust and versatile platform for the precise chemical modification of proteins. Its high efficiency, specificity, and the wide availability of thiol-reactive probes make it an invaluable tool for a broad range of applications in basic research and drug development. By following the detailed protocols provided in this application note, researchers can reliably produce homogeneously labeled proteins for their specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLAG Tag: Definition, Overview, & Applications [excedr.com]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FLAG-Cys Bioconjugation with Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the site-specific bioconjugation of proteins using a combination of the widely adopted FLAG-tag system and thiol-reactive maleimide chemistry. By engineering a cysteine residue adjacent to or within the FLAG-tag sequence (FLAG-Cys), researchers can achieve a high degree of control over the location of conjugation, enabling the attachment of a wide variety of molecules such as fluorophores, drugs, and other probes.[1][2] This methodology is particularly valuable for applications requiring precise stoichiometry and preservation of protein function, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for cellular imaging, and the creation of novel protein-based therapeutics.
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development.[1] The ability to covalently attach functional molecules to a protein at a defined location allows for the creation of well-characterized and homogenous bioconjugates. The FLAG-tag, a short, hydrophilic octapeptide (DYKDDDDK), is a versatile tool for protein expression, purification, and detection.[3] Its small size and high hydrophilicity minimize interference with protein folding and function.[4]
Cysteine-thiol chemistry is a widely used method for site-specific protein labeling due to the unique reactivity of the cysteine sulfhydryl group. Maleimides are electrophilic compounds that exhibit high selectivity for the thiol group of cysteine residues, forming a stable thioether bond under mild reaction conditions. This reaction is efficient and proceeds with minimal side reactions, making it ideal for bioconjugation.
By combining the FLAG-tag system with an engineered cysteine residue (this compound), a powerful platform for site-specific bioconjugation is created. This approach allows for the straightforward expression and purification of the target protein using established anti-FLAG affinity chromatography, followed by precise labeling at the engineered cysteine site using maleimide chemistry.
Principles of the Technology
The this compound bioconjugation strategy is based on two key components: the FLAG-tag for protein handling and the cysteine-maleimide reaction for site-specific labeling.
The FLAG-tag System
The FLAG-tag is a small, highly antigenic peptide (DYKDDDDK) that is well-recognized by specific monoclonal antibodies. This property is exploited for:
-
Expression and Purification: Recombinant proteins fused with a FLAG-tag can be easily purified from cell lysates using anti-FLAG antibody affinity chromatography.
-
Detection: The FLAG-tag allows for sensitive detection of the fusion protein in various immunoassays, such as Western blotting and ELISA.
Cysteine-Maleimide Chemistry
The bioconjugation reaction relies on the Michael addition of a cysteine thiol to the double bond of a maleimide ring. This reaction is highly specific for thiols at neutral pH (6.5-7.5), minimizing off-target reactions with other amino acid residues like lysine. The resulting thioether bond is stable under physiological conditions. However, it's important to note that the stability of the resulting succinimidyl thioether linker can be limited under certain in vivo conditions due to a retro-Michael reaction.
Applications
The this compound maleimide bioconjugation technique has a broad range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies can produce more homogenous and potent ADCs with improved therapeutic windows.
-
Fluorescent Labeling: The attachment of fluorescent probes allows for precise tracking and quantification of proteins in living cells and in vitro assays.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) can improve the pharmacokinetic properties of therapeutic proteins.
-
Immobilization: Proteins can be site-specifically immobilized on surfaces for various applications, including biosensors and proteomics arrays.
Experimental Protocols
This section provides a comprehensive workflow for this compound bioconjugation, from the design of the expression vector to the characterization of the final conjugate.
Designing the this compound Expression Construct
Successful site-specific labeling begins with the proper design of the protein expression construct. A cysteine residue should be engineered at a solvent-accessible location to ensure its availability for conjugation. Placing the cysteine at the N-terminus or C-terminus of the protein, often adjacent to the FLAG-tag, is a common strategy. It is crucial to ensure that the native protein does not contain other reactive, surface-exposed cysteines. If present, these may need to be mutated to another amino acid (e.g., serine) to ensure site-specificity.
Caption: Design of a typical N-terminal this compound fusion protein construct.
Expression and Purification of the this compound Protein
The this compound fusion protein can be expressed in various systems, including E. coli, mammalian cells, or yeast. The following protocol is a general guideline for expression in E. coli and subsequent purification using anti-FLAG affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the this compound-gene of interest
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Anti-FLAG affinity gel
-
Wash buffer (e.g., Lysis buffer)
-
Elution buffer (e.g., 0.1 M Glycine-HCl pH 3.5 or buffer containing 3xFLAG peptide)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.0)
Protocol:
-
Transformation: Transform the expression vector into a suitable E. coli strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger culture and grow to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to grow for 3-4 hours at 37°C or overnight at 18-25°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Purification:
-
Equilibrate the anti-FLAG affinity gel with lysis buffer.
-
Incubate the clarified lysate with the affinity gel with gentle agitation.
-
Wash the gel extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the this compound protein using the elution buffer. If using a low pH elution buffer, immediately neutralize the eluate with the neutralization buffer.
-
-
Buffer Exchange: Exchange the purified protein into a suitable buffer for the maleimide conjugation reaction (e.g., phosphate-buffered saline (PBS) pH 7.2).
Maleimide Conjugation Protocol
This protocol describes the conjugation of a maleimide-functionalized molecule (e.g., a fluorescent dye) to the purified this compound protein.
Materials:
-
Purified this compound protein (1-10 mg/mL) in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized molecule (e.g., fluorescent dye) dissolved in anhydrous DMSO or DMF.
-
Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol)
-
Desalting column or size-exclusion chromatography (SEC) system
Protocol:
-
Reduction of Disulfide Bonds (if necessary):
-
If the cysteine residue may have formed a disulfide bond, it needs to be reduced.
-
Add a 10-100 fold molar excess of TCEP to the protein solution. TCEP is preferred as it does not contain a free thiol and does not need to be removed before the addition of the maleimide reagent.
-
If using DTT, it must be removed after reduction (e.g., using a desalting column) as it will react with the maleimide.
-
Incubate for 20-30 minutes at room temperature.
-
-
Labeling Reaction:
-
Prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF (e.g., 10 mM).
-
Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent with a free thiol (e.g., N-acetylcysteine) to react with any unreacted maleimide.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted maleimide reagent and byproducts using a desalting column or size-exclusion chromatography.
-
-
Storage:
-
Store the purified conjugate at 2-8°C in the dark for short-term storage (up to one week). For long-term storage, add a cryoprotectant like glycerol (50%) and store at -20°C.
-
Caption: Overall experimental workflow for this compound bioconjugation.
Data Presentation
The success of the bioconjugation reaction should be quantified. The following tables provide typical reaction parameters and expected outcomes.
Table 1: Recommended Reaction Conditions for Maleimide Conjugation
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. |
| Temperature | 4°C to 25°C | Lower temperatures can be used to slow down competing side reactions. |
| Reaction Time | 1 - 4 hours | Can be optimized based on the specific protein and reagent. |
| Reagent Stoichiometry | 5- to 20-fold molar excess of maleimide reagent | Excess reagent drives the reaction to completion. |
Table 2: Typical Conjugation Efficiency
| Protein Type | Labeling Efficiency | Analytical Method |
| Single-cysteine proteins | > 90% | Mass spectrometry, Chromatography |
| Various single-cysteine proteins | 70 - 90% | UV/Vis absorbance spectra |
Characterization of the Bioconjugate
After purification, the this compound bioconjugate should be thoroughly characterized to confirm successful labeling and assess its purity and integrity.
Determination of Degree of Labeling (DOL)
The DOL, or the molar ratio of the attached molecule to the protein, can be determined using UV-Vis spectrophotometry if the attached molecule has a distinct absorbance spectrum (e.g., a fluorescent dye).
The calculation is as follows:
-
Measure the absorbance of the conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the attached molecule (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the contribution of the attached molecule to the A280 reading.
-
Corrected A280 = A280 - (Amax × Correction Factor)
-
The correction factor is the ratio of the absorbance of the attached molecule at 280 nm to its Amax.
-
-
Calculate the molar concentration of the protein and the attached molecule.
-
DOL = (Molar concentration of attached molecule) / (Molar concentration of protein)
Mass Spectrometry
Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is a powerful tool to confirm the covalent attachment of the molecule and to verify the site of conjugation. The mass of the conjugate should be equal to the mass of the protein plus the mass of the attached molecule.
SDS-PAGE Analysis
SDS-PAGE can be used to assess the purity of the conjugate and to visualize the increase in molecular weight upon conjugation, especially if the attached molecule is large (e.g., PEG). If a fluorescent dye is conjugated, the gel can be imaged using a fluorescence scanner before Coomassie staining to confirm that the fluorescence is associated with the protein band.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteine | Increase concentration of reducing agent or incubation time. Ensure DTT is completely removed before adding maleimide. |
| Hydrolysis of maleimide reagent | Prepare maleimide stock solution fresh in anhydrous solvent. Maintain pH between 6.5 and 7.5. | |
| Inaccessible cysteine residue | Re-engineer the protein to place the cysteine in a more solvent-exposed location. | |
| Non-specific Labeling | Reaction pH is too high (>7.5) | Lower the reaction pH to 7.0-7.2. |
| Presence of other reactive thiols | Ensure the protein has only one reactive cysteine. | |
| Protein Precipitation | High concentration of organic solvent | Minimize the volume of the maleimide stock solution added. |
| Protein instability under reaction conditions | Perform the reaction at a lower temperature (4°C). |
Conclusion
The this compound bioconjugation strategy utilizing maleimide chemistry offers a robust and reliable method for the site-specific modification of proteins. By following the detailed protocols and guidelines presented in this document, researchers can generate highly pure and well-defined bioconjugates for a wide array of applications in basic research, diagnostics, and therapeutics. The combination of the highly specific FLAG-tag for protein expression and purification with the efficient and selective cysteine-maleimide reaction provides a powerful tool for advancing the field of bioconjugation.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FLAG-Cys Protein Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing a FLAG-Cys tagging strategy in protein pull-down assays. This approach combines the high specificity of the FLAG epitope tag with the versatility of cysteine-mediated covalent chemistry, enabling robust purification and interaction studies of a target protein.
Introduction to this compound Tagging
The FLAG tag is a small, hydrophilic octapeptide (DYKDDDDK) that is widely used for affinity purification of recombinant proteins.[1][2][3] Its small size and high hydrophilicity minimize interference with protein function, expression, and folding.[4] The this compound strategy involves engineering a FLAG-tagged protein to include a strategically placed cysteine residue. This allows for two orthogonal functionalities: the FLAG tag for highly specific, antibody-mediated capture, and the cysteine residue for covalent immobilization or site-specific labeling.[5]
This dual-functionality is particularly advantageous for:
-
Stable Protein Immobilization: Covalently attaching the this compound tagged protein to a thiol-reactive resin can prevent protein leaching during stringent wash steps, which is especially useful for studying weak or transient protein interactions.
-
Site-Specific Labeling: The cysteine residue can be specifically labeled with fluorescent dyes, biotin, or other probes for downstream applications without interfering with the FLAG tag-antibody interaction.
-
Oriented Protein Capture: When the cysteine is placed at a specific location, it can facilitate the oriented immobilization of the protein on a surface, which can be critical for functional assays.
Quantitative Data Summary
The efficiency of a pull-down assay is dependent on several factors, including the affinity of the tag-antibody interaction and the capacity of the affinity resin. The following table summarizes key quantitative parameters for the FLAG-tag system.
| Parameter | Value | Reference |
| Dissociation Constant (KD) | ~100 nM | |
| Typical Protein Yield | 0.6 - 1 mg per ml of affinity resin | |
| Binding Capacity of Anti-FLAG M2 Agarose | ~6 µg of tagged protein per 10 µL of packed resin |
Experimental Protocols
This section provides detailed protocols for a this compound protein pull-down assay. The workflow is divided into two main parts: a standard FLAG-tag pull-down and an optional protocol for covalent immobilization via the cysteine residue.
Part 1: Standard FLAG-Tag Protein Pull-Down Assay
This protocol describes the immunoprecipitation of a FLAG-tagged protein from a cell lysate using anti-FLAG affinity beads.
Materials:
-
Cells expressing the this compound tagged protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease and Phosphatase Inhibitor Cocktails
-
Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads)
-
Wash Buffer (e.g., 20 mM Tris pH 7.6, 150 mM NaCl, 0.5% NP40, 0.5 mM EDTA)
-
Elution Buffer:
-
Native Elution: 3xFLAG Peptide solution (150 ng/µL in TBS)
-
Denaturing Elution: SDS-PAGE sample buffer
-
-
Microcentrifuge tubes
-
End-over-end rotator
Protocol:
-
Cell Lysis: a. Harvest cells and wash once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Affinity Purification: a. Equilibrate the required amount of anti-FLAG M2 affinity gel by washing it twice with Lysis Buffer. b. Add the clarified cell lysate to the equilibrated beads. c. Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
Washing: a. Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or by using a magnetic stand. b. Carefully remove the supernatant. c. Add 1 mL of ice-cold Wash Buffer and resuspend the beads. d. Repeat the wash step three to five times to remove non-specific binding proteins.
-
Elution: a. Native Elution: i. After the final wash, remove all the supernatant. ii. Add 2-5 bead volumes of 3xFLAG Peptide solution to the beads. iii. Incubate for 30 minutes at 4°C with gentle agitation. iv. Pellet the beads and carefully collect the supernatant containing the eluted protein complex. b. Denaturing Elution: i. Add 2x SDS-PAGE sample buffer to the beads. ii. Boil the sample for 5-10 minutes. iii. Pellet the beads, and the supernatant is ready for SDS-PAGE analysis.
Part 2: Covalent Immobilization of this compound Tagged Protein (Optional)
This protocol describes the covalent attachment of the this compound tagged protein to a thiol-reactive resin. This is performed prior to the standard pull-down protocol.
Materials:
-
Purified this compound tagged protein
-
Thiol-reactive resin (e.g., maleimide-activated agarose)
-
Coupling Buffer (e.g., PBS, pH 7.2)
-
Quenching Buffer (e.g., 50 mM L-cysteine in Coupling Buffer)
Protocol:
-
Protein Preparation: a. Ensure the purified this compound protein is in a buffer free of reducing agents (like DTT or β-mercaptoethanol). b. If necessary, perform a buffer exchange using a desalting column.
-
Covalent Coupling: a. Equilibrate the thiol-reactive resin with Coupling Buffer. b. Add the purified this compound protein to the equilibrated resin. c. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: a. Pellet the resin and remove the supernatant. b. Add Quenching Buffer to block any unreacted maleimide groups. c. Incubate for 30-60 minutes at room temperature.
-
Washing: a. Wash the resin extensively with a high-salt buffer (e.g., PBS with 500 mM NaCl) and then with the desired Lysis Buffer for the pull-down assay. b. The resin with the covalently immobilized this compound protein is now ready for use in a pull-down assay (proceed to Part 1, Step 2b).
Visualizations
The following diagrams illustrate the experimental workflow and the principle of this compound tagging.
Caption: Workflow of a standard FLAG-tag protein pull-down assay.
Caption: Principle of the this compound tag for dual functionality.
References
- 1. Optimizing Your Experiment: A Comprehensive Guide to the FLAG M2 Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. sinobiological.com [sinobiological.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of FLAG-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the immunoprecipitation (IP) of FLAG-tagged proteins. The FLAG epitope tag (DYKDDDDK) is a small, highly immunogenic peptide that can be fused to the N-terminus, C-terminus, or internal regions of a protein of interest.[1] This allows for the specific capture and purification of the tagged protein from complex biological samples using an anti-FLAG antibody.[2] This technique is a cornerstone for studying protein expression, purification, protein-protein interactions, and post-translational modifications.[3]
Key Applications:
-
Protein Purification: Efficiently isolate FLAG-tagged proteins from cell lysates or other biological samples for downstream applications such as enzymatic assays, structural studies, and mass spectrometry.
-
Co-Immunoprecipitation (Co-IP): Investigate protein-protein interactions by co-precipitating proteins that are bound to the FLAG-tagged protein of interest.
-
Western Blotting: Detect and quantify the expression levels of FLAG-tagged proteins in various samples.
-
Protein Localization Studies: In conjunction with immunofluorescence, determine the subcellular localization of a protein of interest.
Advantages of the FLAG-Tag System:
-
High Specificity: The availability of high-affinity monoclonal antibodies against the FLAG tag ensures a very specific interaction, minimizing off-target binding.
-
Mild Elution Conditions: The bound FLAG-tagged protein can be eluted under native conditions using a competitive FLAG peptide, preserving the protein's structure and function.
-
Small Size: The small size of the FLAG tag (8 amino acids) is less likely to interfere with the function, structure, or localization of the fusion protein compared to larger tags.
-
Versatility: The FLAG-tag system is compatible with a wide range of expression systems, including mammalian, bacterial, yeast, and insect cells.
Experimental Considerations:
-
Lysis Buffer Selection: The choice of lysis buffer is critical and depends on the protein of interest and the experimental goal. For cytoplasmic proteins, a standard lysis buffer with a non-ionic detergent (e.g., NP-40 or Triton X-100) is often sufficient. For nuclear or chromatin-bound proteins, a stronger buffer like RIPA buffer may be necessary. However, the detergents in RIPA buffer can sometimes disrupt antibody-antigen interactions.
-
Controls: Appropriate controls are essential for interpreting the results of an IP experiment. These include a positive control (a known FLAG-tagged protein), a negative control (e.g., lysate from untransfected cells), and an isotype control antibody.
-
Elution Method: The choice of elution method depends on the downstream application. Competitive peptide elution is ideal for functional studies, while acidic or denaturing elution is suitable for SDS-PAGE and Western blotting.
Quantitative Data Summary
For successful immunoprecipitation, it is crucial to use the appropriate amounts of reagents. The following table provides a summary of key quantitative parameters.
| Parameter | Recommended Range/Value | Notes |
| Starting Material (Mammalian Cells) | 1 x 10^6 - 1 x 10^7 cells | The amount of starting material will depend on the expression level of the FLAG-tagged protein. |
| Total Protein Lysate | ~500 µg | This is a general recommendation and may need to be optimized. |
| Anti-FLAG Antibody | 1 µg per 500 µL of lysate | The optimal antibody concentration should be determined empirically. |
| Bead Slurry Volume | 20 - 40 µL of a 50% slurry | This corresponds to 10-20 µL of packed bead volume. |
| Binding Incubation Time | 1-2 hours to overnight | Incubation can be performed at 4°C with gentle rotation. |
| Competitive Elution (3xFLAG Peptide) | 150 ng/µL final concentration | A common and efficient method for eluting under native conditions. |
| Acidic Elution (Glycine-HCl) | 0.1 M Glycine-HCl, pH 3.0-3.5 | A rapid elution method, but requires immediate neutralization of the eluate. |
Experimental Workflow
The general workflow for immunoprecipitation of a FLAG-tagged protein is depicted below. It involves cell lysis, binding of the tagged protein to an anti-FLAG antibody immobilized on beads, washing to remove non-specific binders, and finally, elution of the purified protein.
Caption: General workflow for FLAG-tagged protein immunoprecipitation.
Detailed Protocols
Here are three detailed protocols for different elution methods.
Protocol 1: Immunoprecipitation with Competitive Elution (3xFLAG Peptide)
This protocol is ideal for obtaining the FLAG-tagged protein in its native conformation for functional assays.
Materials:
-
Cells expressing the FLAG-tagged protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors)
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads)
-
Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
3xFLAG Peptide Elution Solution (150 ng/µL in TBS)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis: a. Harvest and wash cells with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Bead Preparation: a. Aliquot the required amount of Anti-FLAG M2 Affinity Gel slurry into a microcentrifuge tube. b. Wash the beads twice with 1 mL of ice-cold TBS, centrifuging at 5,000 x g for 30 seconds at 4°C to pellet the beads between washes.
-
Immunoprecipitation: a. Add the clarified lysate to the washed beads. b. Incubate on an end-over-end rotator for 2 hours to overnight at 4°C.
-
Washing: a. Pellet the beads by centrifugation (5,000 x g for 30 seconds at 4°C) and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elution: a. Add 50-100 µL of 3xFLAG Peptide Elution Solution to the beads. b. Incubate at 4°C for 30 minutes with gentle shaking. c. Centrifuge at 5,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant containing the eluted protein to a new pre-chilled tube. Avoid transferring any beads.
Protocol 2: Immunoprecipitation with Acidic Elution
This method is rapid but denatures the protein. The eluate must be neutralized immediately if the protein is to be used for applications other than SDS-PAGE.
Materials:
-
Same as Protocol 1, except for the elution buffer.
-
Acidic Elution Buffer: 0.1 M Glycine-HCl, pH 3.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Elution: a. Add 50-100 µL of Acidic Elution Buffer to the beads. b. Incubate at room temperature for 5-10 minutes with gentle agitation. c. Centrifuge at 5,000 x g for 1 minute. d. Transfer the supernatant to a new tube containing 10 µL of Neutralization Buffer for every 100 µL of eluate.
Protocol 3: Immunoprecipitation with SDS-PAGE Sample Buffer Elution
This is the harshest elution method and is only suitable for analysis by SDS-PAGE and Western blotting.
Materials:
-
Same as Protocol 1, except for the elution buffer.
-
2x SDS-PAGE Sample Buffer (Laemmli buffer)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Elution: a. Add 20-40 µL of 2x SDS-PAGE Sample Buffer directly to the beads. b. Boil the sample at 95-100°C for 5 minutes. c. Centrifuge at maximum speed for 1 minute to pellet the beads. d. Carefully load the supernatant onto the SDS-PAGE gel. Note: Do not include reducing agents (like DTT or β-mercaptoethanol) if the antibody is not covalently crosslinked to the beads, as this will elute the antibody heavy and light chains.
Application in a Signaling Pathway: Co-IP of a Kinase and its Substrate
Immunoprecipitation is a powerful tool to study protein-protein interactions within signaling pathways. For example, to investigate the interaction between a FLAG-tagged kinase and its putative substrate.
Caption: Co-IP to validate a kinase-substrate interaction.
References
Application Notes and Protocols for In Vivo Protein Tracking Using FLAG-Cys
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track proteins in their native cellular environment is crucial for understanding complex biological processes, from signal transduction to drug mechanism of action. The FLAG-Cys tagging system offers a versatile and specific method for in vivo protein tracking. This system combines the highly specific recognition of the FLAG epitope (DYKDDDDK) for protein purification and detection with the targeted covalent labeling of an engineered cysteine residue.
This application note provides detailed protocols for utilizing the this compound tag for in vivo protein tracking, including protein expression and purification, fluorescent labeling, and live-cell imaging. We also present quantitative data to guide experimental design and a comparison with other common protein tracking technologies.
Principle of this compound Protein Tracking
The this compound system relies on a dual-tag approach. A FLAG tag is appended to the protein of interest for easy purification and immunodetection. Additionally, a unique cysteine residue is engineered into a solvent-accessible and functionally inert region of the protein. This cysteine serves as a specific handle for covalent modification with thiol-reactive fluorescent probes, such as maleimide derivatives. This allows for the attachment of a wide variety of small, bright, and photostable organic dyes, enabling high-resolution in vivo imaging.
Data Presentation
Table 1: Quantitative Comparison of Protein Labeling & Tracking Methods
| Feature | This compound with Maleimide Dyes | HaloTag | SNAP-tag | Fluorescent Proteins (e.g., GFP) |
| Tag Size | ~1 kDa (FLAG) + 1 amino acid (Cys) | ~33 kDa | ~20 kDa | ~27 kDa |
| Labeling Principle | Covalent (Thiol-Maleimide) | Covalent (Haloalkane Dehalogenase) | Covalent (O6-Alkylguanine-DNA Alkyltransferase) | Autocatalytic Chromophore Formation |
| Labeling Specificity | High (requires unique cysteine) | High | High | High |
| In Vivo Labeling | Yes | Yes | Yes | Yes (genetically encoded) |
| Fluorophore Choice | Wide range of maleimide dyes | Specific chloroalkane ligands | Specific benzylguanine ligands | Genetically encoded colors |
| Labeling Efficiency (in vitro) | 70-90%[1] | >95% | >95% | 100% (expression dependent) |
| Labeling Efficiency (in vivo) | Variable, can be >95% with optimization[2] | High | High | 100% (expression dependent) |
| Signal-to-Noise Ratio (SNR) | High (low background from unbound dye)[3][4][5] | High | High | Moderate to High |
| Photostability | High (dependent on chosen dye) | High (dependent on chosen dye) | High (dependent on chosen dye) | Moderate |
| Protein Half-life Measurement | Feasible with pulse-chase labeling | Well-established | Well-established | Feasible with photo-switchable FPs or timers |
Experimental Protocols
Protocol 1: Generation of a this compound Tagged Protein Expression Construct
This protocol describes the generation of a mammalian expression vector encoding a protein of interest (POI) fused with an N-terminal FLAG tag and a strategically placed cysteine residue.
Materials:
-
Expression vector (e.g., pcDNA3.1)
-
Gene encoding the POI
-
Primers for PCR
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
DNA purification kits
Procedure:
-
Primer Design: Design forward and reverse primers for PCR amplification of the POI gene.
-
The forward primer should include a Kozak sequence followed by the start codon and the FLAG tag sequence (GACTACAAGGACGACGATGACAAG) immediately preceding the POI sequence.
-
If a unique cysteine is not already present in a suitable location, use site-directed mutagenesis to introduce a cysteine codon (TGC or TGT) at a desired position within the POI sequence. The chosen location should be on a surface-exposed loop and away from known functional domains to minimize structural and functional perturbation.
-
-
PCR Amplification: Perform PCR to amplify the this compound-POI fusion gene.
-
Cloning: Digest the PCR product and the expression vector with appropriate restriction enzymes. Ligate the digested insert into the vector using T4 DNA ligase.
-
Transformation and Selection: Transform the ligation product into competent E. coli and select for positive clones on appropriate antibiotic-containing agar plates.
-
Verification: Isolate plasmid DNA from selected colonies and verify the correct insertion and sequence of the this compound-POI construct by restriction digest and Sanger sequencing.
Protocol 2: Expression and Purification of this compound Tagged Protein
This protocol details the expression of the this compound tagged protein in mammalian cells and its subsequent purification using anti-FLAG affinity chromatography.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG M2 affinity gel
-
3xFLAG peptide for elution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Transfection: Transfect the mammalian cells with the this compound-POI expression vector using a suitable transfection reagent.
-
Cell Lysis: After 24-48 hours of expression, harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the cell lysate to pellet cellular debris.
-
Affinity Purification:
-
Equilibrate the anti-FLAG M2 affinity gel with lysis buffer.
-
Incubate the clarified cell lysate with the equilibrated affinity gel to allow binding of the FLAG-tagged protein.
-
Wash the resin extensively with wash buffer (e.g., TBS) to remove non-specifically bound proteins.
-
Elute the purified this compound-POI by competing with an excess of 3xFLAG peptide.
-
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein to a buffer suitable for labeling and downstream applications using dialysis or a desalting column.
Protocol 3: In Vitro Fluorescent Labeling of Purified this compound Protein
This protocol describes the labeling of the purified this compound protein with a cysteine-reactive fluorescent dye.
Materials:
-
Purified this compound protein
-
Cysteine-reactive fluorescent dye (e.g., maleimide-conjugated dye)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP) (optional)
-
Quenching reagent (e.g., β-mercaptoethanol or free cysteine)
-
Size-exclusion chromatography column for dye removal
Procedure:
-
Reduction (Optional): If the cysteine residue is oxidized, treat the purified protein with a mild reducing agent like TCEP to ensure the thiol group is available for labeling. Remove the reducing agent before adding the dye.
-
Labeling Reaction:
-
Dissolve the maleimide-conjugated fluorescent dye in DMSO to prepare a stock solution.
-
Add the dye solution to the purified protein solution at a molar excess (e.g., 10-20 fold) of dye to protein.
-
Incubate the reaction in the dark for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench the reaction by adding a quenching reagent to react with any excess maleimide dye.
-
Purification: Remove the unreacted dye and quenching reagent from the labeled protein using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Protocol 4: In Vivo Labeling and Tracking of this compound Protein in Live Cells
This protocol outlines the procedure for labeling the this compound tagged protein directly in living cells for subsequent fluorescence microscopy.
Materials:
-
Cells expressing the this compound-POI
-
Cell-permeable, cysteine-reactive fluorescent dye (e.g., a cell-permeant maleimide dye)
-
Live-cell imaging medium
-
Fluorescence microscope equipped with an environmental chamber
Procedure:
-
Cell Seeding: Seed the cells expressing the this compound-POI onto a glass-bottom dish suitable for live-cell imaging.
-
Labeling:
-
Prepare a working solution of the cell-permeant maleimide dye in live-cell imaging medium. The optimal concentration should be determined empirically (typically in the low micromolar range).
-
Replace the culture medium with the dye-containing medium and incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Wash the cells several times with fresh, pre-warmed imaging medium to remove unbound dye.
-
Live-Cell Imaging:
-
Mount the dish on the fluorescence microscope stage within the environmental chamber (37°C, 5% CO2).
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Perform time-lapse imaging to track the localization and dynamics of the labeled protein.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo protein tracking using the this compound system.
Caption: MAPK signaling pathway with targeted covalent inhibition of a cysteine residue on RAF.
Caption: Logical workflow for achieving high-contrast in vivo protein tracking with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Cysteine residue is not accessible or is oxidized. | - Ensure the cysteine is in a surface-exposed loop. - Perform a mild reduction step with TCEP before labeling. |
| Insufficient dye concentration or incubation time. | - Optimize dye concentration and incubation time. | |
| High Background Fluorescence | Incomplete removal of unbound dye. | - Increase the number and duration of wash steps. - Include a quenching step with a thiol-containing compound. |
| Non-specific binding of the dye. | - Use a more specific dye or optimize labeling conditions (e.g., lower dye concentration, shorter incubation). | |
| Phototoxicity or Photobleaching | High illumination intensity or long exposure times. | - Reduce laser power and exposure time. - Use a more photostable dye. - Use a spinning disk confocal or other gentle imaging modality. |
| Altered Protein Function or Localization | The this compound tag interferes with protein folding or interaction. | - Test different locations for the tag (N-terminus, C-terminus, internal loop). - Perform functional assays to confirm the tagged protein behaves like the wild-type protein. |
Conclusion
The this compound tagging system provides a powerful and flexible platform for in vivo protein tracking. By combining the specificity of the FLAG epitope with the versatility of cysteine-based labeling, researchers can achieve high-contrast imaging of protein dynamics in their native cellular context. The detailed protocols and troubleshooting guide provided here should enable both novice and experienced users to successfully implement this technique in their research. The ability to choose from a wide array of fluorescent probes makes this method particularly attractive for multicolor and super-resolution imaging applications, furthering our understanding of complex biological systems and accelerating drug discovery efforts.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectralinvivo.com [spectralinvivo.com]
Application Notes and Protocols for FLAG-Cys Peptide in Surface Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise orientation and stable attachment of biomolecules to solid surfaces are critical for the development of robust and sensitive assays, including biosensors, immunoassays, and activity-based assays. The FLAG-Cys peptide combines the well-established FLAG® tag (DYKDDDDK), a small, hydrophilic, and highly antigenic epitope, with a terminal cysteine residue. This dual-functionality allows for a two-step immobilization strategy: initial capture and orientation via the FLAG-tag by an immobilized anti-FLAG antibody, followed by covalent and site-specific immobilization through the reaction of the cysteine's sulfhydryl group with a maleimide-activated surface. This method offers significant advantages over random immobilization techniques by ensuring a uniform orientation of the tagged protein, which can enhance its biological activity and the accessibility of its active sites.
These application notes provide an overview of the this compound peptide system, quantitative data on its performance, and detailed protocols for its use in surface immobilization applications.
Principle of this compound Immobilization
The this compound immobilization strategy is a powerful method for the controlled and covalent attachment of proteins to surfaces. The process involves a terminal cysteine residue engineered onto a protein that also contains a FLAG-tag. The sulfhydryl group of the cysteine reacts with a maleimide-activated surface to form a stable thioether bond. This site-specific covalent linkage ensures a homogenous orientation of the immobilized protein, which is crucial for maintaining its functionality. The FLAG-tag itself can be used for initial capture and purification, but the cysteine provides the means for a permanent and oriented attachment.
Data Presentation
The following tables summarize quantitative data related to the efficiency and sensitivity of cysteine-based and FLAG-tag-based immobilization techniques. While direct comparative data for a this compound construct versus its individual components is limited in the literature, the presented data provides insights into the performance of each component.
| Parameter | Method/Tag | Surface | Key Finding | Reference |
| Detection Limit | Cys-tag (five tandem cysteine repeats) | Maleimide-modified | As little as 5 pg of immunodetected protein and 50 pg of fluorescently detected protein. | [1] |
| Surface Coverage and Antibody Binding | FLAG peptide with terminal cysteine | Gold surface with self-assembled monolayer | A linear relationship was observed between the mole fraction of immobilized FLAG peptide and the amount of adsorbed anti-FLAG antibody, allowing for precise control of surface density. | [2] |
| Relative Specific Activity | Carbonic Anhydrase with a C-terminal cysteine (CACys) | Maleimide-functionalized microparticles | The specific activity of the immobilized enzyme was 0.46 ± 0.06 relative to the enzyme in solution. | [3] |
| Antigen Binding Capacity | Site-specific biotinylated antibody (via Fc region) | Streptavidin-coated polystyrene plates | A 3-fold improvement in antigen binding capacity, sensitivity, and detection limit compared to randomly biotinylated antibody. | [4][5] |
Experimental Protocols
Protocol 1: Immobilization of a this compound Tagged Protein on a Maleimide-Activated Surface
This protocol describes the covalent immobilization of a purified protein containing a C-terminal or N-terminal this compound tag onto a maleimide-activated microplate or biosensor surface.
Materials:
-
Maleimide-activated microplates or biosensor chips
-
Purified this compound tagged protein
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Blocking buffer: PBS containing 1% (w/v) Bovine Serum Albumin (BSA)
-
Wash buffer: PBS containing 0.05% (v/v) Tween-20 (PBST)
-
Quenching solution: 10 mM L-cysteine in PBS
Procedure:
-
Preparation of the this compound Protein:
-
Dissolve the lyophilized this compound tagged protein in degassed PBS to a final concentration of 10-100 µg/mL.
-
To ensure the cysteine residue is in its reduced form, add TCEP to a final concentration of 1-5 mM.
-
Incubate the protein solution at room temperature for 30 minutes. Avoid using dithiothreitol (DTT) as it will react with the maleimide surface.
-
-
Immobilization:
-
Add the reduced this compound protein solution to the wells of the maleimide-activated microplate or inject it over the biosensor surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light. The incubation time may need to be optimized depending on the protein and desired surface density.
-
-
Washing:
-
After incubation, remove the protein solution.
-
Wash the surface three times with PBST to remove any non-covalently bound protein.
-
-
Blocking:
-
To block any unreacted maleimide groups and reduce non-specific binding, add the quenching solution (10 mM L-cysteine) and incubate for 30 minutes at room temperature.
-
Wash the surface three times with PBST.
-
Add the blocking buffer (1% BSA in PBS) and incubate for 1 hour at room temperature.
-
Wash the surface three times with PBST.
-
-
Storage:
-
The surface with the immobilized protein can be used immediately or stored at 4°C in PBS for short-term storage. For long-term storage, consult the surface manufacturer's recommendations.
-
Protocol 2: Kinase Activity Assay Using an Immobilized this compound Peptide Substrate
This protocol outlines a general procedure for performing a kinase activity assay using a this compound tagged peptide substrate immobilized on a maleimide-activated plate.
Materials:
-
Maleimide-activated microplates
-
This compound tagged kinase peptide substrate
-
Active kinase enzyme
-
Kinase reaction buffer (specific to the kinase of interest)
-
ATP solution
-
Phospho-specific antibody labeled with a reporter (e.g., HRP, fluorophore)
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., TMB substrate for HRP, or appropriate buffer for fluorescence)
-
Wash buffer (e.g., PBST)
Procedure:
-
Immobilization of the this compound Peptide Substrate:
-
Follow Protocol 1 to immobilize the this compound tagged peptide substrate onto the maleimide-activated microplate.
-
-
Kinase Reaction:
-
Prepare the kinase reaction mixture by diluting the active kinase and ATP to their final concentrations in the kinase reaction buffer.
-
Add the kinase reaction mixture to the wells containing the immobilized peptide substrate.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Stop the kinase reaction by adding the stop solution (e.g., EDTA to chelate Mg2+).
-
Wash the wells three times with wash buffer.
-
-
Detection of Phosphorylation:
-
Dilute the labeled phospho-specific antibody in a suitable antibody dilution buffer (e.g., PBS with 1% BSA).
-
Add the diluted antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer to remove unbound antibody.
-
-
Signal Generation and Measurement:
-
Add the appropriate detection reagent to each well.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal using a suitable plate reader (e.g., absorbance at 450 nm for HRP/TMB, or fluorescence at the appropriate excitation/emission wavelengths).
-
Visualizations
Caption: Experimental workflow for this compound peptide immobilization and subsequent use in a kinase assay.
Caption: Logical relationship between immobilization method, protein orientation, and assay performance.
References
- 1. A novel approach of protein immobilization for protein chips using an oligo-cysteine tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Si" by Emily Beitello, Kwame Osei et al. [ir.library.illinoisstate.edu]
- 5. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Western Blotting of FLAG-Cys Tagged Proteins
References
Application Notes and Protocols: FLAG-Cys in Cross-Linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes. This approach utilizes chemical cross-linkers to covalently link interacting amino acid residues, providing distance constraints that can be used to model protein structures and interaction interfaces. A significant challenge in XL-MS is the complexity of cellular lysates, which can hinder the identification of cross-links from low-abundance proteins.
To address this, a targeted approach combining the highly specific FLAG-tag immunoprecipitation with cysteine-directed cross-linking offers a robust workflow for the selective enrichment and subsequent structural analysis of a protein of interest (POI) and its binding partners. This "FLAG-Cys" strategy leverages the high affinity of anti-FLAG antibodies to isolate the FLAG-tagged POI from a complex mixture, followed by the use of cysteine-reactive cross-linkers to capture interactions within the purified complex. This methodology is particularly advantageous when studying specific protein machinery and can be adapted for in vivo or in vitro applications.[1][2][3]
These application notes provide a detailed overview and protocols for implementing the this compound XL-MS workflow.
Principle of the Method
The this compound XL-MS workflow integrates two key methodologies:
-
FLAG-tag Immunoprecipitation (IP): A protein of interest is genetically engineered to include a FLAG-tag (a short, hydrophilic octapeptide with the sequence DYKDDDDK).[4] This tag is recognized by high-affinity monoclonal antibodies, allowing for the efficient and specific isolation of the tagged protein and its associated interaction partners from a cell lysate.[4]
-
Cysteine-Specific Cross-Linking: Following immunoprecipitation, the purified protein complex is subjected to cross-linking with a reagent that specifically reacts with cysteine residues. Cysteine is a relatively rare amino acid, which can allow for more specific and targeted cross-linking, especially when cysteines are strategically introduced at protein interfaces. Bifunctional, cysteine-reactive cross-linkers, such as those containing maleimide groups, are commonly used to covalently link cysteine residues that are in close proximity.
The resulting cross-linked peptides are then identified by mass spectrometry, providing valuable information about the spatial arrangement of proteins within the complex.
Experimental Workflow
The overall experimental workflow for a this compound cross-linking mass spectrometry experiment is depicted below.
Caption: General workflow for this compound cross-linking mass spectrometry.
Quantitative Data Summary
The success of an XL-MS experiment can be evaluated by several metrics. The following table summarizes typical quantitative outcomes that can be expected from a well-optimized this compound XL-MS experiment. These values are illustrative and can vary depending on the protein complex, cross-linker used, and the mass spectrometer.
| Parameter | Typical Range | Notes |
| Enrichment of FLAG-tagged Protein | > 90% | Efficiency of the immunoprecipitation step. |
| Yield of Cross-linked Peptides | 1-5% of total identified peptides | Without enrichment of cross-linked peptides. |
| Number of Unique Cross-linked Peptides | 50 - 500+ | Highly dependent on the size and complexity of the protein complex. |
| Inter-protein Cross-links Identified | 10 - 100+ | Provides direct evidence of protein-protein interactions. |
| Intra-protein Cross-links Identified | 40 - 400+ | Provides structural information about individual proteins. |
| False Discovery Rate (FDR) | < 5% | For confident identification of cross-linked peptides. |
Detailed Experimental Protocols
Protocol 1: Expression and Lysis of FLAG-tagged Protein
-
Cell Culture and Transfection:
-
Culture cells of interest to ~80% confluency.
-
Transfect cells with a plasmid encoding the FLAG-tagged protein of interest using a suitable transfection reagent.
-
Allow for protein expression for 24-48 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Protocol 2: FLAG Immunoprecipitation
-
Bead Preparation:
-
Resuspend anti-FLAG M2 affinity gel (or magnetic beads) and transfer the required volume to a microcentrifuge tube.
-
Wash the beads twice with lysis buffer.
-
-
Immunoprecipitation:
-
Add the clarified cell lysate to the washed anti-FLAG beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.
-
Wash the beads three to five times with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
Protocol 3: On-Bead Cysteine-Specific Cross-Linking
This protocol describes cross-linking directly on the beads, which can help to maintain the integrity of the protein complex.
-
Buffer Exchange:
-
After the final wash, resuspend the beads in a cross-linking compatible buffer (e.g., HEPES or phosphate buffer, pH 7.2-7.5). Amine-containing buffers like Tris should be avoided if using amine-reactive cross-linkers, but are generally acceptable for maleimide-based cross-linkers.
-
-
Reduction of Disulfides (Optional but Recommended):
-
To ensure that cysteine residues are available for cross-linking, it may be necessary to reduce any existing disulfide bonds.
-
Add a mild reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.
-
Wash the beads twice with the cross-linking buffer to remove the reducing agent.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of a homobifunctional maleimide cross-linker (e.g., BMOE, DTME) in an organic solvent like DMSO.
-
Add the cross-linker to the bead slurry to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Quench the cross-linking reaction by adding a thiol-containing reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Elution:
-
Elute the cross-linked protein complexes from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by competitive elution with 3x FLAG peptide.
-
Alternatively, proceed directly to on-bead digestion.
-
Protocol 4: In-solution Digestion and Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the eluted proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT (10 mM) for 1 hour at 37°C.
-
Alkylate free cysteines with iodoacetamide (55 mM) for 45 minutes in the dark at room temperature.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to below 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. A sequential digestion with another protease like Lys-C can also be performed to improve sequence coverage.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
-
Enrichment of Cross-linked Peptides (Optional):
-
To increase the identification rate of cross-linked peptides, an enrichment step can be performed using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. Cross-linked peptides are generally larger and more highly charged than linear peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a data-dependent acquisition method optimized for the identification of cross-linked peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against a protein sequence database to identify the cross-linked peptides.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate key conceptual aspects of the this compound XL-MS workflow.
Caption: Capturing protein interactions with cysteine-specific cross-linking.
References
- 1. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linking Mass Spectrometry (XL-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 3. Simultaneous Enrichment of Cysteine-containing Peptides and Phosphopeptides Using a Cysteine-specific Phosphonate Adaptable Tag (CysPAT) in Combination with titanium dioxide (TiO2) Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Conjugation of FLAG-Cys Peptide to Nanoparticles for Cellular Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to nanoparticles (NPs) is a powerful strategy for developing targeted drug delivery systems, advanced imaging agents, and novel tools for basic research. The FLAG peptide, with the sequence DYKDDDDK, is a small, hydrophilic, and highly antigenic epitope tag.[1][2][3] Its minimal size is unlikely to interfere with the native conformation and function of the conjugated molecule.[4] The presence of multiple aspartic acid residues makes the FLAG peptide highly acidic, contributing to its high solubility in aqueous solutions.[1] When a cysteine (Cys) residue is added to the FLAG peptide sequence (FLAG-Cys), the thiol group of cysteine provides a reactive handle for specific and efficient covalent conjugation to nanoparticles.
This application note provides a detailed protocol for the conjugation of a this compound peptide to maleimide-activated nanoparticles. The maleimide-thiol reaction, a type of Michael addition, is a widely used bioconjugation strategy due to its high selectivity for thiol groups under mild, physiological conditions (pH 6.5-7.5), resulting in a stable thioether bond. This method allows for the site-specific attachment of the this compound peptide to the nanoparticle surface, ensuring the proper orientation and availability of the FLAG epitope for recognition.
FLAG-tagged nanoparticles can be employed in a variety of applications, including the purification of nanoparticle-biomolecule complexes, tracking of nanoparticles in cellular systems, and probing protein-protein interactions within signaling pathways. For instance, they can be used to investigate the role of specific proteins in signaling cascades such as the NF-κB pathway by enabling efficient immunoprecipitation of the nanoparticle and its interacting partners.
Data Presentation
The efficiency of maleimide-thiol conjugation is influenced by several factors, including the molar ratio of maleimide to thiol, reaction time, and pH. While optimization is recommended for each specific nanoparticle and peptide system, the following table provides representative data on how these parameters can affect conjugation efficiency, based on studies with the cRGDfK peptide and a nanobody. Given the highly acidic nature of the this compound peptide, these values provide a strong starting point for protocol development.
| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time (minutes) | pH | Temperature | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 30 | 7.0 | Room Temp. | 84 ± 4 | |
| 11A4 Nanobody | 5:1 | 120 | 7.4 | Room Temp. | 58 ± 12 |
Characterization of the final conjugated nanoparticles is crucial to ensure successful conjugation and to understand their physicochemical properties. Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution, while Zeta Potential analysis provides information about the surface charge. For acidic peptides like this compound, a decrease in the zeta potential (more negative) is expected upon successful conjugation.
| Nanoparticle Type | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Unmodified Polystyrene NPs | 95 ± 1.5 | Not provided | |
| E9 Peptide-modified NPs | ~115 | -2.80 |
Experimental Protocols
This section details the materials and methods for the conjugation of a this compound peptide to maleimide-activated nanoparticles.
Materials
-
Maleimide-activated nanoparticles (e.g., maleimide-PEG-PLGA NPs)
-
This compound peptide (purity >95%)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 10 mM HEPES or Phosphate Buffered Saline (PBS), pH 7.0-7.4, degassed
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving peptide if necessary
-
Deionized (DI) water
Experimental Workflow
References
- 1. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FLAG-Cys Labeling Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize FLAG-Cys labeling efficiency.
Troubleshooting Guide
Low or No Labeling Efficiency
Symptom: Little to no detectable signal from the labeled this compound tagged protein.
| Potential Cause | Recommended Solution |
| Incomplete reduction of disulfide bonds | Cysteine residues within the protein may have formed disulfide bonds, which are unreactive with maleimide reagents.[1][2][3] Pre-incubate the protein with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature before adding the maleimide reagent.[4] DTT (dithiothreitol) can also be used, but it must be removed before labeling as it will compete with the protein's thiols for the maleimide reagent. |
| Re-oxidation of thiols | Free thiols are susceptible to re-oxidation, especially in the presence of oxygen. Perform the labeling reaction in a degassed buffer and consider flushing the reaction vessel with an inert gas like nitrogen or argon. |
| Hydrolysis of the maleimide reagent | Maleimide reagents can hydrolyze, especially at a pH above 7.5, rendering them inactive. Prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in anhydrous DMSO or DMF at -20°C. |
| Incorrect pH of the reaction buffer | The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Ensure your buffer is within this range and does not contain primary or secondary amines. |
| Insufficient molar ratio of label to protein | The concentration of the labeling reagent may be too low for efficient conjugation. A typical starting molar ratio for labeling is 10:1 to 20:1 (maleimide:protein). This should be optimized for each specific protein. |
| Interference from TCEP | Although TCEP is a thiol-free reducing agent, high concentrations can sometimes interfere with the labeling reaction by forming adducts with the dye. If TCEP interference is suspected, consider using a lower concentration or a solid-phase reduction method to remove the reducing agent before labeling. |
Non-Specific Labeling or High Background
Symptom: The labeling reagent is reacting with other sites on the protein or other molecules in the sample.
| Potential Cause | Recommended Solution |
| Reaction with other nucleophilic residues | At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus and the side chain of lysine residues. Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| Presence of other thiol-containing molecules | Other molecules in the sample with free thiol groups can compete with the this compound tag for the maleimide reagent. Ensure the protein sample is sufficiently pure. |
Protein Precipitation During Labeling
Symptom: The protein aggregates and precipitates out of solution during the labeling reaction.
| Potential Cause | Recommended Solution |
| Hydrophobic nature of the label | The addition of a bulky, hydrophobic label can decrease the solubility of the protein. |
| Changes in protein conformation | The labeling process itself or the modification of a critical cysteine residue might induce conformational changes that lead to aggregation. |
| Suboptimal buffer conditions | The buffer composition, including pH and salt concentration, may not be optimal for maintaining protein stability during the labeling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.
Q2: Should I use TCEP or DTT to reduce my protein?
Both TCEP and DTT are effective reducing agents. However, DTT contains a thiol group and will react with the maleimide reagent, so it must be completely removed before initiating the labeling reaction. TCEP is a thiol-free reducing agent and generally does not need to be removed. However, in some cases, high concentrations of TCEP can interfere with the labeling reaction.
Q3: How can I remove excess, unreacted label after the conjugation reaction?
Excess label can be removed by size-exclusion chromatography (e.g., gel filtration), dialysis, or affinity chromatography if your protein has an appropriate tag.
Q4: How do I determine the efficiency of my labeling reaction?
The degree of labeling (DOL) can be calculated by measuring the absorbance of the protein-dye conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye. The following equation can be used:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max = Absorbance at the maximum wavelength of the dye
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye)
Q5: My fluorescent signal is weak even though the labeling reaction seemed to work. What could be the issue?
Low fluorescence can be due to quenching effects. This can happen if the dye molecules are too close to each other (over-labeling) or if the dye is in a microenvironment that quenches its fluorescence. Optimizing the dye-to-protein ratio to achieve a lower degree of labeling might resolve this issue.
Experimental Protocols
Protocol 1: General this compound Protein Labeling
-
Prepare Protein Solution: Dissolve the this compound tagged protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer) to a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature. To prevent re-oxidation, it is recommended to perform this and the subsequent steps under an inert gas (N2 or Ar).
-
Prepare Dye Stock Solution: Allow the maleimide-functionalized dye to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by gel filtration, dialysis, or another suitable chromatography method.
-
Determine Degree of Labeling: Calculate the DOL as described in the FAQ section.
Protocol 2: Labeling of Cell Surface Proteins
For labeling this compound tags on proteins expressed on the cell surface, it is crucial to use membrane-impermeant labeling reagents to avoid labeling intracellular proteins.
-
Cell Preparation: Wash the cells expressing the this compound tagged protein three times with a cold, serum-free, and amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
Reduction Step: If the extracellular cysteine is likely oxidized, incubate the cells with a mild, membrane-impermeant reducing agent like TCEP for a short period (e.g., 10-15 minutes) at 4°C. Wash the cells again to remove the reducing agent.
-
Labeling: Incubate the cells with the membrane-impermeant maleimide-conjugated dye at a pre-optimized concentration in a cold, amine-free buffer. The incubation time should be minimized (e.g., 15-30 minutes) at 4°C to prevent internalization of the protein-dye conjugate.
-
Washing: Wash the cells extensively with cold buffer to remove any unreacted dye.
-
Analysis: The labeled cells can then be analyzed by methods such as flow cytometry or fluorescence microscopy.
Visualizations
Caption: A general workflow for this compound protein labeling.
Caption: A troubleshooting workflow for low this compound labeling efficiency.
References
reducing non-specific binding of FLAG-Cys antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of FLAG-Cys antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from a standard FLAG tag?
A this compound tag is a variation of the conventional FLAG epitope (DYKDDDDK) that includes a cysteine residue. This addition allows for site-specific conjugation of molecules such as drugs, fluorophores, or biotin through the reactive thiol group of the cysteine. While advantageous for creating antibody-drug conjugates (ADCs) and other labeled proteins, the free cysteine can also be a source of non-specific binding if not handled correctly.[1][2]
Q2: What are the common causes of non-specific binding with this compound antibodies?
Non-specific binding with this compound antibodies can arise from several factors:
-
Standard Protein Interactions: Like any antibody, the this compound antibody can bind non-specifically to proteins and other macromolecules through hydrophobic and ionic interactions.
-
Thiol-Mediated Interactions: The free cysteine in the this compound tag can form disulfide bonds with other free cysteines on proteins in the lysate or on the solid support (e.g., beads, membranes), leading to significant background.[3][4]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of low-affinity, non-specific interactions.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on membranes or beads is a frequent cause of high background.
-
Insufficient Washing: Inadequate washing steps can fail to remove weakly bound, non-specific proteins.
Troubleshooting Guides
High Background in Western Blotting
High background on a Western blot can obscure the specific signal of your this compound tagged protein. The following troubleshooting guide provides a systematic approach to identify and resolve the root cause.
Caption: Troubleshooting flowchart for high background in Western Blotting.
| Problem | Possible Cause | Recommended Solution |
| High Background | Antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. Also, consider titrating the secondary antibody. |
| Inadequate blocking. | Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider switching to a different blocking agent. Common options include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST. For phospho-specific antibodies, BSA is generally preferred over milk. | |
| Insufficient washing. | Increase the number and duration of wash steps. For example, perform 3-5 washes of 5-10 minutes each with TBST. Increasing the Tween-20 concentration in the wash buffer (e.g., to 0.1%) can also help. | |
| Non-specific binding due to free cysteines. | Add a thiol-reactive compound to your blocking buffer and antibody dilution buffer. Options include 5-10 mM N-ethylmaleimide (NEM), 10-20 mM iodoacetamide, or 1-5 mM reduced glutathione (GSH). Incubate for 30 minutes at room temperature before proceeding. | |
| Cross-reactivity of the secondary antibody. | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate. If it is, consider using a pre-adsorbed secondary antibody. |
High Background in Immunoprecipitation (IP)
Non-specific binding in immunoprecipitation can lead to the co-elution of contaminating proteins, complicating downstream analysis.
Caption: General workflow for immunoprecipitation of this compound tagged proteins.
| Problem | Possible Cause | Recommended Solution |
| High Background / Co-elution of Non-specific Proteins | Non-specific binding to beads. | Pre-clear the lysate by incubating it with the beads (without the antibody) for 1 hour at 4°C. This will remove proteins that bind non-specifically to the beads themselves. |
| Insufficient washing. | Increase the number of washes (e.g., to 5) and the stringency of the wash buffer. You can increase the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., up to 1% NP-40 or 0.1% SDS). | |
| Too much antibody or lysate. | Reduce the amount of primary antibody used. Also, consider reducing the total amount of protein lysate in the IP reaction. | |
| Thiol-mediated non-specific binding. | Pre-treat your lysate with a cysteine-blocking agent like N-ethylmaleimide (NEM) at 5-10 mM for 30 minutes at 4°C before adding the antibody. This will cap free thiols on other proteins, preventing them from interacting with your this compound tag. | |
| Inappropriate lysis buffer. | For cytoplasmic proteins, a non-ionic detergent-based buffer (e.g., containing NP-40 or Triton X-100) is often sufficient. For nuclear or membrane-bound proteins, a stronger buffer like RIPA may be necessary. However, be aware that harsh detergents can disrupt protein-protein interactions. |
Experimental Protocols
Protocol: Blocking Free Cysteines for Immunoprecipitation
-
Prepare Cell Lysate: Lyse cells in a suitable buffer (e.g., RIPA or NP-40 buffer) containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of your lysate.
-
Cysteine Blocking (Optional but Recommended):
-
To 1 mg of total protein lysate, add N-ethylmaleimide (NEM) to a final concentration of 10 mM.
-
Incubate on a rotator for 30 minutes at 4°C.
-
-
Pre-clearing:
-
Add 20 µL of a 50% slurry of Protein A/G beads to the lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of this compound antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture and Washing:
-
Add 30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer.
-
-
Elution: Elute the bound proteins using a suitable elution buffer (e.g., 2x Laemmli sample buffer for Western blotting).
Comparison of Blocking Buffers for Western Blotting
The choice of blocking buffer can significantly impact the signal-to-noise ratio. Below is a summary of common blocking agents and their recommended concentrations.
| Blocking Agent | Typical Concentration | Pros | Cons |
| Non-fat Dry Milk | 3-5% in TBST | Inexpensive and widely available. | Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. May also contain biotin, interfering with streptavidin-based detection systems. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Does not contain phosphoproteins, making it ideal for phospho-antibody applications. | More expensive than milk. Some antibodies may cross-react with BSA. |
| Fish Gelatin | 0.5-5% in TBST | Low cross-reactivity with mammalian antibodies. Remains liquid at cold temperatures. | Can contain endogenous biotin. May not be as effective as milk or BSA for all applications. |
| Casein | 1% in TBS | Can provide lower background than milk or BSA in some cases. Recommended for biotin-avidin systems. | Can mask some epitopes. |
| Polyvinylpyrrolidone (PVP) | 0.5-2% in TBST | A non-protein alternative, useful for detecting small proteins that might be masked by larger blocking molecules. | May be less effective than protein-based blockers for some applications. |
For this compound applications where thiol-mediated non-specific binding is a concern, the addition of a thiol-reactive compound to any of the above blocking buffers is recommended.
References
- 1. Site-specific attachment to recombinant antibodies via introduced surface cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific, Thiol-mediated Conjugation of Fluorescent Probes to Cysteine-modified Diabodies Targeting CD20 or HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: FLAG-Cys Tagged Protein Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of FLAG-Cys tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is a this compound tag and why is it used?
A FLAG-tag is a small, hydrophilic peptide epitope (DYKDDDDK) that is commonly added to a protein to facilitate its purification and detection using antibodies specific to the tag.[1][2][3] A "this compound" tag implies the presence of one or more cysteine residues either within the protein of interest or in close proximity to the FLAG tag. Cysteine residues are unique in their ability to form disulfide bonds, which can be critical for protein structure and stability.[4][5]
Q2: My this compound tagged protein is aggregating. What are the likely causes?
Protein aggregation can stem from various factors, and the presence of cysteine residues can introduce specific challenges.
-
Incorrect Disulfide Bond Formation: Cysteine residues can form incorrect intermolecular disulfide bonds, leading to protein aggregation. This is a common issue when expressing proteins in the reducing environment of the E. coli cytoplasm, which is not conducive to proper disulfide bond formation.
-
Hydrophobic Interactions: Misfolded proteins can expose hydrophobic patches that interact with each other, causing aggregation. The FLAG tag itself is generally hydrophilic, but issues with the folding of the target protein can still lead to this problem.
-
High Protein Concentration: Overexpression or concentration during purification can increase the likelihood of aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can significantly impact protein solubility and stability. Proteins are often least soluble at their isoelectric point (pI).
-
Environmental Stress: Factors like extreme temperatures, pH, or oxidative stress can destabilize proteins and lead to aggregation. Mechanical stress from sonication or vigorous shaking can also contribute.
Q3: How can I detect aggregation of my this compound tagged protein?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Observation: In severe cases, aggregation may be visible as cloudiness or precipitate in the solution.
-
Size Exclusion Chromatography (SEC): This technique separates proteins by size and can reveal the presence of high-molecular-weight aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of aggregates.
-
Spectroscopy: Techniques like fluorescence spectroscopy and circular dichroism can monitor changes in a protein's conformation that may indicate aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect amyloid-like fibrils, a specific type of aggregate.
Troubleshooting Guides
Issue 1: Protein is Insoluble After Cell Lysis
If your this compound tagged protein is found in the insoluble pellet after cell lysis, it is likely forming inclusion bodies (in bacterial expression) or aggregating upon release from the cellular environment.
Troubleshooting Workflow for Insoluble Protein Post-Lysis
Caption: Troubleshooting workflow for insoluble protein after cell lysis.
Issue 2: Protein Aggregates During Purification
Aggregation can also occur during chromatography steps due to interactions with the resin or changes in buffer conditions.
Troubleshooting Strategy for Aggregation During Chromatography
-
Ion-Exchange Chromatography (IEX): High local protein concentrations on the resin can promote aggregation. Consider using a lower-capacity resin or loading less protein. Ensure the pH and ionic strength of your buffers are optimized for your protein's stability.
-
Affinity Chromatography (FLAG-tag): While highly specific, ensure elution conditions are gentle. Elution with a high concentration of FLAG peptide is generally mild. If using low pH elution, be aware that this can cause some proteins to aggregate.
-
Size-Exclusion Chromatography (SEC): The mobile phase should be a buffer in which your protein is highly stable. It's advisable to screen different buffer conditions beforehand.
Data and Protocols
Table 1: Common Buffer Additives to Prevent Aggregation
| Additive Class | Examples | Typical Concentration | Mechanism of Action | Citations |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevents oxidation of cysteine residues and formation of incorrect disulfide bonds. | |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose | 10-50% (v/v) for Glycerol, 5-10% (w/v) for sugars | Stabilize protein structure through preferential hydration and increase viscosity. | |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM - 2 M | Suppress aggregation by binding to charged and hydrophobic regions on the protein surface. | |
| Detergents | Tween 20, CHAPS (non-denaturing) | 0.05-1% (v/v) | Solubilize aggregates by interacting with hydrophobic patches. | |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions within and between protein molecules. |
Experimental Protocol: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol outlines a general procedure for using Thioflavin T to monitor protein aggregation in vitro.
Workflow for ThT Assay
References
- 1. sinobiological.com [sinobiological.com]
- 2. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Design the Optimal Tag for Your Recombinant Protein [synapse.patsnap.com]
- 4. [Protein Disulfide Bonds Detected by Tagging with High Molecular Weight Maleimide Derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein aggregation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing FLAG-Cys Conjugation Specificity
Welcome to the technical support center for FLAG-Cys conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the specificity of their conjugation experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation?
A1: this compound conjugation is a bioconjugation technique used to covalently link a molecule of interest (e.g., a fluorescent dye, a drug, or a biotin tag) to a specific cysteine residue within a protein that also contains a FLAG epitope tag (DYKDDDDK). The cysteine residue provides a reactive thiol group (-SH) that can form a stable covalent bond with a compatible chemical group on the molecule being attached. The FLAG tag is often used for purification and detection of the protein.
Q2: What are the most common chemical reactions used for this compound conjugation?
A2: The most prevalent method for cysteine conjugation is the reaction of the cysteine's thiol group with a maleimide functional group.[1][2] This Michael addition reaction is highly specific for thiols at a pH range of 6.5-7.5 and results in a stable thioether bond.[1] Other thiol-reactive chemistries include haloacetamides (e.g., iodoacetamide) and pyridyl disulfides.
Q3: How can I introduce a cysteine residue at a specific site for conjugation?
A3: If your protein of interest does not have a naturally accessible cysteine residue, you can introduce one at a desired location using site-directed mutagenesis.[1] This technique allows for the precise substitution of an existing amino acid with a cysteine.
Q4: Does the presence of the FLAG-tag affect the reactivity of a nearby cysteine?
A4: While direct studies on the influence of a FLAG-tag on the reactivity of a proximal cysteine are limited, some inferences can be made. The FLAG-tag is hydrophilic and negatively charged, which can influence the local microenvironment. This could potentially affect the pKa of the cysteine's thiol group, thereby modulating its reactivity. It is advisable to empirically test the conjugation efficiency for your specific protein construct.
Q5: What is a typical molar ratio of the labeling reagent to the protein for efficient conjugation?
A5: A molar excess of the labeling reagent is generally used to drive the reaction to completion. For maleimide-based conjugations, a 5- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[1] However, the optimal ratio can vary depending on the specific protein and reagent and should be determined empirically.
Troubleshooting Guide
Unsuccessful or non-specific conjugation can be a significant hurdle. This guide addresses common problems and provides systematic solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Oxidized Cysteine Residues: Cysteine thiols can form disulfide bonds with each other, rendering them unreactive to maleimides. | - Reduce Disulfide Bonds: Treat the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) prior to conjugation. TCEP is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent. - Use Degassed Buffers: Minimize oxygen in your buffers to prevent re-oxidation of the thiols. |
| Hydrolysis of Maleimide: The maleimide group can be hydrolyzed at pH values above 7.5, making it inactive. | - Control pH: Maintain the reaction pH between 6.5 and 7.5. - Fresh Reagent: Prepare the maleimide solution immediately before use. | |
| Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's structure and not accessible to the labeling reagent. | - Denaturing Conditions: Perform the conjugation under mild denaturing conditions to expose the cysteine. This should be done with caution to avoid irreversible protein unfolding. - Site-Directed Mutagenesis: If possible, re-engineer the protein to place the cysteine in a more accessible location. | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) or other thiols can compete with the target cysteine for reaction with the maleimide. | - Use Appropriate Buffers: Use non-amine, non-thiol containing buffers such as phosphate-buffered saline (PBS) or HEPES. | |
| Non-specific Conjugation | Reaction with Other Amino Acids: At higher pH, maleimides can react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine. | - Strict pH Control: Ensure the reaction pH does not exceed 7.5 to maintain high specificity for cysteine thiols. |
| Presence of Multiple Reactive Cysteines: The protein may have other accessible cysteine residues in addition to the intended target. | - Site-Directed Mutagenesis: If specificity is critical, mutate unwanted cysteines to a non-reactive amino acid like serine. - Selective Reduction: Under controlled conditions, it's sometimes possible to selectively reduce a subset of disulfide bonds. | |
| Protein Aggregation/Precipitation | Increased Hydrophobicity: The conjugated molecule may be hydrophobic, leading to aggregation of the labeled protein. | - Optimize Conjugation Ratio: Use the lowest effective molar ratio of the labeling reagent to minimize the number of conjugated molecules per protein. - Formulation Screening: Screen different buffer conditions (e.g., pH, ionic strength, excipients) to improve the solubility of the conjugate. |
| Denaturation: The reaction conditions (e.g., pH, temperature, presence of organic solvents) may be causing the protein to denature and aggregate. | - Milder Conditions: Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration. - Minimize Organic Solvent: If the labeling reagent is dissolved in an organic solvent like DMSO, keep the final concentration of the solvent in the reaction mixture as low as possible. |
Quantitative Data Summary
The efficiency of this compound conjugation is influenced by several factors. The following table summarizes typical reaction parameters and their impact on conjugation efficiency, primarily focusing on maleimide chemistry.
| Parameter | Typical Range/Condition | Effect on Specificity and Efficiency | Reference |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. Higher pH can lead to non-specific reactions with lysine. | |
| Temperature | 4°C to 25°C | Lower temperatures can slow down competing side reactions like maleimide hydrolysis, potentially increasing specificity. | |
| Reaction Time | 1 - 4 hours | Can be optimized based on the specific protein and reagent. Longer times may increase yield but also risk side reactions. | |
| Reagent Stoichiometry (Maleimide:Protein) | 5:1 to 20:1 molar excess | A higher excess drives the reaction to completion but can also increase the risk of non-specific labeling and aggregation. | |
| Reducing Agent (TCEP) | 10-100 fold molar excess over protein | Effectively reduces disulfide bonds to free up cysteine thiols for conjugation. | |
| Typical Conjugation Efficiency | > 90% | Can be achieved under optimal conditions. Assessed by techniques like mass spectrometry or chromatography. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds and Maleimide Conjugation
This protocol provides a general method for conjugating a maleimide-containing molecule to a FLAG-tagged protein with accessible cysteine residues.
Materials:
-
FLAG-tagged protein containing one or more cysteine residues
-
Maleimide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 1x PBS, pH 7.2, degassed
-
Reducing Agent: TCEP-HCl solution (10 mM in water)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (1 M in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the FLAG-tagged protein in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Reduction of Disulfide Bonds (Optional, if necessary):
-
Add TCEP-HCl solution to the protein solution to a final concentration of 1 mM (a 10-100 fold molar excess over the protein is a good starting point).
-
Incubate for 30-60 minutes at room temperature.
-
-
Preparation of Maleimide Reagent:
-
Immediately before use, dissolve the maleimide-functionalized molecule in an appropriate solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 maleimide:protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its specific wavelength) or by using mass spectrometry.
-
Protocol 2: Analysis of Conjugation Specificity by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the site of conjugation and assess the homogeneity of the product.
Procedure:
-
Sample Preparation:
-
Take an aliquot of the purified conjugate from Protocol 1.
-
If necessary, perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) suitable for mass spectrometry.
-
-
Intact Mass Analysis:
-
Analyze the intact conjugated protein by electrospray ionization mass spectrometry (ESI-MS).
-
The mass shift compared to the unconjugated protein will indicate the number of conjugated molecules per protein.
-
-
Peptide Mapping (for site-specific analysis):
-
Denature, reduce, and alkylate the conjugated protein.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the modified peptide(s) by searching the MS/MS data against the protein sequence, including the mass of the conjugated molecule as a potential modification on cysteine residues. This will confirm the exact site(s) of conjugation.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low or no conjugation.
Caption: Application of a this compound conjugated antibody-drug conjugate in targeted cell signaling.
References
Technical Support Center: Managing FLAG-Cys Protein Instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the instability of FLAG-tagged proteins containing cysteine residues (FLAG-Cys).
Frequently Asked Questions (FAQs)
Q1: What makes a cysteine residue near a FLAG-tag a potential source of instability?
A cysteine residue, particularly when located near the N-terminus or in a flexible region like the FLAG-tag, is susceptible to various modifications that can lead to protein instability. The primary cause is the reactivity of the cysteine's thiol group (-SH).[1][2][3] This group can be oxidized to form a range of species, including sulfenic acid, which can then lead to the formation of disulfide bonds with other cysteine residues, either within the same protein (intramolecular) or with other molecules (intermolecular).[1] Further, irreversible oxidation to sulfinic and sulfonic acids can occur. These modifications can alter the local protein structure, potentially affecting the conformation of the FLAG-tag and the overall stability of the protein.[2]
Q2: How does the chemical environment, such as pH and temperature, affect this compound stability?
The stability of a cysteine residue is highly dependent on its chemical environment.
-
pH: The reactivity of a cysteine's thiol group is significantly influenced by pH. At a pH above the pKa of the thiol group (typically around 8.5, but can be lower in specific protein microenvironments), the deprotonated thiolate anion (-S⁻) is formed. This thiolate is more nucleophilic and thus more susceptible to oxidation than the protonated thiol.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation. For this compound proteins, higher temperatures can accelerate the degradation of the protein, potentially through cleavage of peptide bonds adjacent to the cysteine residue, especially in the presence of metal ions.
Q3: Can oxidation of a cysteine near the FLAG-tag interfere with antibody recognition during immunoprecipitation or Western blotting?
While direct studies are limited, it is plausible that oxidation of a nearby cysteine could affect FLAG-tag recognition. The formation of disulfide bonds or other oxidative modifications can induce conformational changes in the FLAG-tag epitope (DYKDDDDK). Such structural alterations may hinder the binding of the anti-FLAG antibody, leading to lower yields in immunoprecipitation or weaker signals in Western blotting.
Troubleshooting Guide
Issue 1: Low yield or no protein detected after FLAG immunoprecipitation.
Are you observing a significant loss of your this compound protein during the immunoprecipitation (IP) process?
This could be due to several factors related to the cysteine residue.
-
Possible Cause 1: Disulfide-linked aggregates.
-
Explanation: Intermolecular disulfide bonds can form between your this compound proteins, leading to the formation of aggregates that may not bind efficiently to the anti-FLAG resin or may be lost during centrifugation steps.
-
Solution:
-
Inclusion of a reducing agent: Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your lysis and wash buffers. TCEP is often preferred as it is more stable, effective over a wider pH range, and does not interfere with some downstream applications like mass spectrometry.
-
Caution: Some anti-FLAG antibody preparations may be sensitive to high concentrations of reducing agents, which can break the antibody's own disulfide bonds and lead to its denaturation. It is advisable to use the lowest effective concentration of the reducing agent (see table below) and to consult the antibody manufacturer's recommendations.
-
-
-
Possible Cause 2: Altered FLAG-tag conformation due to oxidation.
-
Explanation: Oxidation of the cysteine residue may have altered the structure of the FLAG-tag, preventing efficient antibody binding.
-
Solution:
-
Pre-treat with a reducing agent: Before starting the IP, incubate your lysate with a reducing agent for a short period to reverse any existing oxidation.
-
Work in an oxygen-depleted environment: While challenging, minimizing exposure to air by working in a glove box or using degassed buffers can help prevent oxidation.
-
-
Issue 2: Protein degradation observed on a Western blot.
Do you see multiple bands below the expected molecular weight of your this compound protein?
This suggests proteolytic degradation, which can be exacerbated by an unstable protein conformation.
-
Possible Cause: Increased susceptibility to proteases.
-
Explanation: Oxidation or disulfide bond formation can lead to partial unfolding of your protein, exposing sites that are normally hidden and making them accessible to proteases present in the cell lysate.
-
Solution:
-
Add a protease inhibitor cocktail: Always include a broad-spectrum protease inhibitor cocktail in your lysis buffer.
-
Maintain a reduced state: The presence of a reducing agent can help maintain the protein in its properly folded, less degradation-prone state.
-
Work quickly and at low temperatures: Perform all purification steps at 4°C to minimize both protease activity and the rate of chemical degradation.
-
-
Data Presentation: Buffer Components for Stabilizing Cysteine-Containing Proteins
The following table summarizes the effects and recommended working concentrations of common buffer additives to enhance the stability of proteins with reactive cysteine residues.
| Buffer Component | Function | Recommended Concentration | Notes |
| Reducing Agents | |||
| Dithiothreitol (DTT) | Prevents oxidation and reduces disulfide bonds. | 1-5 mM | Can be unstable in solution; prepare fresh. May interfere with some antibody-resin interactions at high concentrations. |
| Tris(2-carboxyethyl)phosphine (TCEP) | More stable and effective reducing agent than DTT. | 0.1-1 mM | Does not contain a thiol group, reducing the likelihood of certain side reactions. Compatible with a wider range of downstream applications. |
| Chelating Agents | |||
| Ethylenediaminetetraacetic acid (EDTA) | Chelates divalent metal ions (e.g., Cu²⁺, Zn²⁺) that can catalyze cysteine oxidation. | 1-5 mM | Essential for preventing metal-catalyzed oxidation. |
| pH Buffering | |||
| Slightly Acidic Buffers (e.g., MES, Phosphate) | Maintain a pH below the pKa of the cysteine thiol to keep it in the less reactive protonated state. | pH 6.0-7.0 | While reducing reactivity, this may not be optimal for the protein's overall stability or activity. |
| Other Stabilizers | |||
| Glycerol | Stabilizes proteins by favoring the hydrated, folded state. | 5-20% (v/v) | Can increase the viscosity of the solution. |
| Sucrose | Similar to glycerol, it is a protein stabilizer. | 0.25-1 M | |
| Arginine/Glutamate | Can help to prevent protein aggregation. | 50-500 mM |
Experimental Protocols
Protocol: Cysteine Stability Screen for this compound Proteins
This protocol utilizes a thermal shift assay (also known as Differential Scanning Fluorimetry or ThermoFluor) to rapidly screen for buffer conditions that enhance the stability of your this compound protein. An increase in the melting temperature (Tm) of the protein indicates stabilization.
Materials:
-
Purified this compound protein
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Real-time PCR instrument with a thermal ramping capability
-
96-well PCR plates
-
A matrix of buffers with varying pH, reducing agents, and other additives (see table above)
Methodology:
-
Prepare a master mix of your purified this compound protein and SYPRO Orange dye in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The final protein concentration should be in the low micromolar range (e.g., 2-5 µM), and the dye should be used at the manufacturer's recommended dilution.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the different buffer components to be tested to each well. Ensure you have a control well with only the base buffer.
-
Seal the plate and briefly centrifuge to mix the contents and remove bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute). The instrument should be set to monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Analyze the data. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the sigmoidal unfolding curve. A higher Tm indicates a more stable protein under that specific buffer condition.
Visualizations
Caption: Chemical pathways of this compound instability.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single cysteine post-translational oxidation suffices to compromise globular proteins kinetic stability and promote amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elution Conditions for FLAG Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing elution conditions for FLAG-Cys immunoprecipitation experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary methods for eluting a FLAG-tagged protein after immunoprecipitation?
A1: There are three common methods for eluting FLAG-tagged proteins from anti-FLAG affinity resin:
-
Competitive Elution: This gentle, non-denaturing method utilizes a high concentration of 3X FLAG peptide to compete with the FLAG-tagged protein for binding to the antibody.[1][2] It is the preferred method for downstream applications requiring the protein to be in its native, functional state.
-
Acidic Elution: This method employs a low pH buffer, such as 0.1 M glycine-HCl (pH 3.0-3.5), to disrupt the antibody-antigen interaction.[1] While fast and often efficient, it necessitates immediate neutralization of the eluate to prevent irreversible protein denaturation.
-
Denaturing Elution: This is the harshest method, involving boiling the resin in SDS-PAGE sample buffer. It effectively elutes the protein but also denatures it, making it suitable only for downstream analyses like Western blotting. This method will also co-elute antibody heavy and light chains.
Q2: My FLAG-tagged protein has a nearby cysteine residue ("this compound"). Does this require special considerations?
A2: While "this compound" is not a standard designation, the presence of a cysteine residue near the FLAG tag warrants consideration, particularly regarding disulfide bond formation. If your protein is prone to aggregation, you might be inclined to use a reducing agent. However, it is critical to avoid adding reducing agents like DTT or 2-mercaptoethanol to your lysis and wash buffers , as they can denature the anti-FLAG antibody immobilized on the beads, leading to poor yield and antibody contamination in the eluate. If reducing conditions are necessary, they should be introduced after the elution step.
Q3: I'm observing a low yield of my eluted protein. What are the common causes and how can I improve it?
A3: A low yield can stem from several factors throughout the immunoprecipitation process:
-
Poor Binding Efficiency: The FLAG-tag may be inaccessible, or the protein may be insoluble in your lysis buffer. To improve binding, you can increase the incubation time (e.g., overnight at 4°C) or increase the amount of cell lysate used.
-
Inefficient Elution: Your chosen elution method may not be optimal. For competitive elution, consider increasing the concentration of the 3X FLAG peptide or performing a second elution step. For acidic elution, confirm that the buffer's pH is sufficiently low to disrupt the antibody-antigen interaction.
-
Protein Degradation: To prevent degradation, always supplement your lysis buffer with a protease inhibitor cocktail and perform all steps at 2-8°C.
Q4: How can I reduce the high background of non-specific proteins in my eluate?
A4: High background is typically due to non-specific binding of proteins to the affinity resin or the antibody. The following steps can help minimize background:
-
Pre-clear the Lysate: Before immunoprecipitation, incubate the cell lysate with beads that do not have the anti-FLAG antibody. This step will capture and remove proteins that non-specifically adhere to the beads.
-
Optimize Wash Steps: Increase the number of washes or the stringency of the wash buffer. This can be achieved by moderately increasing the salt concentration or adding a low concentration of a non-ionic detergent.
-
Choose a Specific Elution Method: Competitive elution with the 3X FLAG peptide is highly specific and generally yields the purest protein with the lowest background.
Q5: Is it possible to reuse the anti-FLAG affinity beads?
A5: The reusability of the beads is contingent on the elution method employed. Gentle methods like competitive peptide elution may allow for the beads to be regenerated and reused. In contrast, harsh methods like acidic or denaturing elution can damage the antibody, rendering the beads unsuitable for subsequent experiments. It is always best to consult the manufacturer's specific instructions.
Troubleshooting Guides
Problem: Low or No Elution of Target Protein
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Confirm complete cell lysis by microscopy. Ensure the lysis buffer composition is appropriate for your cell type and the subcellular localization of your protein. |
| Inaccessible FLAG-tag | The FLAG epitope may be sterically hindered within the protein's tertiary structure. Consider re-cloning with the tag at the opposite terminus. |
| Suboptimal Binding Conditions | Verify that the lysis buffer is at a physiological pH and ionic strength to facilitate optimal antibody-antigen binding. |
| Inefficient Elution Method | The interaction between your specific protein and the antibody may be particularly strong. If gentle elution fails, try a more stringent method like acidic or, for analytical purposes, denaturing elution. |
| Protein Precipitation | If using acidic elution, ensure immediate neutralization. For competitive elution, confirm the buffer conditions are suitable for your protein's stability. |
Problem: High Background and Non-specific Binding
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps from three to five. Also, increase the volume of wash buffer used for each wash. |
| Low Stringency Wash Buffer | Moderately increase the salt concentration (e.g., up to 250 mM NaCl) or add a non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer to disrupt weak, non-specific interactions. |
| Non-specific Binding to Beads | Always perform a pre-clearing step by incubating the lysate with plain beads before adding the anti-FLAG antibody-conjugated beads. |
| Excessive Antibody or Lysate | Titrate the amount of antibody and total protein lysate to determine the optimal ratio that maximizes specific binding while minimizing background. |
Data Presentation: Comparison of Elution Strategies
| Elution Method | Principle of Elution | Key Advantages | Key Disadvantages | Recommended For |
| Competitive (3X FLAG Peptide) | Displacement of the tagged protein by a high concentration of free peptide. | Gentle and non-denaturing, resulting in high purity and protein activity. | Can be costly; may require optimization of peptide concentration and incubation time. | Functional assays, mass spectrometry, and other applications requiring native protein. |
| Acidic (0.1 M Glycine-HCl) | Disruption of the antibody-antigen interaction via low pH. | Rapid and generally effective. | Can cause irreversible denaturation of the target protein and antibody; requires immediate neutralization. | Applications where the protein can tolerate transient exposure to low pH. |
| Denaturing (SDS-PAGE Buffer) | Denaturation of both the antibody and the target protein. | Highly efficient elution. | Irreversibly denatures the protein; co-elutes antibody fragments. | SDS-PAGE and Western blot analysis only. |
Experimental Protocols
Protocol 1: General FLAG Immunoprecipitation
-
Cell Lysis: Begin by washing the cultured cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail. Incubate the mixture on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C. The resulting supernatant is the cell lysate.
-
Bead Equilibration: Wash the required amount of anti-FLAG affinity beads twice with the lysis buffer.
-
Binding: Add the clarified cell lysate to the equilibrated beads and incubate for 2 hours to overnight at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the beads via centrifugation or using a magnetic stand. Discard the supernatant and wash the beads three to five times with 1 mL of wash buffer.
Protocol 2: Elution Procedures
A. Competitive Elution (3X FLAG Peptide)
-
Following the final wash, carefully remove all residual buffer.
-
Prepare an elution buffer containing 100-200 µg/mL of 3X FLAG peptide in Tris-Buffered Saline (TBS).
-
Resuspend the beads in the elution buffer and incubate for 30-60 minutes at 4°C with gentle rotation.
-
Pellet the beads and collect the supernatant, which contains the eluted protein. A second elution can be performed to maximize yield.
B. Acidic Elution
-
After the final wash, remove all supernatant.
-
Add 0.1 M glycine-HCl, pH 3.0-3.5, to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and immediately transfer the supernatant to a tube containing a neutralization buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.5).
C. Denaturing Elution
-
Following the final wash, remove all supernatant.
-
Add an appropriate volume of 2X SDS-PAGE sample buffer to the beads.
-
Boil the sample for 5-10 minutes.
-
Pellet the beads and load the supernatant directly onto an SDS-PAGE gel.
Visualizations
Figure 1. A streamlined workflow for FLAG-tag immunoprecipitation.
Figure 2. A decision tree for troubleshooting low protein yield.
References
Technical Support Center: Reducing Background Signal in FLAG-Cys Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal in FLAG-Cys immunofluorescence experiments. The content addresses common issues and provides detailed protocols and optimization strategies.
Frequently Asked Questions (FAQs)
What is this compound Immunofluorescence?
This compound immunofluorescence is not a standard acronym in the field. It likely refers to the immunofluorescent detection of a FLAG-tagged protein that is rich in cysteine residues or where cysteine modifications are of interest. The presence of numerous cysteine residues can sometimes contribute to higher background signals due to non-specific interactions or protein aggregation[1].
What are the most common causes of high background in FLAG immunofluorescence?
High background in FLAG immunofluorescence can stem from several factors:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding[2][3].
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample can result in high background[3][4].
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the sample, contributing to background noise.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for specific signal. Aldehyde-based fixatives like formaldehyde can also induce autofluorescence.
-
Non-Specific Antibody Binding: The anti-FLAG antibody may cross-react with endogenous proteins. The secondary antibody can also bind non-specifically.
-
Issues with Cysteine Residues: Proteins with a high number of cysteine residues may be more prone to aggregation and non-specific binding, potentially increasing background.
How can I be sure my anti-FLAG antibody is the source of the background?
To determine if the anti-FLAG antibody is causing the high background, you can perform a secondary antibody-only control experiment where the primary antibody incubation step is omitted. If you still observe a high background, the secondary antibody is likely the culprit. If the background is significantly reduced, the primary anti-FLAG antibody is likely contributing to the non-specific signal.
What is the best blocking buffer for FLAG immunofluorescence?
The choice of blocking buffer can significantly impact background signal. Commonly used and effective blocking buffers include:
-
Normal Serum: Using normal serum from the same species that the secondary antibody was raised in is a common and effective blocking strategy. A 5-10% solution in your antibody dilution buffer is a good starting point.
-
Bovine Serum Albumin (BSA): A 1-5% solution of high-purity, IgG-free BSA in PBS or TBS is another widely used blocking agent.
-
Non-fat Dry Milk: While effective for Western blotting, non-fat dry milk is generally not recommended for immunofluorescence, especially when detecting phosphoproteins, as it contains phosphoproteins that can increase background.
Could the cysteine residues in my FLAG-tagged protein be causing the high background?
Yes, a high number of cysteine residues in your protein of interest could contribute to increased background signal. Cysteine residues are reactive and can form disulfide bonds, leading to protein aggregation. These aggregates can trap antibodies non-specifically. Additionally, the sulfhydryl groups of cysteines can engage in non-specific interactions with other proteins or cellular components, which may then be recognized by antibodies. While specific literature on "this compound" immunofluorescence is scarce, the general principles of protein chemistry suggest that cysteine-rich proteins may require more stringent washing conditions or the inclusion of reducing agents in buffers to minimize these effects. However, the use of reducing agents should be approached with caution as they can disrupt antibody structure.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving high background issues in your this compound immunofluorescence experiments.
Initial Assessment of Background Signal
The first step in troubleshooting is to identify the source of the high background.
Q: How do I start troubleshooting my high background?
A: Begin by running a set of essential controls to pinpoint the source of the non-specific signal.
Recommended Controls:
-
Unstained Sample: This will reveal the level of autofluorescence in your cells or tissue.
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps determine if the secondary antibody is binding non-specifically.
-
Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but directed against an antigen not present in your sample. This helps to assess non-specific binding of the primary antibody.
The following diagram illustrates a logical workflow for troubleshooting high background based on the results of these initial controls.
Antibody Concentration Optimization
Using an excessive concentration of primary or secondary antibodies is a frequent cause of high background.
Q: My antibody datasheet gives a concentration range. How do I find the optimal concentration?
A: You should perform a titration experiment to determine the best antibody concentration for your specific experimental conditions.
Experimental Protocol: Primary Antibody Titration
-
Prepare a series of dilutions of your anti-FLAG primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
-
Stain your samples with each dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.
-
Image the samples using identical settings for laser power, gain, and exposure time.
-
The optimal dilution will be the one that provides a strong specific signal with the lowest background.
| Parameter | Recommendation | Rationale |
| Primary Antibody | Titrate to find the optimal concentration. Start with the manufacturer's recommended range. | Too high a concentration increases non-specific binding. |
| Secondary Antibody | Titrate to find the optimal concentration. A higher dilution may be necessary. | Excess secondary antibody can bind non-specifically. |
Blocking and Washing Strategies
Proper blocking and stringent washing are crucial for minimizing non-specific antibody binding.
Q: What are the best practices for blocking and washing?
A: Effective blocking and thorough washing are key to achieving a good signal-to-noise ratio.
Data Presentation: Common Blocking Agents
| Blocking Agent | Working Concentration | Notes |
| Normal Serum | 5-10% in PBS or TBS | Use serum from the same species as the secondary antibody host. |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Use high-purity, IgG-free BSA to avoid cross-reactivity. |
| Commercial Blocking Buffers | As per manufacturer's instructions | Often contain a mixture of proteins and other agents to reduce background. |
Experimental Protocol: Standard Blocking and Washing
-
Blocking: After fixation and permeabilization, incubate your samples in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Dilute your primary anti-FLAG antibody in the blocking buffer and incubate as determined by your optimization experiments.
-
Washing: After primary antibody incubation, wash the samples three times for 5-10 minutes each with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Secondary Antibody Incubation: Incubate with your fluorescently labeled secondary antibody, diluted in blocking buffer, typically for 1 hour at room temperature in the dark.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
The following diagram illustrates the principle of specific versus non-specific antibody binding and the role of blocking.
Special Considerations for this compound Proteins
As "this compound" likely refers to a cysteine-rich FLAG-tagged protein, here are some additional troubleshooting steps to consider.
Q: I've tried optimizing my antibodies and blocking, but the background is still high. Could the cysteines in my protein be the problem?
A: It's possible. Cysteine residues can be reactive and may contribute to non-specific interactions.
Troubleshooting Strategies for Cysteine-Rich Proteins:
-
Stringent Wash Buffers: Increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., up to 0.5% Tween-20) in your wash buffers can help disrupt weak, non-specific interactions.
-
Test Different Fixatives: Aldehyde fixatives can cross-link proteins, which might exacerbate aggregation of cysteine-rich proteins. You could try a precipitating fixative like ice-cold methanol or acetone, although this may affect some epitopes.
-
Consider a Pre-clearing Step: Before adding the primary antibody, you can incubate your sample with an irrelevant antibody of the same isotype to block any non-specific IgG binding sites.
It is important to note that any modifications to the protocol should be tested systematically to evaluate their effect on both the specific signal and the background.
References
cleavage of FLAG-Cys tag from fusion protein
Welcome to the Technical Support Center for FLAG-Cys Tag Cleavage. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cleaving the this compound tag from fusion proteins.
Frequently Asked Questions (FAQs)
What is a this compound tag and why is it used?
A this compound tag is a fusion tag that combines the well-established FLAG epitope (DYKDDDDK) with a cysteine residue. This dual-purpose tag allows for both immunoaffinity purification via the FLAG sequence and offers an additional, specific cleavage option due to the presence of the cysteine residue. The FLAG tag itself contains an enterokinase cleavage site.[1][2] The addition of a cysteine residue provides an alternative, chemical cleavage strategy.
What are the primary methods for cleaving a this compound tag?
There are two main strategies for cleaving a this compound tag from a fusion protein:
-
Enzymatic Cleavage: This method utilizes a protease that recognizes a specific amino acid sequence. For the this compound tag, the most common enzyme is Enterokinase (EK) , which recognizes the Asp-Asp-Asp-Asp-Lys (DDDDK) sequence within the FLAG tag and cleaves C-terminal to the lysine residue.[1][2][3]
-
Chemical Cleavage: This approach uses chemical reagents to break the peptide bond at a specific amino acid. The presence of a cysteine residue in the this compound tag allows for targeted chemical cleavage. A widely used method is cyanylation followed by alkaline cleavage , which breaks the peptide bond on the N-terminal side of the cysteine residue.
Which cleavage method should I choose?
The choice between enzymatic and chemical cleavage depends on several factors, including the nature of your protein of interest, the desired final sequence, and available resources.
| Feature | Enzymatic Cleavage (Enterokinase) | Chemical Cleavage (at Cysteine) |
| Specificity | High, recognizes the DDDDK sequence. | High, specific to the cysteine residue. |
| Conditions | Mild, physiological pH and temperature. | Harsher, requires specific pH and chemical reagents. |
| Cost | Can be expensive, especially for large-scale purifications. | Generally more cost-effective. |
| Potential Issues | Non-specific cleavage, enzyme contamination, cleavage site accessibility. | Protein denaturation, side reactions with other residues, handling of hazardous chemicals. |
| Final Product | Leaves no extra amino acids if the EK site is engineered correctly. | The final product will depend on the specific chemical method used. |
Can the position of the this compound tag (N- or C-terminus) affect cleavage?
Yes, the location of the tag can influence cleavage efficiency.
-
N-terminal this compound tag: Cleavage with Enterokinase will leave the native protein sequence. Chemical cleavage at the Cys residue will result in the removal of the FLAG tag and the Cys residue.
-
C-terminal this compound tag: Cleavage of a C-terminal tag may leave behind extra amino acids from the cleavage site, depending on the construct design. The accessibility of the tag for both enzymatic and chemical cleavage can also be affected by the folding of the protein.
Troubleshooting Guides
Enzymatic Cleavage with Enterokinase: Troubleshooting
Problem 1: Incomplete or No Cleavage
| Possible Cause | Recommended Solution |
| Inaccessible Cleavage Site | The DDDDK site may be buried within the folded protein. Try adding a denaturant like 1-4 M urea or 0.5% SDS to the reaction buffer to partially unfold the protein and expose the cleavage site. Also, consider redesigning the fusion construct with a longer linker between the tag and the protein. |
| Suboptimal Reaction Conditions | Optimize the reaction parameters. Perform small-scale trials varying the enzyme-to-substrate ratio (w/w) from 1:200 to 1:20, incubation time (1-24 hours), and temperature (4°C, 25°C, or 37°C). The optimal pH for Enterokinase is between 7.0 and 8.0. |
| Presence of Inhibitors | Enterokinase is inhibited by reducing agents (e.g., DTT, β-mercaptoethanol), high salt concentrations (>250 mM NaCl), and high imidazole concentrations (>50 mM). Ensure these are removed by dialysis or buffer exchange before adding the enzyme. Protease inhibitors like PMSF will also inactivate Enterokinase. |
| Proline Residue Adjacent to Cleavage Site | Enterokinase will not cleave if the lysine residue is followed by a proline. Check your protein's sequence. |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly. Test its activity using a control substrate. |
Problem 2: Non-Specific Cleavage
| Possible Cause | Recommended Solution |
| Excessive Enzyme Concentration or Incubation Time | Reduce the amount of Enterokinase and/or shorten the incubation time. Optimize these parameters with small-scale pilot experiments. |
| Suboptimal Buffer Conditions | Ensure the reaction is performed within the optimal pH range (7.0-8.0). Deviations can sometimes lead to reduced specificity. |
| Contaminating Proteases | Ensure you are using a high-purity recombinant Enterokinase. If you suspect contamination in your protein preparation, consider an additional purification step before cleavage. |
Chemical Cleavage at Cysteine: Troubleshooting
Problem 1: Low Cleavage Efficiency
| Possible Cause | Recommended Solution |
| Incomplete Cyanylation | Ensure the cyanylation reaction with a reagent like 2-nitro-5-thiocyanobenzoic acid (NTCB) goes to completion. Optimize the reaction time and reagent concentration. |
| Suboptimal Cleavage Conditions | The cleavage step is typically performed under alkaline conditions. Optimize the pH and incubation time for the cleavage reaction. |
| Oxidized Cysteine | The thiol group of cysteine must be in a reduced state for cyanylation. Ensure that a reducing agent like DTT or TCEP was present during purification and is appropriately removed or accounted for before the cyanylation step. |
Problem 2: Protein Precipitation or Aggregation
| Possible Cause | Recommended Solution |
| Harsh Chemical Conditions | The use of alkaline pH or other chemicals can cause some proteins to denature and precipitate. |
| Protein Instability after Tag Removal | The FLAG tag can sometimes enhance the solubility of the fusion protein. Its removal may lead to aggregation of the target protein. |
Experimental Protocols
Protocol 1: Enzymatic Cleavage with Recombinant Enterokinase
This protocol provides a general guideline for the cleavage of a this compound tagged fusion protein using recombinant Enterokinase.
Materials:
-
Purified this compound fusion protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Recombinant Enterokinase
-
10X Enterokinase Reaction Buffer (e.g., 500 mM Tris-HCl, pH 8.0)
-
Stop solution (e.g., 100 mM PMSF in isopropanol)
Procedure:
-
Buffer Exchange: Ensure the purified fusion protein is in a buffer compatible with Enterokinase activity. If necessary, perform dialysis or use a desalting column to remove inhibitors like high concentrations of salt, imidazole, or reducing agents. The final protein concentration should be at least 0.5 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Purified fusion protein (e.g., 100 µg)
-
10X Enterokinase Reaction Buffer (to a final concentration of 1X)
-
Recombinant Enterokinase (start with a 1:100 enzyme-to-substrate ratio, w/w)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at a chosen temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 16 hours). For optimization, it is recommended to test different temperatures and incubation times.
-
Stopping the Reaction: To stop the cleavage reaction, add a protease inhibitor that is effective against serine proteases, such as PMSF, to a final concentration of 1 mM.
-
Analysis: Analyze the cleavage products by SDS-PAGE to assess the efficiency of the reaction. The cleaved protein of interest will migrate at a lower molecular weight than the uncleaved fusion protein.
Protocol 2: Chemical Cleavage at Cysteine via Cyanylation
This protocol outlines the steps for chemical cleavage on the N-terminal side of a cysteine residue.
Materials:
-
Purified and reduced this compound fusion protein
-
Cyanylation Buffer (e.g., 0.2 M Tris-HCl, 6 M Guanidine-HCl, pH 8.5)
-
2-nitro-5-thiocyanobenzoic acid (NTCB) solution
-
Cleavage Buffer (e.g., 0.1 M Sodium Borate, 6 M Guanidine-HCl, pH 9.0)
Procedure:
-
Protein Preparation: The fusion protein must be in a denatured and reduced state. This can be achieved by dissolving the protein in a buffer containing 6 M Guanidine-HCl and a reducing agent like DTT. Subsequently, DTT must be removed by dialysis against a buffer without a reducing agent.
-
Cyanylation:
-
Dissolve the protein in Cyanylation Buffer.
-
Add a 10-fold molar excess of NTCB.
-
Incubate at 37°C for 30 minutes.
-
-
Cleavage:
-
Adjust the pH of the solution to 9.0 with the Cleavage Buffer.
-
Incubate at 37°C for 16 hours.
-
-
Analysis and Purification:
-
Analyze the cleavage products by SDS-PAGE.
-
The cleaved protein can be further purified from the tag and other reaction components by methods such as size-exclusion chromatography or reverse-phase HPLC.
-
Visualizations
Caption: Workflow for this compound tag cleavage.
Caption: Decision tree for troubleshooting Enterokinase cleavage.
References
Technical Support Center: Labeling Internal FLAG-Cys Tags
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of labeling internal FLAG-Cys tags. It is designed for researchers, scientists, and drug development professionals who may encounter specific issues during their experimental workflows.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency of the Internal this compound Tag
Low labeling efficiency is a common challenge when the this compound tag is located within the protein's primary sequence, as the tag may be buried within the protein's three-dimensional structure. This can lead to steric hindrance and reduced accessibility for the labeling reagent.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Steric Hindrance | Optimize reaction conditions to enhance the accessibility of the cysteine residue. This can include adjusting the pH to a more optimal range for the maleimide reaction (typically pH 7.0-7.5), or slightly increasing the reaction temperature.[1] | Increased labeling efficiency by providing more favorable conditions for the reaction to occur. |
| Inaccessible Cysteine Residue | Employ partial denaturation to temporarily unfold the protein and expose the internal this compound tag. This can be followed by a refolding step to restore the protein's native conformation. | The internal tag becomes accessible for labeling, leading to a significant increase in labeling efficiency. |
| Oxidized Cysteine | Pre-treat the protein with a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to ensure the cysteine residue is in its reduced, reactive state.[2] | The cysteine is available for conjugation with the maleimide-containing label. |
| Suboptimal Reagent Concentration | Increase the molar excess of the labeling reagent to drive the reaction forward. However, be cautious as this may also increase non-specific labeling. | Higher labeling efficiency, but may require additional purification steps to remove excess, unbound label. |
Issue 2: Poor Antibody Recognition of the Labeled Internal FLAG-Tag
Even if the labeling reaction is successful, subsequent detection with an anti-FLAG antibody can be problematic due to the internal location of the tag or modifications to the epitope.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Epitope Masking | The internal position of the FLAG-tag may prevent the antibody from accessing the epitope.[3] Consider re-engineering the protein to move the FLAG-tag to the N- or C-terminus if its internal position is not critical for function. | Improved antibody binding and detection in downstream applications such as Western blotting or immunoprecipitation. |
| Post-Translational Modification | The tyrosine residue within the FLAG-tag sequence (DYKDDDDK) is susceptible to sulfation, which can abolish recognition by most anti-FLAG monoclonal antibodies.[4][5] | Use a polyclonal anti-FLAG antibody, which may still recognize the modified epitope, or use a different expression system less prone to this modification. |
| Conformational Changes | The binding of the label to the cysteine residue may induce a local conformational change that alters the FLAG epitope. | Test different anti-FLAG antibody clones, as some may have different binding specificities. The M2 antibody, for instance, is known to recognize N-terminal, C-terminal, and internal FLAG-tags. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling a cysteine residue with a maleimide-based dye?
A1: The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5. At this pH, the thiol group is sufficiently deprotonated to be reactive, while minimizing the reactivity of other nucleophilic groups like amines.
Q2: How can I confirm that my internal this compound tag has been successfully labeled?
A2: You can use techniques such as mass spectrometry to confirm the covalent modification of your protein. An increase in the protein's molecular weight corresponding to the mass of the label is a strong indicator of successful conjugation.
Q3: Will partial denaturation affect the function of my protein?
A3: Partial denaturation can potentially lead to irreversible misfolding and loss of function. It is crucial to optimize the denaturation and refolding conditions for your specific protein. This can be achieved by screening different concentrations of denaturants (e.g., urea or guanidine hydrochloride) and different refolding buffer compositions.
Q4: Are there alternatives to direct cysteine labeling for internal tags?
A4: Yes, several alternative "chemical tags" can be used for protein labeling, such as SNAP-tag®, CLIP-tag®, and HaloTag®. These systems involve genetically fusing a larger enzyme tag to your protein of interest, which then specifically and covalently reacts with a substrate that carries the fluorescent label. These methods can offer higher specificity and efficiency, particularly for labeling proteins within living cells.
Q5: Can I use a linker between my protein and the this compound tag to improve labeling?
A5: Yes, incorporating a flexible linker (e.g., a short chain of glycine and serine residues) between your protein and the this compound tag can increase the accessibility of the cysteine residue and reduce steric hindrance from the protein's surface, potentially improving labeling efficiency.
Experimental Protocols
Protocol 1: Partial Denaturation and Labeling of an Internal this compound Tag
This protocol describes a general method for partially denaturing a protein to expose an internal this compound tag for labeling, followed by a refolding step.
Materials:
-
Protein with an internal this compound tag in a suitable buffer (e.g., PBS).
-
Denaturation Buffer: PBS with 4M Urea.
-
Labeling Reagent (e.g., maleimide-conjugated fluorescent dye) dissolved in DMSO.
-
Reducing Agent: 100 mM TCEP stock solution.
-
Refolding Buffer: PBS with 1M L-arginine and 5% glycerol.
-
Desalting column.
Procedure:
-
Reduction: To your protein solution, add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
Partial Denaturation: Slowly add the Denaturation Buffer to your protein solution to a final urea concentration of 2M. Incubate on ice for 1 hour. Note: The optimal urea concentration may vary depending on the protein and should be determined empirically.
-
Labeling: Add a 10-fold molar excess of the labeling reagent to the partially denatured protein. Incubate for 2 hours at room temperature, protected from light.
-
Refolding: Remove the denaturant and excess label by dialysis or by using a desalting column equilibrated with Refolding Buffer. Allow the protein to refold for at least 4 hours at 4°C.
-
Purification: Further purify the labeled protein using size-exclusion or affinity chromatography to remove any remaining free label and aggregated protein.
Visualizations
Logical Workflow for Troubleshooting Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
Signaling Pathway Example: GPCR Activation and Arrestin Recruitment
This diagram illustrates a simplified signaling pathway where a FLAG-tagged G-protein coupled receptor (GPCR) is used to study protein-protein interactions.
Caption: A simplified GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Is the FLAG Tag Not Detectable by Western Blot Despite a Strong Band Observed with the Target Antibody? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Taking down the FLAG! How Insect Cell Expression Challenges an Established Tag-System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
FLAG-Cys vs. His-tag for protein purification
A Comparative Guide: FLAG-Cys vs. His-tag for Protein Purification
For researchers, scientists, and drug development professionals, the choice of a protein purification system is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two popular affinity tagging systems: the novel this compound tag and the conventional His-tag. We will delve into their respective chemistries, performance metrics, and experimental workflows, supported by available data.
Introduction to Affinity Tags
Affinity tagging is a cornerstone of protein purification, enabling the isolation of a specific protein from a complex mixture. The tag, a small peptide sequence or protein, is genetically fused to the protein of interest. This allows the fusion protein to bind to a specific ligand immobilized on a chromatography resin, while other proteins wash away. The purified protein is then eluted by disrupting this interaction.
-
His-tag (Polyhistidine-tag): This is the most widely used affinity tag, typically consisting of six to ten consecutive histidine residues. Purification is based on immobilized metal affinity chromatography (IMAC), where the histidine residues chelate divalent metal ions (commonly Ni²⁺ or Co²⁺) immobilized on the resin.
-
This compound Tag: A more recent innovation, the this compound tag combines the well-known FLAG epitope (DYKDDDDK) with a strategically placed cysteine residue. This allows for covalent capture of the tagged protein onto a resin that is derivatized with a cysteine-reactive chemical group, such as maleimide. This covalent interaction promises high specificity and stringent washing conditions.
Performance Comparison: this compound vs. His-tag
The choice between these two tags often depends on the specific requirements of the downstream application, such as the desired purity, yield, and the nature of the protein itself.
| Parameter | This compound Tag | His-tag |
| Binding Principle | Covalent bond formation | Reversible metal chelation |
| Purity | Potentially higher due to covalent capture and stringent washes | Variable, can be prone to non-specific binding of endogenous metal-binding proteins |
| Yield | Generally reported as high, but can be protein-dependent | Typically high, but can be affected by elution conditions and protein characteristics |
| Elution Conditions | Specific cleavage by a site-specific protease (e.g., TEV, PreScission) or competitive elution | Competitive elution with imidazole or a pH shift |
| Tag Removal | Often requires enzymatic cleavage | Can be removed by enzymatic cleavage if a protease site is included |
| Cost | Resin and reagents may be more expensive | Generally more cost-effective |
| Regeneration of Resin | Typically single-use due to covalent linkage | Reusable after stripping and recharging with metal ions |
Experimental Workflows
The purification workflows for both systems share common steps but differ in the specifics of binding, washing, and elution.
This compound Purification Workflow
Caption: Workflow for this compound protein purification.
His-tag Purification Workflow
Caption: Workflow for His-tag protein purification via IMAC.
Detailed Experimental Protocols
The following are generalized protocols. Optimal conditions, especially buffer compositions and concentrations, should be determined empirically for each specific protein.
This compound Protein Purification Protocol
-
Lysis: Resuspend cell pellets in a suitable lysis buffer (e.g., Tris-HCl, NaCl, pH 7.4) supplemented with protease inhibitors. Lyse the cells using appropriate methods (e.g., sonication, high-pressure homogenization).
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm filter.
-
Resin Equilibration: Equilibrate the cysteine-reactive resin with the lysis buffer.
-
Binding: Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1-2 hours at 4°C to allow for covalent bond formation.
-
Washing: Wash the resin extensively with a stringent wash buffer. This can include high salt concentrations, detergents, or other agents to remove non-specifically bound proteins.
-
Elution: Resuspend the resin in a buffer containing a site-specific protease (e.g., TEV protease). Incubate for a sufficient time (e.g., 2-16 hours) at a suitable temperature (e.g., 4°C or room temperature) to allow for complete cleavage.
-
Collection: Collect the eluate containing the purified, tag-less protein. The cleaved tag will remain covalently bound to the resin.
His-tag Protein Purification Protocol (IMAC)
-
Lysis: Resuspend cell pellets in a lysis buffer containing a low concentration of imidazole (e.g., 10-20 mM) to prevent non-specific binding. Include protease inhibitors. Lyse the cells and clarify the lysate as described above.
-
Resin Equilibration: Equilibrate the IMAC resin (e.g., Ni-NTA) with the lysis buffer.
-
Binding: Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.
-
Washing: Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove weakly bound contaminants.
-
Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Collect the fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
Concluding Remarks
The choice between this compound and His-tag purification systems is context-dependent.
-
The His-tag remains a robust, cost-effective, and widely used method suitable for a broad range of applications where high yield is a primary concern and moderate purity is acceptable. Its main drawback is the potential for co-purification of endogenous metal-binding proteins.
-
The This compound system offers a compelling alternative when very high purity is essential. The covalent nature of the protein capture allows for extremely stringent washing conditions, minimizing contaminants. However, this system may be more expensive, and the resin is not reusable. The requirement for enzymatic cleavage to elute the protein adds an extra step and cost but has the advantage of producing a tag-less native protein.
For drug development and structural biology applications where protein purity is paramount, the this compound system presents a significant advantage. For routine protein expression and purification, the His-tag often provides a sufficient and more economical solution. Researchers should consider the specific requirements of their downstream experiments when selecting the most appropriate affinity tag.
A Head-to-Head Comparison of FLAG-Cys and SNAP-tag Protein Labeling Technologies
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of technology is paramount to experimental success. This guide provides an objective comparison of two prominent methods: traditional thiol-reactive labeling of a cysteine residue on a FLAG-tagged protein, herein termed "FLAG-Cys," and the enzyme-mediated SNAP-tag system. This comparison is supported by a summary of key quantitative data, detailed experimental protocols, and visual diagrams to aid in selecting the optimal strategy for your research needs.
Executive Summary
This compound labeling leverages the well-established chemistry of thiol-reactive probes, such as maleimides, to covalently modify a cysteine residue engineered into a protein of interest, which also carries a FLAG-tag for purification and detection. In contrast, SNAP-tag is a self-labeling enzyme that specifically and covalently reacts with a benzylguanine (BG) substrate, offering a highly specific and orthogonal labeling approach. The choice between these two methods hinges on the specific requirements of the experiment, including the need for specificity, the tolerance for larger tags, and the desired experimental workflow.
At a Glance: this compound vs. SNAP-tag
| Feature | This compound Labeling | SNAP-tag Labeling |
| Tag Size | ~1 kDa (FLAG-tag) + 1 amino acid (Cysteine) | ~19.4 kDa |
| Labeling Mechanism | Thiol-reactive chemistry (e.g., maleimide reaction with cysteine) | Enzyme-catalyzed covalent reaction between SNAP-tag and a benzylguanine (BG) substrate |
| Specificity | High for thiols, but potential for off-target labeling of endogenous cysteines.[1] | Highly specific for the SNAP-tag and its BG substrate, orthogonal to native cellular components. |
| Labeling Efficiency | Typically 70-90% for purified proteins under optimal conditions.[2] | Generally high and quantitative. |
| Versatility | Wide range of commercially available thiol-reactive probes (fluorophores, biotin, etc.).[3][4] | A broad and expanding repertoire of commercially available BG-derivatized probes. |
| In-Cell Labeling | Possible, but potential for labeling of endogenous cellular thiols can create background. | Highly specific for intracellular labeling with cell-permeable substrates. |
| Orthogonal Labeling | Possible with other chemistries, but requires careful selection of reactive groups. | Readily achieved with the CLIP-tag system, which uses a different substrate. |
Labeling Mechanisms Visualized
To illustrate the fundamental differences in their labeling workflows, the following diagrams depict the respective mechanisms of this compound and SNAP-tag.
Detailed Comparison of Performance
Specificity
The specificity of labeling is a critical factor, particularly in complex biological environments such as living cells.
-
This compound: The reaction between a maleimide and a thiol group is highly specific. However, the presence of endogenous proteins containing reactive cysteine residues can lead to off-target labeling and increased background signals, especially in a cellular context.[1] While this can be mitigated to some extent by optimizing reaction conditions, it remains a potential concern.
-
SNAP-tag: The SNAP-tag's reactivity is exceptionally specific to its benzylguanine substrate. The enzyme has been engineered to not react with natural cellular components, making it a truly bio-orthogonal system. This high degree of specificity is a significant advantage for live-cell imaging and other in vivo applications.
Labeling Efficiency and Kinetics
The speed and completeness of the labeling reaction are important for quantitative studies.
-
This compound: For purified proteins, labeling efficiencies of 70-90% can be achieved. The reaction rate is dependent on the concentration of the protein and the probe, as well as the pH and temperature of the reaction buffer. A crucial step is the reduction of any disulfide bonds to ensure the cysteine's thiol group is available for reaction.
-
SNAP-tag: SNAP-tag labeling is generally rapid and quantitative. The second-order rate constants for SNAP-tag with BG-fluorophore substrates are typically in the range of 104 to 106 M-1s-1. A newer variant, SNAP-tag2, exhibits even faster kinetics, with improvements of up to 100-fold for certain substrates.
Impact on Protein Function
The addition of a tag and a label can potentially interfere with the structure and function of the protein of interest.
-
This compound: The FLAG-tag itself is small (~1 kDa) and generally considered to be minimally perturbing. The addition of a single cysteine residue is also a minor modification. However, the subsequent attachment of a potentially bulky fluorophore at that site could impact protein function, depending on the location of the cysteine.
-
SNAP-tag: The SNAP-tag is significantly larger (~19.4 kDa), which carries a higher risk of interfering with the protein's function, folding, or localization. It is therefore crucial to test the functionality of the SNAP-tag fusion protein.
Experimental Protocols
General Protocol for this compound Labeling of a Purified Protein
This protocol outlines the general steps for labeling a purified, FLAG-tagged protein containing a single cysteine residue with a maleimide-conjugated fluorescent dye.
-
Protein Preparation: Purify the FLAG-tagged protein containing a single accessible cysteine residue using standard affinity chromatography methods.
-
Reduction of Disulfide Bonds (if necessary):
-
Dissolve the purified protein in a degassed buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.
-
Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used, but must be removed prior to adding the maleimide probe.
-
Incubate for 20-30 minutes at room temperature.
-
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide-conjugated dye in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the maleimide-dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a desalting column).
-
Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the fluorophore.
General Protocol for SNAP-tag Labeling in Live Cells
This protocol provides a general workflow for labeling a SNAP-tag fusion protein expressed in mammalian cells with a cell-permeable fluorescent substrate.
-
Cell Culture and Transfection:
-
Seed mammalian cells in a suitable culture vessel (e.g., glass-bottom dish for imaging).
-
Transfect the cells with a plasmid encoding the SNAP-tag fusion protein of interest using a standard transfection reagent.
-
Allow for protein expression for 24-48 hours.
-
-
Labeling Solution Preparation: Prepare a staining solution by diluting the cell-permeable SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Labeling Reaction:
-
Remove the culture medium from the cells and wash once with pre-warmed medium.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed culture medium.
-
After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes to allow for the diffusion of any unbound substrate out of the cells.
-
-
Imaging: The cells are now ready for fluorescence microscopy analysis.
Experimental Workflow and Signaling Pathway Visualization
The choice of labeling technology can be critical when studying complex cellular processes such as signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied cascade that regulates cell proliferation, differentiation, and survival. Both this compound and SNAP-tag labeling can be employed to visualize components of this pathway.
In the context of this pathway, a researcher might want to label EGFR itself, or a downstream effector like ERK, to study its localization or interaction with other proteins upon EGF stimulation. A SNAP-tag fused to EGFR would allow for highly specific labeling at the cell surface, while a this compound labeled ERK could be used for in vitro binding assays after purification.
Conclusion
Both this compound and SNAP-tag labeling are powerful techniques for protein research. This compound offers the advantage of a very small tag, minimizing potential interference with protein function, and leverages a wide array of commercially available thiol-reactive probes. However, it may be susceptible to off-target labeling in cellular environments. SNAP-tag, on the other hand, provides exceptional specificity and is ideal for live-cell imaging and orthogonal labeling experiments, though the larger tag size necessitates careful validation of protein function. The selection of the appropriate method will ultimately be guided by the specific experimental goals and the biological system under investigation.
References
- 1. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cysteine-Targeted Labeling for Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount. Cysteine residues, with their reactive thiol groups, are frequent targets for labeling studies aimed at understanding protein structure, function, and drug engagement. When coupled with affinity purification methods like FLAG tagging, cysteine labeling followed by mass spectrometry becomes a powerful workflow for interrogating specific proteins within a complex biological system.
This guide provides a comparative overview of common cysteine labeling reagents and outlines the mass spectrometry-based validation process. It is designed to assist in the selection of appropriate reagents and to provide a framework for robust experimental design and data interpretation.
Comparison of Common Cysteine Labeling Reagents
The choice of a cysteine labeling reagent is critical and depends on the specific experimental goals, such as quantifying labeling efficiency or identifying accessible cysteine residues. The most common reagents fall into two main classes: haloacetamides and maleimides.
| Feature | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Reaction Mechanism | S-alkylation of the thiol group | Michael addition to the thiol group |
| Reaction pH | Optimal at pH > 7.5 | Optimal at pH 6.5 - 7.5 |
| Specificity | Highly specific for cysteines at optimal pH, but can react with other nucleophiles (e.g., histidine, lysine) at higher pH. | Generally more specific for cysteines than iodoacetamide within its optimal pH range. |
| Reaction Speed | Fast | Very fast |
| Stability of Labeled Product | Stable thioether bond | Stable thioether bond |
| Available Forms | Available in light and heavy isotopic forms (e.g., 13C, 2H) for quantitative proteomics. | Also available in isotopically labeled forms (e.g., d5-NEM).[1] |
Mass Spectrometry Validation of Cysteine Labeling
Validation of the labeling reaction by mass spectrometry is a crucial step to ensure data quality and accurate interpretation. The primary goals of this validation are to determine the efficiency and specificity of the labeling reaction.
Experimental Workflow for FLAG-Cys Labeling and MS Validation
The overall process involves the enrichment of the FLAG-tagged protein of interest, followed by cysteine labeling and analysis by mass spectrometry.
References
A Head-to-Head Comparison: FLAG-Cys vs. AviTag for Site-Specific Protein Labeling
In the landscape of protein engineering and drug development, the ability to specifically label and modify proteins is paramount. This guide provides a comprehensive comparative analysis of two prominent methodologies: cysteine-based conjugation on a FLAG-tagged protein (FLAG-Cys) and the enzymatic biotinylation of an AviTag. Both techniques offer pathways to site-specific labeling, yet they operate on fundamentally different principles, each with distinct advantages and considerations for researchers.
Executive Summary
The choice between a this compound and an AviTag approach hinges on the desired application, the nature of the protein of interest, and the experimental context. The AviTag system, which relies on the highly specific enzymatic biotinylation by BirA ligase, provides a uniform, single-site labeled product with high efficiency.[1][2] This makes it an excellent choice for applications requiring consistent orientation and high-affinity capture, such as in surface plasmon resonance (SPR) and high-throughput screening (HTS).[3][4] In contrast, the this compound method leverages the chemical reactivity of a cysteine residue for conjugation with a variety of molecules, offering greater flexibility in the choice of labels beyond biotin. The FLAG-tag itself, a well-established epitope tag, facilitates purification and detection using specific monoclonal antibodies.[5] However, chemical conjugation to cysteine can present challenges in maintaining the reduced state of the thiol group and may require more stringent optimization to ensure specificity and efficiency.
At a Glance: Comparative Data
| Feature | This compound | AviTag |
| Tag Sequence | DYKDDDDK (FLAG) + Cysteine | GLNDIFEAQKIEWHE |
| Tag Size | 8 amino acids (FLAG) + 1 Cysteine | 15 amino acids |
| Labeling Mechanism | Chemical conjugation (e.g., maleimide chemistry) to the thiol group of cysteine. | Enzymatic biotinylation of a specific lysine residue by BirA ligase. |
| Specificity | Site-specific to the engineered cysteine, but potential for off-target reactions with other accessible cysteines. | Highly specific to the lysine within the AviTag sequence. |
| Labeling Efficiency | Typically 70-90%, highly dependent on reaction conditions and protein properties. | >95% under optimal conditions. In vivo efficiency can be lower (50-80%). |
| Labeling Conditions | Requires reducing agents (and their subsequent removal) and specific pH conditions (typically pH 6.5-7.5 for maleimide chemistry). Can be harsh on sensitive proteins. | Mild, near-physiological conditions (neutral pH, room temperature). |
| Versatility of Labels | High. Can be conjugated to a wide range of molecules (fluorophores, drugs, linkers) with thiol-reactive chemistry. | Limited to biotin or biotin derivatives. |
| Product Homogeneity | Can be heterogeneous if off-target labeling occurs or if disulfide bonds form. | Highly homogeneous, single biotinylation site. |
| Key Applications | Antibody-drug conjugates (ADCs), fluorescent imaging, PEGylation, versatile bioconjugation. | Protein purification, protein-protein interaction studies, surface immobilization (SPR, ELISA), drug discovery screening. |
| Potential Issues | Cysteine oxidation, disulfide bond formation, potential for protein aggregation, need to remove reducing agents prior to labeling. | Incomplete biotinylation, potential for protein insolubility with the tag, requires co-expression or addition of BirA ligase. |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental workflows for labeling proteins using the this compound and AviTag systems.
This compound Labeling Workflow
The workflow for this compound labeling involves expression and purification of the tagged protein, reduction of the cysteine residue, and subsequent chemical conjugation.
Caption: Workflow for this compound protein conjugation.
AviTag Labeling Workflow
The AviTag system relies on enzymatic biotinylation, which can be performed in vitro or in vivo. The diagram below illustrates the in vitro workflow.
Caption: Workflow for in vitro AviTag biotinylation.
Detailed Experimental Protocols
Protocol 1: Site-Specific Labeling of a this compound Tagged Protein
This protocol describes a general procedure for labeling a protein containing a C-terminal FLAG tag and an engineered N-terminal cysteine residue with a maleimide-functionalized fluorescent dye.
Materials:
-
Purified this compound tagged protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 500 mM).
-
Maleimide-activated fluorescent dye.
-
Desalting column.
-
Reaction buffer (e.g., PBS, pH 7.0).
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
Procedure:
-
Protein Reduction:
-
To the purified protein solution, add TCEP to a final concentration of 1-5 mM.
-
Incubate at room temperature for 30-60 minutes to ensure complete reduction of the cysteine thiol group.
-
-
Removal of Reducing Agent:
-
Immediately before labeling, remove the TCEP using a desalting column equilibrated with reaction buffer. This step is critical as the reducing agent will compete with the protein's cysteine for the maleimide label.
-
-
Labeling Reaction:
-
Prepare a stock solution of the maleimide-activated dye in an appropriate solvent (e.g., DMSO).
-
Add a 10-20 fold molar excess of the dye to the reduced protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with any excess maleimide dye.
-
Incubate for 15-30 minutes.
-
-
Purification of Labeled Protein:
-
Remove unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Quantification and Analysis:
-
Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry.
-
Confirm successful conjugation via SDS-PAGE and mass spectrometry.
-
Protocol 2: In Vitro Biotinylation of an AviTagged Protein
This protocol details the enzymatic biotinylation of a purified AviTagged protein using BirA ligase.
Materials:
-
Purified AviTagged protein (>40 µM is recommended for efficient biotinylation).
-
Purified BirA ligase (e.g., His-tagged for easy removal).
-
D-Biotin stock solution (e.g., 50 mM).
-
ATP stock solution (e.g., 100 mM).
-
Magnesium chloride (MgCl₂) stock solution (e.g., 1 M).
-
Reaction buffer (e.g., PBS or 50 mM Bicine, pH 8.3).
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the following components in order:
-
AviTagged protein (to a final concentration of ~100 µM).
-
MgCl₂ (to a final concentration of 5 mM).
-
ATP (to a final concentration of 2 mM).
-
D-Biotin (to a final concentration of 150 µM).
-
BirA ligase (in a 1:40 to 1:50 w/w ratio with the target protein).
-
-
-
Incubation:
-
Mix the reaction gently and incubate for 1-2 hours at 30°C with gentle agitation. For some proteins, overnight incubation at 4°C may be beneficial.
-
-
Removal of BirA and Excess Biotin:
-
If using a His-tagged BirA, remove it using a Ni-NTA resin.
-
Remove excess biotin and other small molecules by dialysis or size-exclusion chromatography.
-
-
Analysis of Biotinylation Efficiency:
-
Biotinylation can be confirmed by a gel-shift assay on SDS-PAGE. Biotinylated protein will exhibit a slight shift in mobility when mixed with streptavidin.
-
For quantitative analysis, intact mass spectrometry can be used to determine the percentage of biotinylated protein.
-
Signaling Pathways and Applications
The choice of tagging system can be critical in studying complex biological processes. For instance, in analyzing receptor-ligand interactions on the cell surface, an AviTagged extracellular domain can be biotinylated and then immobilized on a streptavidin-coated sensor chip for kinetic analysis.
Caption: AviTag use in receptor-ligand interaction studies.
Conclusion
Both this compound and AviTag are powerful tools for protein labeling, each with a unique set of strengths. The AviTag system offers unparalleled specificity and efficiency for biotinylation, yielding a homogeneous product ideal for sensitive binding assays and purification. The this compound approach, while requiring more rigorous optimization of the chemical conjugation step, provides the flexibility to label proteins with a diverse array of molecules, opening up a wider range of applications in imaging and therapeutic development. The selection of the appropriate tagging strategy should be guided by a careful consideration of the specific research goals and the biochemical properties of the protein of interest.
References
- 1. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Science behind Avi-tag: Understanding Biotinylation Mechanisms - Creative BioMart [creativebiomart.net]
- 3. Applications of Avi-tag Technology in Industry - Creative BioMart [creativebiomart.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. FLAG-tag - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: FLAG-Cys Chemical Ligation vs. Sortase-Mediated Ligation for Site-Specific Protein Modification
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a cornerstone of innovation. Site-specific ligation technologies are critical for creating antibody-drug conjugates (ADCs), developing novel biologics, and crafting advanced diagnostic tools. Among the myriad of available techniques, enzymatic and chemical methods present distinct advantages and disadvantages. This guide provides an objective comparison between a common chemical approach, here termed "FLAG-Cys" ligation, and the widely used enzymatic method, sortase-mediated ligation (SML).
The term "this compound" as a specific ligation technique is not standard in the literature. For the purpose of this comparison, it will refer to a prevalent and representative chemical strategy: the site-specific conjugation of a molecule to a protein containing a cysteine residue, which may be part of or engineered near a FLAG-tag. The FLAG-tag (DYKDDDDK) itself is primarily used for purification and detection, but an incorporated cysteine provides a reactive handle for thiol-specific chemistry, most commonly using maleimide-functionalized payloads.[1][2] This approach will be compared against sortase-mediated ligation, an enzymatic method that utilizes the transpeptidase Sortase A (SrtA) to covalently link two proteins or a protein and a small molecule.[1][3]
Executive Summary
Both this compound (cysteine-maleimide) and sortase-mediated ligation are powerful methods for achieving site-specific protein modification. The choice between them often depends on the specific application, the nature of the protein and payload, and the desired balance between reaction speed, specificity, and potential for side reactions.
Sortase-Mediated Ligation (SML) offers high specificity due to its enzymatic nature, recognizing a short peptide motif (LPXTG) on one substrate and an oligoglycine motif on the other.[4] This results in a native peptide bond, which is highly stable. However, wild-type SrtA exhibits slow kinetics and the reaction can be reversible. Significant advancements have been made by engineering SrtA variants with greatly enhanced catalytic efficiency and developing strategies to drive the reaction to completion.
This compound (Cysteine-Maleimide) Ligation provides a rapid and high-yielding chemical conjugation method. The reaction between a cysteine thiol and a maleimide is highly efficient under mild conditions. However, it can be less specific in the context of a whole proteome, as it will target any accessible cysteine. For purified proteins with an engineered cysteine, this method is highly effective. A key drawback is the potential instability of the resulting thioether bond, which can undergo hydrolysis or retro-Michael addition, particularly at physiological pH.
Quantitative Performance Comparison
The following table summarizes key quantitative performance metrics for both ligation methods, compiled from various studies. It is important to note that direct head-to-head comparisons are rare, and performance can vary significantly based on the specific substrates, enzyme variants, and reaction conditions.
| Performance Metric | This compound (Cysteine-Maleimide) Ligation | Sortase-Mediated Ligation (SML) |
| Typical Yield | >90% | 50% to >95% (highly dependent on SrtA variant and conditions) |
| Reaction Time | Minutes to a few hours | 1 to 24 hours (wild-type SrtA can be slow; engineered variants are faster) |
| Specificity | High for purified proteins with a single accessible cysteine; lower in complex mixtures. | Very high due to specific recognition of LPXTG and oligoglycine motifs. |
| Bond Stability | Thioether bond can be unstable and prone to hydrolysis or retro-Michael addition. | Forms a highly stable native peptide bond. |
| Substrate Scope | Broad; requires a cysteine on one molecule and a maleimide on the other. | Generally requires an LPXTG motif and an N-terminal oligoglycine. |
| Reaction Conditions | Typically pH 6.5-7.5, room temperature. | Typically pH 7.5-8.5, 4°C to 37°C; some SrtA variants are Ca2+-dependent. |
| Key Advantage | Simplicity and speed. | High specificity and formation of a native peptide bond. |
| Key Disadvantage | Potential for off-target reactions and instability of the linkage. | Slower reaction kinetics (for wild-type) and reaction reversibility. |
Experimental Workflows and Mechanisms
To visualize the distinct processes of these two ligation strategies, the following diagrams illustrate their respective experimental workflows.
Detailed Experimental Protocols
Representative Protocol for this compound (Cysteine-Maleimide) Ligation
This protocol is a generalized procedure for labeling a cysteine-containing protein with a maleimide-functionalized molecule.
1. Materials:
-
Cysteine-containing protein (e.g., with a this compound tag) at 1-5 mg/mL.
-
Maleimide-functionalized payload.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Reducing Agent (optional): 10 mM TCEP (tris(2-carboxyethyl)phosphine) solution.
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine.
-
Solvent for payload: Anhydrous DMSO or DMF.
2. Procedure:
-
Protein Preparation: Dissolve the lyophilized protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to free up the target cysteine, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide, as it will compete for the reaction.
-
Payload Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized payload in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide payload solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if the payload is light-sensitive.
-
Quenching: Add a final concentration of 10-20 mM β-mercaptoethanol or L-cysteine to quench any unreacted maleimide. Incubate for 15-30 minutes.
-
Purification: Remove excess payload and quenching reagent by size-exclusion chromatography (SEC) or dialysis. If the protein has a purification tag (like the FLAG-tag), affinity chromatography can also be used.
-
Analysis: Confirm conjugation and purity using SDS-PAGE and mass spectrometry.
Representative Protocol for Sortase-Mediated Ligation (SML)
This protocol describes a typical SML reaction using an engineered, highly active Sortase A variant.
1. Materials:
-
Substrate 1: Purified protein with a C-terminal LPXTG motif (e.g., LPETG).
-
Substrate 2: Synthetic peptide or protein with an N-terminal oligoglycine motif (e.g., GGG).
-
Enzyme: Purified, high-activity Sortase A variant (e.g., 5-mutant or 7-mutant).
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5. (Note: Some engineered variants are Ca²⁺-independent and do not require CaCl₂).
-
Quenching Solution: 50 mM EDTA.
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine Substrate 1 (final concentration 10-50 µM) and Substrate 2 (typically at a 3- to 10-fold molar excess over Substrate 1) in the reaction buffer.
-
Enzyme Addition: Add the Sortase A enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but is often in the range of 1-10 µM.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 25°C or 37°C) for 1 to 4 hours. The optimal time will depend on the enzyme variant and substrates. Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Quenching (for Ca²⁺-dependent SrtA): Stop the reaction by adding EDTA to a final concentration of 20-50 mM to chelate the Ca²⁺ ions.
-
Purification: The ligated product can be purified from the unreacted substrates and the Sortase A enzyme. If the substrates and enzyme have different affinity tags (e.g., His-tag on the enzyme and FLAG-tag on a substrate), sequential affinity purification steps can be employed, followed by size-exclusion chromatography for final polishing.
-
Analysis: Verify the formation of the desired product and its purity using SDS-PAGE, Western blot, and mass spectrometry.
Conclusion
The choice between this compound (cysteine-maleimide) chemical ligation and sortase-mediated enzymatic ligation is not a matter of one being definitively "better" but rather which is more suitable for the specific research goal.
-
Choose this compound (Cysteine-Maleimide) Ligation when:
-
Speed and high yield are the primary considerations.
-
The protein of interest is pure and has a single, accessible cysteine for modification.
-
The potential instability of the thioether bond is not a concern for the downstream application.
-
-
Choose Sortase-Mediated Ligation when:
-
Absolute site-specificity is paramount.
-
A stable, native peptide bond is required for the final conjugate.
-
The substrates can be engineered to contain the necessary recognition motifs (LPXTG and oligoglycine).
-
Longer reaction times are acceptable, and engineered, highly efficient sortase variants are available.
-
By carefully considering these factors and the detailed protocols provided, researchers can select the most appropriate strategy to advance their work in drug development, diagnostics, and fundamental biological research.
References
Assessing the Impact of the FLAG-Cys Tag on Protein Function: A Comparative Guide
For researchers in drug development and the broader scientific community, the use of affinity tags is a cornerstone of protein expression, purification, and functional analysis. Among these, the FLAG tag, a short, hydrophilic octapeptide (DYKDDDDK), is widely utilized due to its high specificity and the availability of high-affinity monoclonal antibodies.[1][2][3] The addition of a C-terminal cysteine residue to create a "FLAG-Cys" tag provides a reactive thiol group, opening avenues for site-specific conjugation of fluorophores, drugs, or other molecules. However, the addition of any tag warrants a careful assessment of its potential impact on the target protein's function. This guide provides an objective comparison of this compound tagged proteins with their untagged counterparts, supported by experimental data and detailed protocols for evaluation.
The this compound Tag: Balancing Utility and Potential Interference
The primary advantage of the FLAG tag is its small size and hydrophilic nature, which generally minimizes interference with protein folding, stability, and function.[2][4] However, the introduction of any exogenous sequence can potentially alter a protein's biological activity. The acidic nature of the FLAG tag, with its multiple aspartic acid residues, has been reported in some cases to decrease the biological activity of the tagged protein.
The addition of a cysteine residue in the this compound tag introduces a new consideration. While beneficial for specific labeling, the free cysteine can potentially form disulfide bonds, leading to aggregation or altered protein conformation. Therefore, empirical validation of the tagged protein's function against the untagged version is crucial.
Quantitative Comparison of Tagged vs. Untagged Protein Function
A critical aspect of assessing the impact of a this compound tag is the direct comparison of key functional parameters between the tagged and untagged protein. The following table summarizes potential effects and the assays used to measure them.
| Parameter | Potential Impact of this compound Tag | Relevant Experimental Assays |
| Expression Level | Generally minimal impact, but can vary depending on the protein and expression system. | Western Blot, ELISA, Flow Cytometry |
| Purification Yield | Typically allows for high-purity samples, although yields can be lower compared to other tags like His-tags. | Protein quantification assays (e.g., Bradford, BCA) on purified fractions. |
| Enzymatic Activity | Can be inhibited, enhanced, or unaffected. The tag may sterically hinder the active site or allosterically modulate activity. | Enzyme kinetics assays (e.g., spectrophotometric, fluorometric assays). |
| Protein Stability | Can increase or decrease thermal and chemical stability. A study on dual-FLAG tagged transthyretin showed increased stability at room temperature but thermal degradation at elevated temperatures. | Thermal shift assays (Differential Scanning Fluorimetry), Circular Dichroism (CD) spectroscopy, Protease susceptibility assays. |
| Protein-Protein Interactions | May interfere with or enhance binding affinities by altering the interaction interface. | Co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI). |
| Subcellular Localization | Generally, the small size of the FLAG tag is unlikely to alter localization. | Immunofluorescence microscopy, Cellular fractionation followed by Western Blot. |
| Structure | Minimal global structural changes are expected, but local conformation may be affected. | X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy. |
Experimental Protocols
To rigorously assess the impact of the this compound tag, the following experimental protocols are recommended.
Western Blot Analysis for Protein Expression
Objective: To compare the expression levels of the this compound tagged and untagged protein.
Methodology:
-
Sample Preparation: Lyse cells expressing either the tagged or untagged protein in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of total protein from each lysate on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (to detect both tagged and untagged versions) and a separate membrane with an anti-FLAG antibody (to specifically detect the tagged version). Incubate overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare the relative expression levels.
Immunoprecipitation (IP) for Protein Interaction Analysis
Objective: To compare the interaction of the this compound tagged and untagged protein with a known binding partner.
Methodology:
-
Cell Lysis: Lyse cells co-expressing the bait (tagged or untagged) and prey proteins in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
For the this compound tagged protein, incubate the lysate with anti-FLAG antibody-conjugated magnetic beads.
-
For the untagged protein, incubate with an antibody specific to the protein of interest, followed by the addition of protein A/G beads.
-
-
Incubation: Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads several times with IP wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the bait and prey proteins to confirm the co-immunoprecipitation.
Enzyme Activity Assay (Generic Protocol)
Objective: To compare the specific activity of the purified this compound tagged and untagged enzyme.
Methodology:
-
Protein Purification: Purify both the tagged and untagged proteins to near homogeneity.
-
Protein Quantification: Accurately determine the concentration of the purified proteins.
-
Assay Setup: Prepare a reaction mixture containing a suitable buffer, the substrate for the enzyme, and any necessary co-factors.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified tagged or untagged enzyme.
-
Measurement: Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate. This can be done using spectrophotometry, fluorometry, or other appropriate methods.
-
Data Analysis: Calculate the initial reaction velocity and determine the specific activity (activity per unit of enzyme). Compare the specific activities of the tagged and untagged enzymes.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways. Below are examples created using the DOT language for Graphviz.
Caption: Experimental workflow for assessing the impact of a this compound tag on protein function.
Caption: A generic signaling pathway illustrating the position of a this compound tagged protein.
Conclusion
The this compound tag is a valuable tool for protein research, offering a reliable method for purification and a site for specific labeling. While it is generally considered to have a minimal impact on protein function, this should not be assumed. A thorough, case-by-case experimental validation is essential to ensure that the observed biological activities are truly representative of the native protein. By employing the comparative assays and protocols outlined in this guide, researchers can confidently assess the influence of the this compound tag and generate reliable data for their drug development and scientific research endeavors.
References
Navigating Precision: A Comparative Guide to Anti-FLAG Antibody Cross-Reactivity with FLAG-Cys
For researchers, scientists, and professionals in drug development, the integrity of protein detection and purification is paramount. The FLAG epitope tag (DYKDDDDK) is a cornerstone of this work, prized for its high specificity when targeted by anti-FLAG antibodies. However, protein engineering and downstream applications often necessitate modifications to this canonical sequence, such as the addition of a C-terminal cysteine (FLAG-Cys: DYKDDDDKC) for site-specific conjugation. This guide provides a comprehensive comparison of the cross-reactivity of anti-FLAG antibodies with the standard FLAG-tag versus the this compound variant, offering insights into potential impacts on experimental outcomes.
While direct quantitative comparative data on the binding affinity of anti-FLAG antibodies to this compound is not extensively available in the published literature, a qualitative assessment can be made based on the well-characterized binding of anti-FLAG antibodies to the standard FLAG sequence. The addition of a C-terminal cysteine residue introduces a reactive thiol group and may induce steric or conformational changes that could modulate antibody recognition.
Understanding the FLAG Epitope and its Variants
The standard FLAG-tag is an eight-amino-acid peptide with the sequence DYKDDDDK.[1][2][3][4][5] This sequence was meticulously designed to be highly antigenic, ensuring strong and specific recognition by corresponding antibodies. A common variant is the this compound tag, which appends a cysteine residue to the C-terminus of the standard FLAG sequence (DYKDDDDKC). This modification is often employed for site-specific labeling, conjugation, or immobilization of the tagged protein.
Anti-FLAG Antibodies: Specificity and Binding
A variety of anti-FLAG monoclonal antibodies are commercially available, with the M2 clone being one of the most widely used. These antibodies are known for their high specificity and affinity for the FLAG epitope. The binding is primarily driven by electrostatic interactions between the negatively charged aspartic acid residues of the FLAG-tag and positively charged residues in the antibody's paratope, along with contributions from other non-covalent interactions. The M2 antibody is position-insensitive, meaning it can recognize the FLAG-tag at the N-terminus, C-terminus, or internally within a protein.
Cross-Reactivity with this compound: A Qualitative Comparison
At present, there is a lack of published, direct quantitative data from techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) that specifically compares the binding affinities of anti-FLAG antibodies to the standard FLAG and this compound peptides. However, based on the principles of antibody-epitope recognition, we can infer the potential impact of the C-terminal cysteine.
The addition of a cysteine residue at the C-terminus of the FLAG-tag could potentially influence antibody binding in several ways:
-
Steric Hindrance: The presence of an additional amino acid could create steric hindrance, slightly impeding the optimal binding of the antibody to the core epitope.
-
Conformational Changes: The cysteine residue might alter the local conformation of the peptide, which could either enhance or slightly diminish the antibody's binding affinity.
-
No Significant Impact: Given that the core recognition sequence (DYKDDDDK) remains intact, it is also plausible that for many applications, the addition of a single cysteine residue at the C-terminus has a negligible effect on the overall binding and utility of the tag.
It is important to note that a recent study on the structural basis of anti-FLAG M2 antibody recognition revealed that truncating the last residue of the FLAG-tag did not significantly affect binding affinity, suggesting that the C-terminal portion of the tag may not be as critical for binding as the core sequence. This finding might imply that the addition of a cysteine at this position would also have a minimal impact.
Recommendation: Researchers utilizing the this compound tag should empirically validate its recognition by their specific anti-FLAG antibody in the context of their experimental system. This can be achieved through preliminary Western blot or ELISA experiments to confirm efficient detection.
Quantitative Data Summary
As direct comparative quantitative data is not available in the reviewed literature, a table summarizing such a comparison cannot be provided at this time. Researchers are encouraged to perform their own binding assays to determine the specific binding kinetics for their applications.
Experimental Protocols
To aid researchers in their investigations, detailed protocols for common immunoassays used to characterize FLAG-tagged proteins are provided below.
Western Blotting Protocol for FLAG-Tagged Proteins
-
Protein Extraction and Quantification: Lyse cells expressing the FLAG-tagged protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Quantify the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with an anti-FLAG antibody (e.g., M2 clone) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically but is typically in the range of 1-10 µg/mL.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
Immunoprecipitation (IP) Protocol for FLAG-Tagged Proteins
-
Cell Lysis: Lyse cells expressing the FLAG-tagged protein in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add anti-FLAG antibody or anti-FLAG affinity gel (e.g., M2 affinity gel) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer or a designated wash buffer.
-
Elution: Elute the bound proteins from the beads using one of the following methods:
-
Competitive Elution: Incubate the beads with a solution containing a high concentration of FLAG peptide (e.g., 100-200 µg/mL) for 30 minutes at 4°C.
-
Acidic Elution: Elute with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE Sample Buffer: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis: Analyze the eluted proteins by Western blotting.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for FLAG-Tag Detection
-
Coating: Coat the wells of a 96-well microplate with a capture antibody (e.g., a polyclonal anti-protein of interest antibody) or directly with the FLAG-tagged protein or peptide (for competitive ELISA) overnight at 4°C.
-
Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add serially diluted standards (known concentrations of FLAG-tagged protein) and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: For a sandwich ELISA, add a biotinylated anti-FLAG antibody and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the wells and then add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the wells and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄). The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the FLAG-tagged protein in the samples can be determined from the standard curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. cenmed.com [cenmed.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. DYKDDDDK Tag Antibody (Binds to same epitope as Sigma's Anti-FLAG® M2 Antibody) (Alexa Fluor® 555 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 4. The Chemistry Behind FLAG-tag Antibody Binding Specificity [synapse.patsnap.com]
- 5. agrisera.com [agrisera.com]
A Comparative Guide to the Chemical Stability of Cysteine-Containing Tags
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of proteins is a cornerstone of modern biological research and therapeutic development. Cysteine, with its reactive thiol group, is a popular target for covalent labeling. A variety of "cysteine-containing tags" and labeling methodologies have been developed, each with its own set of advantages and disadvantages. A critical parameter for the successful application of these tags is their chemical stability, which dictates the longevity of the label and the reliability of downstream applications. This guide provides an objective comparison of the chemical stability of prominent cysteine-labeling technologies, supported by experimental data and detailed protocols.
Overview of Cysteine-Labeling Technologies
This guide focuses on the following widely used cysteine-labeling strategies:
-
Self-Labeling Protein Tags: HaloTag® and SNAP-tag® are engineered enzymes that form covalent bonds with specific ligands.
-
Thiol-Reactive Chemistries: Maleimide-based conjugation and thiol-ene "click" chemistry are common methods for direct chemical modification of cysteine residues.
-
Enzymatic Ligation: Sortase-mediated ligation utilizes a transpeptidase to form a native peptide bond.
The stability of the resulting linkage is paramount for applications ranging from cellular imaging to the development of antibody-drug conjugates (ADCs).
Comparison of Chemical Stability
The chemical stability of the linkage formed by each technology varies significantly, impacting its suitability for different experimental conditions and applications.
| Tag/Methodology | Linkage Type | Key Stability Features | Reported Stability Data |
| HaloTag® | Covalent Ester | Highly stable and essentially irreversible bond formation.[1][2] The complex is stable under harsh conditions, including acidic microenvironments and denaturing agents.[3][4] | Remains stable after boiling in SDS-PAGE sample buffer without detectable loss of fluorescent signal.[1] |
| SNAP-tag® | Covalent Thioether | Forms a highly stable and irreversible covalent bond. The fluorescent signal from labeled proteins is stable to standard fixation methods. | Labeled proteins have been detected for up to 2 days in mammalian cells, with stability primarily dependent on the fusion partner's stability. |
| Maleimide-Based | Thiosuccinimide | Variable stability; susceptible to retro-Michael reaction, leading to deconjugation in the presence of thiols like glutathione. | N-alkyl maleimide ADCs showed 35-67% deconjugation in serum over 7 days at 37°C. |
| N-Aryl Maleimides | Thiosuccinimide | Improved stability compared to N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring to a stable maleamic acid thioether. | Cysteine-linked ADCs exhibited less than 20% deconjugation in serum over 7 days at 37°C. |
| Thiol-Ene Reaction | Thioether | Forms a stable thioether linkage. The reaction is often considered a "click" reaction due to its high efficiency and specificity. | The thioether linkage is stable across a range of pH environments. |
| Sortase-Mediated | Native Peptide Bond | Forms a native peptide bond, which is inherently stable under physiological conditions. | The ligation can be reversible, but strategies such as using depsipeptide substrates can render the reaction effectively irreversible. |
Experimental Methodologies
Accurate assessment of tag stability requires robust experimental protocols. Below are representative methods for evaluating the stability of cysteine-labeled proteins.
Serum Stability Assay for Maleimide-Based Antibody-Drug Conjugates
This protocol is adapted from studies evaluating the stability of ADCs in serum.
-
Conjugation: Conjugate the antibody with the maleimide-containing drug linker according to standard protocols. Purify the resulting ADC.
-
Incubation: Incubate the ADC in serum (e.g., human or rat serum) at a concentration of 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 7 days).
-
Analysis: Analyze the samples by a suitable method to determine the extent of deconjugation. This can be achieved using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: To separate conjugated, partially deconjugated, and unconjugated antibody species.
-
LC-MS: To identify and quantify the different drug-loaded and unloaded antibody species.
-
-
Quantification: Calculate the percentage of remaining conjugated drug at each time point relative to the initial time point.
In Vitro Stability of HaloTag® and SNAP-tag® Linkages
This protocol describes a general method to assess the stability of self-labeling tags under denaturing conditions.
-
Labeling: Express and purify the HaloTag® or SNAP-tag® fusion protein. Label the protein with a fluorescent ligand according to the manufacturer's protocol.
-
Sample Preparation: Mix the labeled protein with SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Denaturation: Boil the sample at 95-100°C for 5-10 minutes.
-
Electrophoresis: Run the denatured sample on an SDS-PAGE gel.
-
Visualization: Visualize the fluorescently labeled protein directly in the gel using a suitable fluorescence imager.
-
Analysis: The presence of a fluorescent band at the expected molecular weight indicates the stability of the covalent linkage under denaturing and reducing conditions. For quantitative analysis, the fluorescence intensity can be measured and compared to a non-boiled control.
Visualizing the Workflows
The following diagrams illustrate the conceptual workflows for cysteine labeling and stability assessment.
Conclusion
The choice of a cysteine-labeling strategy should be guided by the specific requirements of the application, with chemical stability being a primary consideration.
-
For applications requiring the highest stability , such as long-term cellular imaging or in vivo studies with ADCs, HaloTag®, SNAP-tag®, thiol-ene chemistry, and sortase-mediated ligation (with irreversible variants) are superior choices due to the formation of highly stable covalent or peptide bonds.
-
Traditional maleimide-based conjugation , while widely used, presents a significant liability due to the potential for deconjugation. The use of next-generation maleimides, such as N-aryl maleimides , which promote the formation of a more stable ring-opened adduct, is highly recommended to mitigate this instability.
Researchers and drug developers should carefully consider the stability data presented and perform appropriate stability studies under their specific experimental conditions to ensure the success of their protein modification strategies.
References
Evaluating the Efficiency of Cysteine-Based Conjugation and Click Chemistry Tags: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules is paramount. This guide provides an objective comparison of different bioconjugation strategies, focusing on cysteine-specific methods and popular click chemistry reactions. We will clarify the role of the FLAG-tag in this context and provide quantitative data, experimental protocols, and visual workflows to aid in selecting the optimal labeling strategy.
The term "FLAG-Cys" refers to the well-known FLAG epitope tag (DYKDDDDK) functionalized with a C-terminal cysteine residue. This cysteine provides a reactive handle for conjugation, while the FLAG tag itself is primarily used for highly specific purification and detection via anti-FLAG antibodies.[1][2][3] Therefore, "this compound" is not a unique type of click chemistry but rather a tool that combines a versatile conjugation site (cysteine) with a powerful purification/detection tag.
Quantitative Comparison of Bioconjugation Chemistries
The efficiency of a bioconjugation reaction is best assessed by its second-order rate constant (k₂), which reflects the reaction's speed.[4] A higher rate constant allows for the use of lower concentrations of reagents, minimizing potential toxicity and off-target effects, which is particularly crucial for in vivo applications.[5]
Here, we compare several prominent bioconjugation methods: cysteine-based conjugation and various "click" reactions.
| Feature | Cysteine-based (p-QM) | Cysteine-based (Maleimide) | CuAAC | SPAAC (e.g., DBCO-Azide) | iEDDA (TCO-Tetrazine) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 1.67 x 10⁴ | ~10² | 10 - 10⁴ | ~1 | Up to 10⁶ |
| Biocompatibility | Excellent | Good (potential for off-target reactions) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temp. | Neutral pH | Aqueous media, room temp. | Aqueous media, room temp. | Aqueous media, room temp. |
| Catalyst Required | No | No | Yes (Copper I) | No | No |
| Bioorthogonality | High specificity for thiols | Moderate | Excellent | Excellent | Excellent |
-
Cysteine-Based Conjugation: Cysteine's unique nucleophilic thiol side chain makes it an ideal target for selective protein modification. While traditional reagents like maleimides are effective, they can suffer from instability of the resulting conjugate. Newer reagents, such as para-quinone methides (p-QMs), offer extremely fast kinetics and high specificity for cysteine. The CBT-Cys click condensation reaction is another notable cysteine-specific reaction with a high second-order rate constant of approximately 26.8 M⁻¹s⁻¹.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction, known for its reliability and high yields. However, the requirement for a copper(I) catalyst, which can be toxic to cells, limits its application in living systems.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC utilizes strained cyclooctynes (like DBCO) that react with azides without a metal catalyst. While highly biocompatible, its reaction kinetics are generally slower than CuAAC and significantly slower than iEDDA.
-
Inverse Electron Demand Diels-Alder (iEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) boasts the fastest kinetics among common click reactions. This exceptional speed makes it ideal for in vivo imaging and labeling at very low concentrations.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for a cysteine-based conjugation and a SPAAC reaction, along with a general method for quantifying labeling efficiency.
Protocol 1: Cysteine-Specific Protein Labeling using p-QM
This protocol is adapted from methodologies for highly efficient cysteine conjugation.
-
Protein Preparation: Prepare the cysteine-containing protein (e.g., a this compound tagged protein) in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.4. The typical protein concentration is in the range of 10-50 µM.
-
Reagent Preparation: Dissolve the para-quinone methide (p-QM) labeling reagent in a compatible organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the p-QM stock solution to the protein solution at a 5-10 fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour. Due to the rapid kinetics, shorter incubation times may be sufficient.
-
Analysis: Analyze the reaction products by SDS-PAGE to confirm the mass shift corresponding to the label. Further characterization can be performed using mass spectrometry.
-
Purification: If necessary, remove the excess unreacted labeling reagent by size-exclusion chromatography or dialysis.
Protocol 2: SPAAC Labeling of an Azide-Modified Protein with DBCO-Fluorophore
This protocol describes the labeling of a protein containing an azide group with a DBCO-functionalized fluorescent dye.
-
Protein and Reagent Preparation:
-
Dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO.
-
-
Conjugation Reaction: Add the DBCO-fluorophore stock solution to the protein solution. A 3- to 10-fold molar excess of the DBCO reagent over the protein is recommended.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a light-sensitive fluorophore.
-
Purification: Remove the unreacted DBCO-fluorophore using a desalting column or dialysis.
-
Analysis: Confirm labeling by fluorescence imaging of an SDS-PAGE gel and by UV-Vis spectroscopy to determine the degree of labeling.
Protocol 3: Quantification of Labeling Efficiency
The degree of labeling (DOL), or the number of label molecules per protein, can be determined spectrophotometrically if the label has a distinct absorbance peak.
-
Spectrophotometric Measurement: Measure the absorbance of the purified, labeled protein solution at two wavelengths:
-
At 280 nm (A₂₈₀) to determine the protein concentration.
-
At the maximum absorbance wavelength (A_max) of the label (e.g., a fluorophore).
-
-
Calculations:
-
First, calculate the protein concentration using the Beer-Lambert law:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the label's absorbance at 280 nm (A₂₈₀ / A_max of the free label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Next, calculate the concentration of the label:
-
Label Concentration (M) = A_max / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its A_max.
-
-
Finally, calculate the Degree of Labeling:
-
DOL = Label Concentration / Protein Concentration
-
-
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz can help illustrate the relationships and processes involved in these bioconjugation experiments.
References
A Head-to-Head Comparison of Protein Ligation Technologies: FLAG-Cys and SpyTag/SpyCatcher
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate proteins is paramount for applications ranging from therapeutic development to advanced molecular imaging. This guide provides an objective, data-driven comparison of two distinct protein ligation strategies: the genetically encoded SpyTag/SpyCatcher system and the chemical conjugation of cysteine-tagged proteins, exemplified by a FLAG-Cys tag.
The SpyTag/SpyCatcher system relies on the spontaneous formation of a covalent isopeptide bond between a genetically encoded peptide tag (SpyTag) and its protein partner (SpyCatcher). In contrast, the this compound system represents a popular chemical biology approach where a protein of interest is tagged with a peptide containing a cysteine residue (such as the FLAG epitope followed by a cysteine). This cysteine then serves as a reactive handle for conjugation to a molecule of interest, typically through thiol-maleimide chemistry. This guide will delve into the performance, protocols, and underlying mechanisms of each system to inform the selection of the most appropriate technology for your research needs.
Quantitative Performance Comparison
The choice between SpyTag/SpyCatcher and a cysteine-based approach often hinges on factors like reaction speed, efficiency, and the stability of the final conjugate. The following tables summarize key quantitative data for both systems.
| Parameter | SpyTag/SpyCatcher System | Cysteine-Maleimide Conjugation (for this compound) |
| Reaction Principle | Spontaneous, genetically encoded isopeptide bond formation | Chemical ligation via Michael addition |
| Specificity | Highly specific interaction between SpyTag and SpyCatcher | Specific to free thiols; potential for off-target reactions with other nucleophiles at higher pH |
| Components | SpyTag (13 amino acids) and SpyCatcher (~12 kDa protein) fused to proteins of interest | Cysteine-tagged protein (e.g., this compound) and a maleimide-functionalized molecule |
| Bond Type | Isopeptide (amide) bond | Thioether bond |
| Reaction Condition Dependency | Broad tolerance to pH (5-8) and temperature (4-37°C)[1] | Optimal pH range of 6.5-7.5; reaction rate is pH-dependent |
| Performance Metric | SpyTag/SpyCatcher System | Cysteine-Maleimide Conjugation (for this compound) |
| Reaction Kinetics (Second-order rate constant) | Original: ~1.4 x 10³ M⁻¹s⁻¹[1] SpyTag002/SpyCatcher002: ~2.0 x 10⁴ M⁻¹s⁻¹ SpyTag003/SpyCatcher003: up to 5.5 x 10⁵ M⁻¹s⁻¹[2] | ~10² - 10³ M⁻¹s⁻¹ (highly dependent on specific reactants and conditions) |
| Reaction Efficiency/Yield | Often near-quantitative (>95%)[3] | Variable, can be high but is often dependent on precise control of reaction conditions and stoichiometry |
| Stability of Conjugate | Extremely stable; resistant to boiling in SDS and strong denaturants[4] | Thioether bond is generally stable, but can be subject to hydrolysis or exchange reactions, particularly at higher pH |
| Ease of Use | Simple mixing of purified components; no additional reagents required | Requires chemical crosslinkers, control of pH, and often a reduction step to ensure free thiols |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between these two systems lies in their mechanism of action. SpyTag/SpyCatcher is a genetically programmed system, while this compound relies on external chemical reagents.
The experimental workflows for achieving protein conjugation also differ significantly between the two systems.
Detailed Experimental Protocols
Protocol 1: SpyTag/SpyCatcher Conjugation
This protocol describes a general procedure for the in vitro conjugation of a SpyTag-fused protein to a SpyCatcher-fused protein.
Materials:
-
Purified SpyTag-fusion protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified SpyCatcher-fusion protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE materials (gels, running buffer, loading dye)
-
Coomassie stain or other protein visualization method
Procedure:
-
Determine Protein Concentrations: Accurately determine the molar concentrations of the purified SpyTag and SpyCatcher fusion proteins using a preferred method (e.g., BCA assay or UV-Vis spectroscopy).
-
Set up the Reaction: In a microcentrifuge tube, combine the SpyTag and SpyCatcher proteins. A 1:1 molar ratio is typically used, but can be optimized. For example, for a 20 µL reaction, mix:
-
10 µL of SpyTag-protein (at 10 µM)
-
10 µL of SpyCatcher-protein (at 10 µM)
-
-
Incubation: Gently mix the components and incubate the reaction at room temperature (25°C) for 1 hour. For kinetic analysis, time points can be taken at various intervals (e.g., 0, 5, 15, 30, and 60 minutes). The reaction can also proceed efficiently at 4°C, though at a slower rate.
-
Analysis by SDS-PAGE:
-
Take a 10 µL aliquot of the reaction mixture.
-
Add 10 µL of 2x Laemmli loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the sample at 95°C for 5 minutes.
-
Load the sample onto a 12% SDS-PAGE gel, alongside individual SpyTag and SpyCatcher protein controls.
-
Run the gel and stain with Coomassie Blue.
-
-
Expected Results: A new band corresponding to the summed molecular weight of the SpyTag and SpyCatcher fusion proteins should be visible in the reaction lane, indicating successful covalent conjugation.
Protocol 2: this compound Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing a this compound tag.
Materials:
-
Purified this compound tagged protein
-
Maleimide-functionalized molecule (e.g., a fluorescent dye or drug)
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5, containing EDTA to prevent metal-catalyzed oxidation of thiols)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or other purification system (e.g., dialysis)
-
SDS-PAGE materials
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the this compound tagged protein in the degassed conjugation buffer to a concentration of 1-5 mg/mL.
-
If the cysteine residue may be oxidized (e.g., forming a disulfide bond), add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Prepare Maleimide Reagent: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction: Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) in excess to quench any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted maleimide reagent and quenching agent by running the reaction mixture over a desalting column or through dialysis against a suitable buffer.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight. The degree of labeling can be quantified using UV-Vis spectrophotometry or mass spectrometry.
Concluding Remarks
Both the SpyTag/SpyCatcher system and cysteine-based conjugation offer powerful tools for creating protein conjugates. The choice between them depends heavily on the specific application.
SpyTag/SpyCatcher is ideal for applications requiring:
-
High specificity and efficiency with minimal optimization.
-
Extreme stability of the final product.
-
A genetically encoded system that can be used for in vivo applications.
-
Simplicity in the conjugation step, involving only the mixing of components.
This compound (Cysteine-based) conjugation is well-suited for situations where:
-
The introduction of a larger protein tag like SpyCatcher is undesirable.
-
A wide variety of chemically synthesized probes and molecules with maleimide functionalities are to be used.
-
The flexibility of standard chemical biology protocols is preferred.
For drug development professionals, the robustness and reliability of the SpyTag/SpyCatcher system can be highly advantageous for creating stable and well-defined bioconjugates. For researchers in basic science, the ease of use of SpyTag/SpyCatcher for creating protein fusions is a significant benefit, while the versatility of cysteine-based chemistry allows for a broader range of chemical modifications. Ultimately, a thorough understanding of the principles and performance of each method will enable the selection of the optimal strategy for advancing your research goals.
References
Safety Operating Guide
Proper Disposal of FLAG-Cys: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of FLAG-Cys peptide, ensuring the protection of personnel and the environment. This document provides immediate, actionable information for researchers, scientists, and drug development professionals on handling and disposing of this reagent.
This compound, a synthetic peptide with the amino acid sequence DYKDDDDKC, is a valuable tool in biochemical research. While the FLAG peptide component (DYKDDDDK) is not classified as hazardous, the terminal cysteine residue necessitates careful handling and disposal due to the reactive nature of its thiol group. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating it as potentially hazardous chemical waste is recommended.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice.
-
Laboratory Coat: To protect skin and clothing from contamination.
All handling of this compound, particularly when in powdered form or at high concentrations, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste. This protocol applies to the pure compound, solutions containing this compound, and any materials contaminated with it.
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound waste as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Aqueous or solvent-based solutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, tubes, gloves, and weighing papers.
-
-
Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[1][2] Do not mix with incompatible materials.
Step 2: Waste Collection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound peptide," and any known hazard warnings.[1][3] The label should also include the date of accumulation.[2]
-
Keep the waste container securely closed except when adding waste.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA).
-
The storage area should be away from general laboratory traffic and incompatible chemicals.
Step 4: Professional Disposal
-
Do not dispose of this compound waste down the drain.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management service. These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
Spill Management
In the event of a this compound spill, follow these procedures:
-
For Small Spills (Powder or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable laboratory detergent and water.
-
Place all cleanup materials into the hazardous waste container.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department for assistance with cleanup and disposal.
-
Quantitative Data
| Property | Value | Source |
| Chemical Name | This compound peptide | N/A |
| Sequence | DYKDDDDKC | N/A |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| Disposal Classification | Hazardous Chemical Waste (Recommended) |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety guidelines and best practices for chemical waste management, as described in various safety data sheets for peptides and related chemicals. No specific experimental protocols for the degradation of this compound prior to disposal are recommended without a thorough hazard assessment. The primary and recommended method of disposal is through a licensed hazardous waste contractor.
This compound Disposal Workflow
References
Essential Safety and Operational Guidance for Handling FLAG-Cys
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedure should be conducted to determine the full scope of necessary PPE.[1] The minimum required PPE for handling FLAG-Cys includes:
-
Body Protection : A standard laboratory coat is necessary to protect the wearer's skin and clothing from potential splashes and spills.[2][3] For tasks with a higher risk of contamination, a fire-resistant lab coat may be recommended.[2]
-
Eye and Face Protection : At a minimum, safety glasses with side shields are required.[1] However, due to the potential for chemical splashes, chemical splash goggles are highly recommended. For procedures with a significant splash hazard, such as when handling larger volumes, a face shield should be worn in addition to safety goggles.
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for hand protection and are suitable for incidental contact. It is crucial to remove and replace gloves immediately after any known chemical contact. For more hazardous procedures, double-gloving or using more robust, chemical-resistant gloves may be necessary.
-
Footwear : Closed-toe shoes are mandatory to protect the feet from spills and falling objects.
Operational and Disposal Plans
Proper handling and disposal procedures are critical to prevent contamination and ensure a safe laboratory environment.
Handling and Storage:
-
Ventilation : All work with this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
-
Storage : this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
Spill Management:
-
Small Spills : For minor spills, absorb the material with an inert absorbent such as vermiculite or sand. The contaminated absorbent should then be placed in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills : In the event of a large spill, the area should be evacuated immediately, and the institution's emergency response team should be contacted.
Disposal Plan:
-
Waste Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials like pipette tips and gloves, must be treated as hazardous chemical waste. This waste should not be mixed with other waste streams.
-
Waste Collection : Use a dedicated, leak-proof container that is compatible with the chemical for waste collection.
-
Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.
-
Final Disposal : Dispose of the hazardous waste through a licensed waste management service, in accordance with all local, state, and federal regulations. Do not pour this compound waste down the drain.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the recommended safety and handling parameters.
| Parameter | Recommendation | Rationale |
| Exposure Controls | ||
| Primary Engineering Control | Chemical Fume Hood | To minimize inhalation of dust or aerosols. |
| Personal Protective Equipment | ||
| Eye Protection | Chemical Splash Goggles | To protect eyes from potential splashes. |
| Hand Protection | Nitrile Gloves | To prevent skin contact. |
| Body Protection | Laboratory Coat | To protect skin and clothing. |
| Disposal | ||
| Waste Classification | Hazardous Chemical Waste | Due to the potential hazards of cysteine-containing compounds. |
| Disposal Method | Licensed Waste Management | To ensure regulatory compliance and environmental safety. |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
